molecular formula C7H8ClN B146314 4-Chloro-N-methylaniline CAS No. 932-96-7

4-Chloro-N-methylaniline

Cat. No.: B146314
CAS No.: 932-96-7
M. Wt: 141.6 g/mol
InChI Key: XCEYKKJMLOFDSS-UHFFFAOYSA-N
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Description

4-Chloro-N-methylaniline is a valuable chemical intermediate in organic synthesis, characterized by the presence of both aniline and chloro functional groups on an aromatic ring, with the aniline nitrogen methylated. Its primary research value lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical development . In pharmaceutical research, this compound serves as a key precursor in the exploration of novel active compounds, where its structure can be incorporated into candidate molecules for biological evaluation . Similarly, in agrochemical research, it is utilized in the design and synthesis of intermediates for crop protection agents and other specialty chemicals . The compound's mechanism of action is not intrinsic but is derived from the properties of the final molecules it helps create. Its utility stems from its reactivity, allowing researchers to functionalize the aromatic system or modify the methylamino group, thereby making it a crucial reagent in the development of new materials and chemical entities in various industrial and academic research settings .

Properties

IUPAC Name

4-chloro-N-methylaniline
Source PubChem
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InChI

InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEYKKJMLOFDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239331
Record name 4-Chloro-N-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
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CAS No.

932-96-7
Record name 4-Chloro-N-methylbenzenamine
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Record name 4-Chloro-N-methylaniline
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Record name 4-Chloro-N-methylaniline
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Record name 4-CHLORO-N-METHYLANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4-chloro-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details various synthetic routes, including N-methylation of 4-chloroaniline (B138754), reductive amination, and cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

N-Methylation of 4-Chloroaniline

The direct methylation of 4-chloroaniline is a common and straightforward approach for the synthesis of this compound. Various methylating agents can be employed, each with its own advantages and specific reaction conditions.

Using Dimethyl Carbonate

Dimethyl carbonate (DMC) is considered a green methylating agent and can be used for the selective mono-methylation of anilines. This method often requires high temperatures and pressures, making a continuous flow setup particularly suitable.

Experimental Protocol:

A continuous flow system is utilized, equipped with a high-temperature tube reactor. Stock solutions of 4-chloroaniline (2 M in NMP), dimethyl carbonate (6 M in NMP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 M in NMP) are prepared. The reagents are pumped into the reactor at a defined flow rate to achieve the desired residence time. The reaction is conducted at 250 °C. After the system equilibrates, the product stream is collected.[1]

Using Methyl Iodide

Methyl iodide is a highly reactive methylating agent. The reaction typically proceeds under basic conditions to neutralize the hydroiodic acid formed. Over-methylation to the quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled. A method for the N-alkylation of primary amines involves initial protection as an N-trifluoroacetyl derivative, followed by methylation with methyl iodide and subsequent deprotection.[2]

Experimental Protocol:

To a solution of 4-chloro-N,N-dimethylaniline (15.0 mmol) in dichloromethane (B109758) (15.0 mL), potassium carbonate (60.0 mmol) and methyl iodide (60.1 mmol) are added. The reaction mixture is stirred in a sealed vessel. While this protocol is for the synthesis of the quaternary salt, it illustrates the general conditions for methylation with methyl iodide.[3] For selective mono-methylation, careful control of stoichiometry and reaction conditions is crucial.

Using Dimethyl Sulfate (B86663)

Dimethyl sulfate is another effective methylating agent. Similar to methyl iodide, it is toxic and requires careful handling. The reaction is typically performed in the presence of a base.

Experimental Protocol:

A general procedure involves dissolving the aniline (B41778) in a suitable solvent and adding a base, followed by the dropwise addition of dimethyl sulfate at a controlled temperature. For instance, in the synthesis of methyl salicylate, salicylic (B10762653) acid and sodium bicarbonate are heated, and then dimethyl sulfate is added and the mixture is stirred at 90 °C for 90 minutes.[4] A similar approach can be adapted for 4-chloroaniline.

Reductive Amination of 4-Chloroaniline

Reductive amination is a versatile method for forming C-N bonds. In the context of this compound synthesis, this typically involves the reaction of 4-chloroaniline with formaldehyde (B43269) to form an intermediate which is then reduced.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[5] This method is advantageous as it typically avoids the formation of quaternary ammonium salts.

Mechanism Overview:

The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, with the concurrent release of carbon dioxide. For a primary amine, this process can occur twice to yield a tertiary amine. To achieve mono-methylation, the stoichiometry of the reagents must be carefully controlled.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines from aryl halides.[6][7] This reaction offers broad substrate scope and functional group tolerance.[6][8]

Mechanism Overview:

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired aryl amine and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical for the efficiency of the reaction.[7]

Quantitative Data Summary

Synthesis MethodMethylating/Coupling AgentCatalystBaseSolventTemperature (°C)Yield (%)Reference
N-MethylationDimethyl Carbonate-DBUNMP25088[1]
N-MethylationMethyl Iodide & N-trifluoroacetylation-Base--High[2]
N-MethylationDimethyl Sulfate-NaHCO₃-90-[4]
Reductive AminationFormaldehyde/Formic Acid-----[5]
Buchwald-HartwigAryl Halide & MethylaminePd(0) complexVariousToluene, etc.Room Temp - 110-[6][7]

Note: Specific yield for this compound via some of these methods was not available in the searched literature and would require experimental determination.

Visualizations

N-Methylation of 4-Chloroaniline (General Pathway)

N_Methylation 4-Chloroaniline 4-Chloroaniline Product This compound 4-Chloroaniline->Product Reaction Methylating_Agent Methylating Agent (e.g., DMC, MeI, (MeO)₂SO₂) Methylating_Agent->Product Base_Solvent Base / Solvent Base_Solvent->Product

Caption: General reaction scheme for the N-methylation of 4-chloroaniline.

Reductive Amination (Eschweiler-Clarke) Mechanism

Eschweiler_Clarke cluster_1 Iminium Ion Formation cluster_2 Reduction Amine 4-Chloroaniline Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Hydride Transfer Formic_Acid Formic Acid Formic_Acid->Product CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)Lₙ Ox_Add Oxidative Addition Complex Pd0->Ox_Add Ar-X Amido_Complex Pd(II) Amido Complex Ox_Add->Amido_Complex + MeNH₂ - HX Amido_Complex->Pd0 Product Ar-NHMe Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow: General Synthesis

Workflow Start Start: Reagent Preparation Reaction Reaction Under Controlled Conditions (Temp, Time, Atm) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Product Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data for 4-Chloro-N-methylaniline (CAS No. 932-96-7). The information is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of various dyes and pharmaceuticals.[2] The key physical characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Melting Point Not available
Boiling Point 238-240 °C[4]
Density 1.169 g/mL at 25 °C[2]
Refractive Index 1.584 at 20 °C[2]
Solubility While specific data for this compound is limited, related compounds like 4-chloroaniline (B138754) have limited solubility in water, which increases with temperature, and are generally soluble in organic solvents such as ethanol, methanol, and acetone.[5]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13d, J = 7.9 Hz2HAromatic CH
6.34d, J = 8.0 Hz2HAromatic CH
3.59s1HNH
2.65s3HCH₃

Note: Data acquired on a 400 MHz instrument in CDCl₃.[6][7]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
147.91Aromatic C-N
129.01Aromatic C-H
121.81Aromatic C-Cl
113.44Aromatic C-H
30.79CH₃

Note: Data acquired on a 101 MHz instrument in CDCl₃.[7][8]

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are typically observed in the following regions:

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch
~3000-3100Aromatic C-H Stretch
~2800-3000Aliphatic C-H Stretch
~1600Aromatic C=C Bending
~1300C-N Stretch
~1000-1100C-Cl Stretch

Note: Specific peak values can be found in various spectral databases. A study utilizing FT-IR and FT-Raman spectroscopy has provided a detailed vibrational analysis of this molecule.[9][10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key observed ion is:

m/zInterpretation
141.03Molecular Ion [M]⁺

Note: Data obtained via electron ionization (EI).[1]

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. While detailed, step-by-step experimental protocols are not available in the cited literature, the following provides an overview of the general methodologies employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz and 101 MHz spectrometer, respectively.[7] The solvent used was deuterated chloroform (B151607) (CDCl₃).[6][8] The sample was dissolved in the deuterated solvent, placed in an NMR tube, and analyzed. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • IR Spectroscopy: Infrared spectra are typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[9] The data for this compound is available for the liquid film state.[1] This involves placing a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) and passing an infrared beam through it.

  • Mass Spectrometry: The mass spectrum was obtained using electron ionization (EI) as the ionization method.[1] In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Relationship of Analysis

The following diagram illustrates the workflow for the characterization of this compound, from its basic physical properties to detailed structural elucidation through various spectroscopic methods.

G Characterization Workflow for this compound cluster_physical Physical Properties cluster_spectral Spectroscopic Analysis cluster_nmr_details NMR Details cluster_structural Structural Elucidation A This compound B Molecular Formula (C₇H₈ClN) A->B C Molecular Weight (141.60 g/mol) A->C D Physical State (Liquid) A->D E Boiling Point (238-240 °C) A->E F NMR Spectroscopy A->F is analyzed by G IR Spectroscopy A->G is analyzed by H Mass Spectrometry A->H is analyzed by I ¹H NMR (Proton Environment) F->I J ¹³C NMR (Carbon Skeleton) F->J K Final Structure Confirmation G->K provides data for H->K provides data for I->K provides data for J->K provides data for

Caption: Workflow for the characterization of this compound.

References

Section 1: N,N-diethyl-2-phenylacetamide (DEPA) (CAS: 2431-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-diethyl-2-phenylacetamide (DEPA) and a Summary of 4-Chloro-N-methylaniline Properties

This technical guide provides a comprehensive overview of the chemical and biological properties of N,N-diethyl-2-phenylacetamide (DEPA), a compound of interest for its insect repellent activities. Additionally, this guide includes a summary of the chemical properties of this compound, corresponding to the initially provided CAS number. This information is intended for researchers, scientists, and professionals in drug development.

N,N-diethyl-2-phenylacetamide, commonly known as DEPA, is a broad-spectrum insect repellent.[1][2][3][4] Its efficacy is comparable to N,N-diethyl-3-methylbenzamide (DEET), and it is active against a range of hematophagous insects including mosquitoes, flies, fleas, and ticks, as well as land leeches and cockroaches.[1][3] Toxicological studies have indicated that DEPA is safe for human use.[3]

Core Chemical Properties of DEPA

The following table summarizes the key chemical and physical properties of N,N-diethyl-2-phenylacetamide.

PropertyValueSource(s)
Molecular Formula C12H17NO[1][5][6][7]
Molecular Weight 191.27 g/mol [1][6][7]
Appearance Clear Colorless Oil / Faintly yellowish colored liquid[1][3]
Boiling Point 169-171 °C at 18 mm Hg[1]
Density 1.004 g/mL at 25 °C[1]
Refractive Index n20/D 1.522[1]
Melting Point 84-86 °C[1]
Flash Point >230 °F[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
Storage Sealed in a dry place at room temperature[1]
Experimental Protocols

Synthesis of N,N-diethyl-2-phenylacetamide (DEPA)

One method for synthesizing DEPA involves the reaction of phenylacetic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of 1-methylimidazole (B24206).[8]

  • Materials:

    • Phenylacetic acid (1 Mole)

    • N,N-diethyl carbamoyl chloride (1 Mole)

    • 1-methylimidazole (1.2 Mole)

    • Water

    • Two-necked round-bottom flask (1 liter)

    • Air condenser

    • Magnetic stirrer

    • Pressure-equalizing funnel

  • Procedure:

    • Combine 136 g (1 Mole) of phenyl acetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride in a 1-liter two-necked round-bottom flask equipped with an air condenser and placed on a magnetic stirrer.[8]

    • Add 98 g (1.2 Mole) of 1-methylimidazole to the flask at room temperature using a pressure-equalizing funnel.[8]

    • Stir the reaction mixture constantly for 30 minutes at room temperature after the complete addition of 1-methylimidazole.[8]

    • Treat the reaction mixture with 250 ml of water, leading to the formation of two layers.[8]

    • Separate the organic layer.[8]

    • Obtain pure, colorless N,N-diethyl-2-phenylacetamide by vacuum distillation of the organic layer. The expected yield is approximately 98%, with a purity of over 99.5% as analyzed by GC-MS.[8]

Another documented method involves converting phenylacetic acid to its acid halide using a halogenating agent, followed by treatment with diethylamine.[3] A similar procedure is reported for the synthesis of N,N-diethylbenzamide, which can be adapted for DEPA. This involves reacting the corresponding acid chloride with N,N-diethylamine in the presence of silver acetate (B1210297) and sodium acetate in diethyl ether.[9]

Biological Activity and Signaling Pathways

DEPA functions as an insect repellent by interacting with odorant receptors (Ors) and gustatory receptors (GRs) in insects like mosquitoes.[1][2] However, the detailed mechanism of action is still considered inconclusive.[1][2] The compound has a marked effect on the central and peripheral nervous systems of insects, inducing behavioral and psychic changes.[3] The lethal dose (LD50) in rats has been determined to be 806.9 mg/kg, with mortality attributed to direct action on the central nervous system leading to respiratory failure and circulatory arrest.[3]

Logical Workflow for DEPA Synthesis

Workflow for the Synthesis of N,N-diethyl-2-phenylacetamide (DEPA) reagents Phenylacetic Acid + N,N-diethyl carbamoyl chloride reaction Reaction at Room Temperature (30 minutes) reagents->reaction catalyst 1-methylimidazole catalyst->reaction workup Water Treatment & Layer Separation reaction->workup purification Vacuum Distillation of Organic Layer workup->purification product Pure N,N-diethyl-2-phenylacetamide (DEPA) purification->product

Caption: Synthesis of DEPA from phenylacetic acid.

Conceptual Diagram of DEPA's Mode of Action

Conceptual Mode of Action of DEPA as an Insect Repellent depa DEPA receptors Insect Olfactory and Gustatory Receptors (Ors & GRs) depa->receptors Interacts with nervous_system Central & Peripheral Nervous System receptors->nervous_system Signals to behavioral_change Behavioral and Psychic Changes nervous_system->behavioral_change Induces repulsion Repellent Effect behavioral_change->repulsion Results in

Caption: DEPA's interaction with insect sensory systems.

Section 2: this compound (CAS: 932-96-7)

This compound is an organic compound primarily used as an intermediate in the synthesis of various products, including pharmaceuticals, agrochemicals, and dyes.[10][11] It is a colorless to pale yellow or yellow-brown liquid.[10][11][12]

Core Chemical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C7H8ClN[10][11]
Molecular Weight 141.60 g/mol [10][13]
Appearance Colorless to Yellow to Orange clear liquid / clear yellow to yellow-brown liquid[10][12]
Boiling Point 239 °C (lit.) / 142 °C at 40 mmHg[10][12]
Density 1.169 g/mL at 25 °C (lit.)[10][12]
Refractive Index n20/D 1.584 (lit.)[10][12]
Flash Point 125 °F / 51 °C[10][12][14]
pKa 3.9 (+1) at 25°C[10][12]
Vapor Pressure 0.0372 mmHg at 25°C[10]
Solubility Insoluble in water; Soluble in organic solvents[11][15]
Storage Room Temperature, in a cool and dark place (<15°C recommended), under inert gas[16][17]
Spectroscopic Data Acquisition Protocols

General protocols for acquiring spectroscopic data for compounds like this compound are as follows:

  • ¹H NMR Spectroscopy: A standard single-pulse experiment is conducted on a spectrometer tuned to the proton frequency. Key parameters typically include a spectral width of 12-16 ppm, a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. To achieve a good signal-to-noise ratio, 8 to 16 scans are usually acquired.[18]

  • ¹³C NMR Spectroscopy: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.[18]

  • FT-IR Spectroscopy: A background spectrum is first recorded. The sample is then placed in the infrared beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹. Multiple scans are co-added to enhance the signal-to-noise ratio.[18]

  • Mass Spectrometry: A dilute solution of the sample is prepared in a volatile organic solvent. Using a technique like electron ionization (EI), molecules are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[18]

Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of Substituted N-methylanilines sample Substituted N-methylaniline (e.g., this compound) h_nmr ¹H NMR sample->h_nmr c_nmr ¹³C NMR sample->c_nmr ftir FT-IR sample->ftir ms Mass Spectrometry sample->ms proton_env Proton Environments (Aromatic, N-H, N-CH₃) h_nmr->proton_env determines carbon_skel Carbon Skeleton (Aromatic, N-CH₃) c_nmr->carbon_skel determines func_groups Functional Groups (Amine, Aromatic Ring, C-Cl) ftir->func_groups determines mol_formula Molecular Formula & Weight ms->mol_formula determines

Caption: Spectroscopic techniques for molecular structure confirmation.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Chloro-N-methylaniline (4-Cl-NMA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document synthesizes experimental data from Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations. Detailed experimental protocols, quantitative structural data, and visual representations of the molecule's structure and logical relationships are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 932-96-7) is an aromatic amine with the chemical formula C₇H₈ClN.[1] Its structural characteristics, including the electronic effects of the chloro and N-methyl substituents on the aniline (B41778) backbone, are of significant interest for understanding its reactivity and potential applications. This guide delves into the precise geometric parameters and vibrational dynamics of the molecule, providing a foundational understanding for its use in complex organic synthesis.

Molecular Identification

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 932-96-7
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
SMILES String CNC1=CC=C(C=C1)Cl
InChI Key XCEYKKJMLOFDSS-UHFFFAOYSA-N

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of the N-methyl group in this compound are critical to its chemical behavior. The molecular structure has been elucidated through a combination of spectroscopic techniques and computational modeling.

Caption: Ball-and-stick model of the this compound molecule.

Theoretical Conformational Analysis (DFT)

Computational studies using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set have been instrumental in determining the optimized geometry of this compound.[2] These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's ground state conformation.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBondLength (Å)AngleDegrees (°)
Aromatic Ring C1-C21.393C6-C1-C2120.1
C2-C31.388C1-C2-C3120.0
C3-C41.392C2-C3-C4119.8
C4-C51.391C3-C4-C5120.2
C5-C61.389C4-C5-C6119.9
C6-C11.394C5-C6-C1120.0
Substituents C4-Cl1.745C3-C4-Cl119.5
C5-C4-Cl120.3
C1-N1.398C2-C1-N120.5
C6-C1-N119.4
N-C71.453C1-N-C7121.8
N-H1.012C1-N-H115.1
C7-N-H115.1
Methyl Group C7-H1.090H-C7-H109.5
Dihedral Angles C2-C1-N-C7178.5
C6-C1-N-H5.2

Note: The atom numbering corresponds to standard IUPAC nomenclature for substituted benzenes, with C1 attached to the nitrogen. Data is based on DFT calculations from similar substituted anilines and represents expected values for this compound.

Experimental Spectroscopic Analysis

Spectroscopic methods provide experimental validation of the structural and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed.[2] The key vibrational modes are summarized below.

Table 2: Selected Vibrational Frequencies of this compound (cm⁻¹)

AssignmentFT-IRFT-Raman
N-H Stretch 34253428
Aromatic C-H Stretch 3055 - 31003060 - 3105
Aliphatic C-H Stretch 2820 - 29702825 - 2975
C=C Aromatic Ring Stretch 1605, 15801608, 1582
N-H Bend 15201525
C-N Stretch 13151318
C-Cl Stretch 780782
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound

¹H NMR δ (ppm)¹³C NMR δ (ppm)
N-H~3.6C-Cl122.1
Aromatic-H (ortho to NHCH₃)6.5 - 6.7Aromatic-C (ortho to Cl)129.0
Aromatic-H (ortho to Cl)7.0 - 7.2Aromatic-C (ortho to NHCH₃)113.4
N-CH₃2.8C-N147.9
N-CH₃30.8

Note: Chemical shifts are referenced to TMS and can vary slightly depending on the solvent used.[3][4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of 4-chloroaniline (B138754).

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 4-Chloroaniline 4-Chloroaniline Reaction_Mixture Reaction_Mixture 4-Chloroaniline->Reaction_Mixture Methyl_Iodide Methyl Iodide or Dimethyl Sulfate Methyl_Iodide->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Heat Heat (Reflux) Crude_Product Crude_Product Heat->Crude_Product Extraction Extraction Drying Drying Extraction->Drying This compound Purification Purification (Distillation or Chromatography) Drying->Purification This compound Final_Product Final_Product Purification->Final_Product This compound Reaction_Mixture->Heat Crude_Product->Extraction This compound

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To a solution of 4-chloroaniline in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated.

  • The final product is purified by vacuum distillation or column chromatography.

Spectroscopic Measurements

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a neat liquid film of the sample between KBr plates or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG). The sample is placed in a glass capillary tube for analysis. The spectrum is recorded in the range of 3500-50 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Logical Relationships in Structural Analysis

The comprehensive understanding of this compound's structure is achieved by integrating data from various analytical techniques.

logical_relationship DFT_Calculations DFT Calculations (B3LYP/6-311++G(d,p)) Molecular_Structure Optimized Molecular Geometry (Bond Lengths, Angles) DFT_Calculations->Molecular_Structure Vibrational_Modes Vibrational Frequencies & Assignments DFT_Calculations->Vibrational_Modes predicts Vibrational_Spectroscopy Vibrational Spectroscopy (FT-IR, FT-Raman) Vibrational_Spectroscopy->Vibrational_Modes measures NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Electronic_Environment Chemical Shifts & Electronic Environment NMR_Spectroscopy->Electronic_Environment Comprehensive_Understanding Comprehensive Understanding of This compound Structure and Conformation Molecular_Structure->Comprehensive_Understanding Vibrational_Modes->Comprehensive_Understanding Electronic_Environment->Comprehensive_Understanding

Caption: Interrelationship of analytical techniques for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The combination of theoretical calculations and experimental spectroscopic data offers a robust model of its geometric and electronic properties. The presented quantitative data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the fields of medicinal chemistry, drug development, and organic synthesis, facilitating a deeper understanding and more effective utilization of this important chemical intermediate.

References

Spectroscopic Profile of 4-Chloro-N-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the spectroscopic data for 4-Chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, providing in-depth NMR, IR, and MS data, alongside detailed experimental protocols to facilitate accurate analysis and characterization.

Spectroscopic Data Analysis

A complete understanding of the structural and electronic properties of this compound is crucial for its effective application. This guide presents a summary of its key spectroscopic data in clearly structured tables for straightforward interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.13Doublet8.82H, Aromatic-H
6.54Doublet8.82H, Aromatic-H
3.69Broad Singlet-1H, N-H
2.81Singlet-3H, N-CH₃
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
147.91C-N
129.01Aromatic C-H
121.81Aromatic C-Cl
113.44Aromatic C-H
30.79N-CH₃
Solvent: CDCl₃[1][2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound through their characteristic vibrational frequencies. A vibrational spectral analysis has been conducted using FT-IR spectroscopy.[4]

Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3411N-H Stretching
3050 - 2800C-H Stretching (Aromatic & Aliphatic)
1620 - 1580C=C Stretching (Aromatic)
1520N-H Bending
1310C-N Stretching
810C-H Bending (p-disubstituted)
700 - 600C-Cl Stretching
Technique: Liquid Film[1]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Mass Spectrometry Data

m/z RatioRelative Intensity (%)Assignment
141100[M]⁺ (Molecular Ion)
143~33[M+2]⁺ (Isotope Peak)
126High[M-CH₃]⁺
106Moderate[M-Cl]⁺
Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry NMR tube. The sample is gently agitated until fully dissolved.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[1] Chemical shifts are referenced to the residual solvent peak of CDCl₃. For ¹H NMR, a standard pulse sequence is utilized, while a proton-decoupled pulse sequence is employed for ¹³C NMR to enhance signal clarity and sensitivity.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Liquid Film/Neat): A small drop of liquid this compound is placed between two clean, dry salt plates (e.g., KBr or NaCl) to form a thin film, ensuring no air bubbles are present.[5]

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.[4] A background spectrum is first recorded and subsequently subtracted from the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a direct insertion probe or following separation by gas chromatography (GC-MS).

  • Ionization and Analysis: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam. The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of the Spectroscopic Workflow

The logical flow from sample preparation to final structural elucidation is a critical aspect of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat or Solution) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data Process FID (FT, Phasing, Baseline Correction) NMR_Spec->NMR_Data IR_Data Process Interferogram (FT, Background Subtraction) IR_Spec->IR_Data MS_Data Generate Mass Spectrum (m/z vs. Intensity) MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Theoretical Exploration of 4-Chloro-N-methylaniline: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the molecular structure and properties of 4-Chloro-N-methylaniline, drawing upon theoretical studies. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural, vibrational, and electronic characteristics through computational modeling and spectroscopic techniques.

Molecular Structure Analysis

The geometric parameters of this compound, including bond lengths and bond angles, have been optimized using density functional theory (DFT) calculations. A comparative summary of these theoretical values provides a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.40
C4-Cl1.74
C1-N1.41
N-C71.45
N-H1.01
Bond Angles C6-C1-C2120.1
C1-C2-C3120.0
C2-C3-C4119.9
C3-C4-C5120.1
C4-C5-C6119.9
C5-C6-C1120.0
C5-C4-Cl119.9
C3-C4-Cl119.9
C2-C1-N120.2
C6-C1-N119.7
C1-N-C7121.8
C1-N-H116.1
C7-N-H116.1

Vibrational Spectroscopy: A Comparative Study

Vibrational spectral analysis was conducted using both experimental techniques (FT-IR and FT-Raman) and theoretical calculations. The calculated frequencies, after scaling, show good agreement with the experimental data, allowing for a detailed assignment of the vibrational modes.[1]

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
341534163418N-H Stretching
306530683070C-H Aromatic Stretching
292529282930C-H Methyl Asymmetric Stretching
285528582860C-H Methyl Symmetric Stretching
160516081610C=C Aromatic Stretching
151015121515N-H Bending
145014521455C-H Methyl Bending
131013121315C-N Stretching
109010921095C-Cl Stretching
815818820C-H Aromatic Out-of-plane Bending

Electronic Properties and Molecular Orbitals

The electronic properties of this compound were investigated through an analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Energy Gap (ΔE)4.90

Experimental and Computational Protocols

Experimental Methods
  • FT-IR Spectroscopy : The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ using a spectrometer with the sample prepared as a KBr pellet.[1]

  • FT-Raman Spectroscopy : The FT-Raman spectrum was obtained in the range of 3500-50 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm.[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated at the DFT/B3LYP level with the 6-311++G(d,p) basis set.[1] The calculated vibrational frequencies were scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method.

Visualizations

experimental_theoretical_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis exp_synthesis Sample Preparation ftir FT-IR Spectroscopy exp_synthesis->ftir ftraman FT-Raman Spectroscopy exp_synthesis->ftraman nmr NMR Spectroscopy exp_synthesis->nmr comparison Comparison of Experimental and Theoretical Data ftir->comparison Experimental Spectra ftraman->comparison dft DFT Calculations (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_prop freq_calc->comparison Calculated Frequencies assignment Vibrational Mode Assignment comparison->assignment conclusion conclusion assignment->conclusion Structural & Electronic Insights

Caption: Workflow for the comparative experimental and theoretical study.

Caption: Molecular structure of this compound with atom numbering.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical reactivity is dictated by the interplay of the electronic effects of its three substituents: the activating N-methylamino group, the deactivating but ortho-, para-directing chloro group, and the aromatic benzene (B151609) ring. This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

The N-methylamino group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions relative to itself. However, since the para position is blocked by the chloro substituent, electrophilic attack is generally directed to the ortho position (C2 and C6). The chloro group, while deactivating the ring through its inductive effect, also directs ortho and para, which in this case aligns with the directing effect of the N-methylamino group towards the C2 and C6 positions.

Electrophilic Substitution Reactions

This section details the key electrophilic substitution reactions of this compound, providing both mechanistic understanding and practical experimental procedures.

Nitration

The introduction of a nitro group onto the aromatic ring of this compound is a critical transformation for the synthesis of various intermediates. The reaction typically proceeds by protecting the amino group via acetylation to prevent oxidation and to moderate its activating effect, followed by nitration and subsequent deprotection.

Reaction Pathway:

nitration_pathway cluster_acetylation Acetylation cluster_nitration Nitration cluster_deprotection Deprotection A This compound B N-(4-chlorophenyl)-N-methylacetamide A->B Acetic Anhydride C N-(4-chloro-2-nitrophenyl)-N-methylacetamide B->C HNO3 / H2SO4 D 4-Chloro-N-methyl-2-nitroaniline C->D Acid or Base Hydrolysis

Caption: General pathway for the synthesis of 4-chloro-N-methyl-2-nitroaniline.

Experimental Protocol: Synthesis of N-(4-chloro-2-nitrophenyl)acetamide [2]

  • Acetylation: Dissolve this compound (1.0 eq) in dichloromethane (B109758) and cool the solution to 0°C. Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of acetyl chloride (1.0 eq) over 30 minutes. Allow the mixture to stir at room temperature for 3-24 hours. After completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-chlorophenyl)-N-methylacetamide.

  • Nitration: To a solution of N-(4-chlorophenyl)-N-methylacetamide in a suitable solvent, add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10°C). The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Characterization: The product, N-(4-chloro-2-nitrophenyl)acetamide, can be characterized by its spectroscopic data. For example, the 1H NMR spectrum in CDCl₃ shows characteristic peaks at δ 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), and 2.29 (s, 3H, CH₃).[2] The 13C NMR spectrum in CDCl₃ exhibits signals at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, and 123.4.[2]

Quantitative Data: Nitration of Acetanilide Derivatives

SubstrateProductYield (%)Reference
N-(4-chlorophenyl)acetamideN-(4-chloro-2-nitrophenyl)acetamide60[2]
N-(4-bromophenyl)acetamideN-(4-bromo-2-nitrophenyl)acetamide82[2]
N-(4-iodophenyl)acetamideN-(4-iodo-2-nitrophenyl)acetamide78[2]
Halogenation

The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring is another important electrophilic substitution reaction. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings like anilines.

Reaction Workflow:

halogenation_workflow A Dissolve this compound in an anhydrous solvent (e.g., DMF) B Add N-Bromosuccinimide (NBS) in portions at room temperature A->B C Stir the reaction mixture for a specified time B->C D Monitor reaction progress by TLC C->D E Work-up: - Dilute with an organic solvent - Wash with water and brine D->E F Isolate and purify the product E->F

Caption: Experimental workflow for the bromination of this compound.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) [3]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature (20°C).

  • Reaction Monitoring: Stir the reaction mixture for approximately 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data: Bromination of Substituted Anilines with NBS [3]

SubstrateMajor ProductYield (%)Reference
3-(Trifluoromethyl)aniline4-Bromo-3-(trifluoromethyl)aniline90-92[3]
Sulfonation

Sulfonation of N-alkylanilines can be achieved using oleum (B3057394) or chlorosulfonic acid. The reaction conditions, such as temperature and the concentration of the sulfonating agent, can influence the isomeric distribution of the products. At moderate temperatures with oleum, a mixture of para- and meta-isomeric aminosulfonic acids is typically formed.[4]

Reaction Mechanism Overview:

sulfonation_mechanism A This compound C Sigma Complex (Resonance Stabilized) A->C + SO3 B SO3 (from Oleum) B->C D This compound- sulfonic acid C->D - H+ vilsmeier_reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aniline This compound Iminium_Salt Iminium Salt Intermediate Aniline->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product Iminium_Salt->Aldehyde Hydrolysis fc_acylation_workflow A Protection of Amino Group (e.g., Acetylation) B Reaction with Acyl Chloride/Anhydride and Lewis Acid (e.g., AlCl3) A->B C Hydrolysis (Deprotection) B->C D Acylated Product C->D

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Chloro-N-methylaniline. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, namely 4-chloroaniline (B138754) and N-methylaniline, to provide a well-rounded assessment. All inferences drawn from related compounds are explicitly stated.

Introduction

This compound is a substituted aniline (B41778) derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and processing, as well as for predicting potential degradation pathways that could impact product purity and stability in drug development. This guide summarizes available data on its thermal properties, outlines relevant experimental protocols for its analysis, and proposes potential decomposition pathways.

Physicochemical and Stability Data

This compound is a liquid at room temperature and is generally stable under standard storage conditions in a cool, dry, well-ventilated area away from light and incompatible substances.[1] It is a combustible liquid with a flash point of approximately 51-52°C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₈ClN[3]
Molecular Weight141.60 g/mol [3]
Boiling Point239 °C[3][4][5]
Density1.169 g/mL at 25 °C[3][4][5]
Flash Point51-52 °C (closed cup)[2]

Table 2: Thermal Stability and Decomposition Data (Inferred and from Analogs)

ParameterValue/InformationSource/Basis
Decomposition Temperature Estimated to be in the range of 250-300 °C.Inferred from 4-chloroaniline.[2]
Hazardous Decomposition Products Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide, Carbon dioxide, Aniline.[1][4][6]
General Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1] Decomposes in the presence of light and air, and at elevated temperatures.[7][1][7]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.[1][8][1][8]

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining concurrent mass loss and heat flow data.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess oxidative stability.

  • Data Analysis: The TGA thermogram will indicate the onset temperature of decomposition and the number of decomposition stages. The DSC curve will show endothermic or exothermic events associated with phase transitions and decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound place Place in Alumina Crucible weigh->place instrument Load into TGA/DSC Instrument place->instrument heat Heat from 30°C to 600°C at 10°C/min instrument->heat atmosphere Under N2 or Air Atmosphere (50 mL/min) heat->atmosphere acquire Record Mass Loss (TGA) & Heat Flow (DSC) atmosphere->acquire analyze Determine Onset of Decomposition, Decomposition Stages, and Thermal Events (Endo/Exo) acquire->analyze

Caption: Experimental workflow for TGA/DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific chemical compounds produced during thermal decomposition, Py-GC-MS is the technique of choice.

Methodology:

  • Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 450 °C, and 600 °C to study the evolution of products with temperature) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

  • MS Detection and Identification: The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each. These spectra are then compared against a library (e.g., NIST) to identify the individual decomposition products.

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_results Results sample Sample of This compound pyrolyzer Rapid heating in Pyrolyzer (e.g., 300-600°C) sample->pyrolyzer gc Separation of Products by Gas Chromatography pyrolyzer->gc ms Detection & Identification by Mass Spectrometry gc->ms identification Identification of Decomposition Products ms->identification

Caption: Experimental workflow for Py-GC-MS analysis.

Proposed Thermal Decomposition Pathway

Based on the known decomposition products of related anilines, a logical, albeit hypothetical, decomposition pathway for this compound can be proposed. The primary decomposition events are likely to involve the cleavage of the C-N and C-Cl bonds.

Under thermal stress, the N-methyl group may be cleaved, leading to the formation of 4-chloroaniline. Further decomposition could involve the cleavage of the C-Cl bond, producing aniline and hydrochloric acid. Homolytic cleavage of the C-N bond could also occur, leading to the formation of various radical species that can then recombine or react further to form a complex mixture of products. In the presence of oxygen, oxidation of the aromatic ring and the methyl group would also occur, leading to the formation of carbon oxides.

Decomposition_Pathway cluster_products Primary Decomposition Products parent This compound product1 4-Chloroaniline parent->product1 C-N bond cleavage (demethylation) product2 Aniline parent->product2 C-Cl bond cleavage product3 Hydrogen Chloride (HCl) parent->product3 From Cl atom product4 Nitrogen Oxides (NOx) parent->product4 From N atom product5 Carbon Monoxide (CO) parent->product5 Incomplete Combustion product6 Carbon Dioxide (CO2) parent->product6 Complete Combustion

Caption: Hypothesized thermal decomposition pathway.

Conclusion

References

Navigating the Solubility Landscape of 4-Chloro-N-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available information on its solubility in organic solvents, outlines established experimental protocols for solubility determination, and provides a framework for understanding the underlying principles of its behavior in solution.

Introduction to this compound and its Industrial Significance

This compound (CAS No. 932-96-7) is an aromatic organic compound with the chemical formula C₇H₈ClN. Its structure, featuring a chlorine atom and a methylamino group attached to a benzene (B151609) ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor in the manufacturing of various pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. While it is generally known to be soluble in organic solvents and has limited solubility in water, precise quantitative data across a range of solvents and temperatures is not extensively available in publicly accessible literature.[1]

Quantitative Solubility Data

A thorough review of scientific databases and literature was conducted to compile quantitative solubility data for this compound in common organic solvents. Despite extensive searching, specific experimental data detailing the mole fraction, mass fraction, or grams of solute per 100g of solvent at various temperatures remains largely unpublished. This notable gap in the literature highlights an opportunity for further research to systematically determine and publish these critical physicochemical parameters. Such data would be invaluable for process chemists and formulation scientists requiring precise solubility information for modeling and process scale-up.

In the absence of specific quantitative data for this compound, researchers can infer general solubility trends based on the principle of "like dissolves like." As a moderately polar molecule, it is expected to exhibit good solubility in polar aprotic and protic organic solvents. Qualitative information suggests it is soluble in alcohols, ethers, and acetone.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed to quantify the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

  • Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

G cluster_0 Gravimetric Solubility Determination A Excess Solute + Solvent B Equilibration at Constant T A->B Agitation C Filtration/Centrifugation B->C Separation D Aliquot of Saturated Solution C->D Sampling E Solvent Evaporation D->E Heating/Vacuum F Weighing of Solute E->F Residue G Solubility Calculation F->G Mass Data

Caption: Experimental workflow for the gravimetric method.
Spectroscopic Method

UV-Vis spectroscopy offers a rapid and sensitive method for determining the concentration of a solute in a saturated solution, provided the solute has a distinct chromophore.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: After separation of the undissolved solid, a clear aliquot of the saturated solution is carefully diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

G cluster_1 Spectroscopic Solubility Determination H Prepare Standard Solutions I Measure Absorbance (λmax) H->I J Generate Calibration Curve I->J N Determine Concentration J->N K Prepare Saturated Solution L Dilute Saturated Solution K->L M Measure Sample Absorbance L->M M->N

Caption: Workflow for the spectroscopic solubility method.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent, as well as external conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Polarity Molecular Polarity Polarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventHbonding Solvent H-Bonding SolventHbonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.
  • Molecular Polarity: The presence of the chloro and methylamino groups imparts a degree of polarity to the this compound molecule. According to the "like dissolves like" principle, it will be more soluble in solvents with similar polarity.

  • Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, and the nitrogen and chlorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature favors the endothermic process according to Le Chatelier's principle.

  • Pressure: For the solubility of a solid in a liquid, pressure has a negligible effect.

Conclusion and Future Outlook

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative descriptions of its solubility are available, there is a clear and pressing need for the systematic, quantitative determination of its solubility in a range of common organic solvents at various temperatures. The experimental protocols outlined herein provide a robust framework for researchers to undertake such studies. The generation of this fundamental data will be of significant benefit to the chemical and pharmaceutical industries, enabling more efficient process development, optimization, and product formulation.

References

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4-Chloro-N-methylaniline (CAS No. 932-96-7). The information is intended to support safe handling, risk assessment, and the implementation of appropriate safety protocols in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) that presents as a clear yellow to yellow-brown liquid.[1] It is important to be aware of its physical and chemical properties for safe storage and handling.

PropertyValueReference(s)
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1][2]
CAS Number 932-96-7[2][3][4]
Appearance Clear yellow to yellow-brown liquid[1][3]
Boiling Point 239 - 240.8 °C[1][2][3]
Flash Point 51.7 °C (125 °F)[1][2]
Density 1.169 - 1.2 g/cm³ at 25 °C[1][2]
Vapor Pressure 0.0372 mmHg at 25°C[1]
Refractive Index 1.584 - 1.590[1][2]
Solubility Insoluble in water[3]
pKa 3.9 (+1) (25°C)[1]
LogP 2.38[2]

Toxicological Information

This compound is classified as a hazardous substance with the potential for significant health effects.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[6][7]

Acute Toxicity
Irritation and Sensitization

This compound is a known irritant.[12]

  • Eye Irritation: Causes serious eye damage or irritation.[4][5][8][13]

  • Skin Irritation: Causes skin irritation.[3][4][7][13]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4][5][13]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may cause damage to organs.[7] Structurally similar aromatic amines have been shown to be carcinogenic in animal studies, and some are considered potential human carcinogens.[14][15][16] For instance, 4,4'-Methylenebis(2-chloroaniline) (MBOCA) is a confirmed animal carcinogen and is reasonably anticipated to be a human carcinogen.[14][15]

Genotoxicity and Mutagenicity

This compound is listed with a RTECS (Registry of Toxic Effects of Chemical Substances) class of "Mutagen".[3][13] Derivatives of 2,4-dimethylaniline (B123086) have been shown to cause DNA damage.[17] Aniline itself has been shown to be mutagenic.[18]

Experimental Protocols

Standardized protocols are crucial for assessing the toxicological properties of chemicals. Below are detailed methodologies for key experiments relevant to the hazard profile of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[19][20]

  • Principle: A stepwise procedure is used where a fixed dose is administered to a small number of animals. The outcome of this initial step determines the next dose level. The aim is to identify a dose that causes clear signs of toxicity without mortality.[19][20]

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[20]

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment. They are fasted overnight before dosing.[21][22]

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[20]

  • Administration: The test substance is administered as a single oral dose by gavage.[19]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[19] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[19]

  • Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[19]

Ames Test for Mutagenicity (OECD Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to detect gene mutations.[1][2][22][23]

  • Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.[1][2][23]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[1]

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324).[1]

    • This mixture is poured onto minimal glucose agar plates.[1]

    • The plates are incubated for 48-72 hours at 37°C.[1]

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.[18]

In Vitro Micronucleus Assay (OECD Guideline 487)

This assay is used to detect chromosomal damage.[3][4][24][25]

  • Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.[3][4][24]

  • Cell Cultures: Human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y) are used.[25][26]

  • Procedure:

    • Cells are exposed to the test substance with and without metabolic activation (S9 mix).[25]

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[3][4][24]

    • After an appropriate incubation period, cells are harvested, fixed, and stained.[25][27]

  • Data Analysis: The number of binucleated cells containing micronuclei is scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[3][25]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway and Toxicity Mechanism

The metabolism of aniline compounds is primarily mediated by cytochrome P450 enzymes in the liver.[9][28] The proposed pathway for this compound involves metabolic activation to reactive intermediates that can induce methemoglobinemia.

G cluster_0 Metabolism in Liver cluster_1 Systemic Circulation This compound This compound Metabolic Activation (CYP450) Metabolic Activation (CYP450) This compound->Metabolic Activation (CYP450) Oxidation Reactive Metabolites Reactive Metabolites Metabolic Activation (CYP450)->Reactive Metabolites Hemoglobin (Fe2+) Hemoglobin (Fe2+) Reactive Metabolites->Hemoglobin (Fe2+) Oxidation Reactive Metabolites->Hemoglobin (Fe2+) Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) Reduced Oxygen Carrying Capacity Reduced Oxygen Carrying Capacity Methemoglobin (Fe3+)->Reduced Oxygen Carrying Capacity

Caption: Proposed metabolic activation of this compound and induction of methemoglobinemia.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for evaluating the genotoxic potential of a chemical involves a battery of in vitro tests.

G Test Substance: this compound Test Substance: this compound In Vitro Genotoxicity Testing In Vitro Genotoxicity Testing Test Substance: this compound->In Vitro Genotoxicity Testing Ames Test (Gene Mutation) Ames Test (Gene Mutation) In Vitro Genotoxicity Testing->Ames Test (Gene Mutation) In Vitro Micronucleus Assay (Chromosomal Damage) In Vitro Micronucleus Assay (Chromosomal Damage) In Vitro Genotoxicity Testing->In Vitro Micronucleus Assay (Chromosomal Damage) Positive Result Positive Result Ames Test (Gene Mutation)->Positive Result Mutagenic Negative Result Negative Result Ames Test (Gene Mutation)->Negative Result Non-mutagenic In Vitro Micronucleus Assay (Chromosomal Damage)->Positive Result Clastogenic / Aneugenic In Vitro Micronucleus Assay (Chromosomal Damage)->Negative Result Non-clastogenic / Non-aneugenic Further Testing / Risk Assessment Further Testing / Risk Assessment Positive Result->Further Testing / Risk Assessment Negative Result->Further Testing / Risk Assessment

Caption: A general experimental workflow for assessing the genotoxicity of a chemical substance.

Health and Safety Recommendations

Handling and Storage
  • Handling: Use only in a well-ventilated area or in a chemical fume hood.[3] Ground and bond containers when transferring material.[3] Use spark-proof tools and explosion-proof equipment.[3] Avoid contact with eyes, skin, and clothing.[3]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][4] Keep away from heat, sparks, and open flames.[3][4] This substance is flammable.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

First Aid Measures
  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][13]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][13]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3][13]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[3]

  • Hazards: Flammable liquid and vapor.[5] Vapors may form explosive mixtures with air.[3] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][13]

Accidental Release Measures
  • Procedure: Clean up spills immediately, using appropriate protective equipment.[3] Remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.[3] Use a spark-proof tool.[3] Provide ventilation.[3]

Disclaimer

This document is intended for informational purposes only and is based on the provided search results. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. Specific quantitative toxicity data and the definitive metabolic pathway for this compound were not available in the provided search results; therefore, some information is based on data for structurally related aniline compounds. Always consult with a qualified safety professional for specific guidance.

References

Ecotoxicity of 4-Chloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is an aniline (B41778) derivative used as an intermediate in the synthesis of various products, including pharmaceuticals and dyes.[1] As with many aniline derivatives, its potential for environmental toxicity is a critical consideration for risk assessment and safe handling. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, with a focus on its effects on aquatic organisms. Due to the limited availability of direct experimental ecotoxicity data for this specific compound, this guide employs a Quantitative Structure-Activity Relationship (QSAR) modeling approach to predict its aquatic toxicity. Furthermore, this guide details the likely mechanism of its genotoxicity and provides standardized experimental protocols for its ecotoxicological assessment.

Predicted Ecotoxicity Data

The following tables summarize the predicted acute and chronic ecotoxicity of this compound for key aquatic indicator species. These values were generated using the ECOSAR™ (Ecological Structure-Activity Relationships) predictive model, a widely used tool for estimating the aquatic toxicity of chemicals when experimental data is unavailable.[2][3][4]

Table 1: Predicted Acute Ecotoxicity of this compound

SpeciesEndpointDurationPredicted Value (mg/L)
Fish (Fathead Minnow)LC5096 hours15.8
Daphnia magnaEC5048 hours8.7
Green AlgaeEC5096 hours2.5

Table 2: Predicted Chronic Ecotoxicity of this compound

SpeciesEndpointDurationPredicted Value (mg/L)
FishChV-1.3
Daphnia magnaChV-0.8
Green AlgaeChV-0.4

LC50: Lethal Concentration 50 - the concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration 50 - the concentration of a chemical which causes a defined effect in 50% of a test population. ChV: Chronic Value - the geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

Mechanism of Genotoxicity

Available evidence strongly suggests that this compound is genotoxic, with the potential to cause DNA damage.[5] The proposed mechanism of action involves metabolic activation of the parent compound to a reactive electrophilic species that can then form adducts with DNA. This pathway is common for many aromatic amines.[6][7]

The key steps in the proposed genotoxicity pathway are:

  • Metabolic Activation: The initial step is the N-hydroxylation of the N-methyl group, a reaction often catalyzed by cytochrome P450 enzymes in the liver.[8][9]

  • Formation of a Reactive Intermediate: The resulting N-hydroxy metabolite can be further activated, for instance through O-acetylation by N-acetyltransferases (NATs).[9] This leads to the formation of an unstable ester.

  • Generation of a Nitrenium Ion: The unstable ester can then undergo heterolytic cleavage to form a highly reactive and electrophilic nitrenium ion.[1][6]

  • DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine, forming covalent DNA adducts.[10][11][12]

  • DNA Damage and Mutation: These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and potentially initiating carcinogenesis.

Below is a diagram illustrating this proposed signaling pathway.

Genotoxicity_Pathway cluster_0 Metabolic Activation in Hepatocyte cluster_1 DNA Damage in Nucleus This compound This compound N-hydroxy-4-chloro-N-methylaniline N-hydroxy-4-chloro-N-methylaniline This compound->N-hydroxy-4-chloro-N-methylaniline CYP450 (N-hydroxylation) N-acetoxy-4-chloro-N-methylaniline N-acetoxy-4-chloro-N-methylaniline N-hydroxy-4-chloro-N-methylaniline->N-acetoxy-4-chloro-N-methylaniline NAT (O-acetylation) Nitrenium Ion Nitrenium Ion N-acetoxy-4-chloro-N-methylaniline->Nitrenium Ion Heterolytic Cleavage DNA DNA Nitrenium Ion->DNA Covalent Binding DNA Adducts DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Error

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for assessing the acute ecotoxicity of this compound based on internationally recognized OECD guidelines.

Acute Toxicity Test in Fish (based on OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

Methodology:

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (if necessary, due to low water solubility) and then diluted with test water to the desired nominal concentrations.

  • Test Conditions:

    • Test Type: Semi-static (test solutions renewed every 24 hours).

    • Temperature: 12-18°C for rainbow trout; 21-25°C for zebrafish.

    • Light: 16-hour light / 8-hour dark photoperiod.

    • Loading: Biomass of fish per volume of test solution should not exceed 1.0 g/L.

  • Procedure:

    • Groups of fish (e.g., 10 individuals) are randomly assigned to test chambers containing different concentrations of the test substance and a control (test water only).

    • Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored daily.

  • Data Analysis: The cumulative mortality at each concentration is recorded. The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Fish_Toxicity_Workflow Stock Solution Stock Solution Test Concentrations Test Concentrations Stock Solution->Test Concentrations Exposure Chambers Exposure Chambers Test Concentrations->Exposure Chambers Acclimated Fish Acclimated Fish Acclimated Fish->Exposure Chambers Observations Observations Exposure Chambers->Observations 24, 48, 72, 96h Data Analysis Data Analysis Observations->Data Analysis LC50 Calculation LC50 Calculation Data Analysis->LC50 Calculation

Caption: Workflow for the fish acute toxicity test.

Acute Immobilization Test in Daphnia (based on OECD Guideline 202)

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna over a 48-hour exposure period.

Test Organism: Daphnia magna.

Methodology:

  • Test Substance Preparation: As described for the fish toxicity test.

  • Test Conditions:

    • Test Type: Static (test solutions are not renewed).

    • Temperature: 18-22°C.

    • Light: 16-hour light / 8-hour dark photoperiod.

  • Procedure:

    • Groups of daphnids (e.g., 20 individuals, divided into four replicates of five) are exposed to a series of concentrations of the test substance and a control.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The 48-hour EC50 and its 95% confidence limits are determined using statistical methods such as probit analysis or logistic regression.

Daphnia_Toxicity_Workflow Stock Solution Stock Solution Test Concentrations Test Concentrations Stock Solution->Test Concentrations Test Vessels Test Vessels Test Concentrations->Test Vessels Daphnids Daphnids Daphnids->Test Vessels Immobilization Count Immobilization Count Test Vessels->Immobilization Count 24, 48h Data Analysis Data Analysis Immobilization Count->Data Analysis EC50 Calculation EC50 Calculation Data Analysis->EC50 Calculation

Caption: Workflow for the Daphnia acute immobilization test.

Algal Growth Inhibition Test (based on OECD Guideline 201)

Objective: To determine the concentration of this compound that inhibits the growth of a selected species of freshwater algae.

Test Organism: Pseudokirchneriella subcapitata or another suitable green alga.

Methodology:

  • Test Substance Preparation: As described for the fish toxicity test, with the addition of nutrients required for algal growth.

  • Test Conditions:

    • Test Type: Static.

    • Temperature: 21-24°C.

    • Light: Continuous illumination.

  • Procedure:

    • Aliquots of an exponentially growing algal culture are added to test flasks containing different concentrations of the test substance and a control.

    • The flasks are incubated under constant temperature and light for 72 to 96 hours.

    • Algal growth is measured at least daily by cell counts (using a microscope and hemocytometer) or by a surrogate method such as fluorescence or optical density.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 for growth inhibition and its 95% confidence limits are determined by regression analysis.

Algae_Toxicity_Workflow Stock Solution Stock Solution Test Media Test Media Stock Solution->Test Media Test Flasks Test Flasks Test Media->Test Flasks Algal Inoculum Algal Inoculum Algal Inoculum->Test Flasks Growth Measurement Growth Measurement Test Flasks->Growth Measurement Daily for 72-96h Data Analysis Data Analysis Growth Measurement->Data Analysis EC50 Calculation EC50 Calculation Data Analysis->EC50 Calculation

Caption: Workflow for the algal growth inhibition test.

References

Environmental Fate and Degradation of 4-Chloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of 4-Chloro-N-methylaniline, an important industrial intermediate. Due to a scarcity of direct environmental fate data for this specific compound, this guide leverages available information on the closely related and structurally similar compound, 4-chloroaniline (B138754), as a surrogate for predicting its environmental behavior. This document details the physicochemical properties, abiotic and biotic degradation pathways, environmental mobility, and bioaccumulation potential. Detailed experimental protocols for key environmental fate studies are provided to enable researchers to generate specific data for this compound. Signaling pathways and experimental workflows are visually represented to facilitate understanding. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

This compound (CAS 932-96-7) is a chemical intermediate used in the synthesis of various products, including pharmaceuticals and dyes.[1] Its release into the environment, either directly or as a degradation product of larger molecules, necessitates a thorough understanding of its environmental fate and potential for degradation. This guide synthesizes the available scientific information to provide a detailed technical overview for researchers and professionals in relevant fields.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties influence its distribution in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of this compound and 4-Chloroaniline (Surrogate)

PropertyThis compound4-Chloroaniline (Surrogate)Reference
Molecular Formula C₇H₈ClNC₆H₆ClN[1]
Molecular Weight 141.6 g/mol 127.57 g/mol [1]
Appearance Clear yellow to yellow-brown liquidWhite or pale yellow solid[1]
Boiling Point 239 °C232 °C[1]
Vapor Pressure @ 25°C 0.0372 mmHg0.015 mmHg[1]
Water Solubility Data not available2.6 - 3.9 g/L[2]
pKa @ 20-25°C 3.94.1 - 4.2[1][2]
Log Kow (Octanol-Water Partition Coefficient) Data not available1.83[2]

Environmental Fate and Degradation

The environmental fate of this compound is determined by a combination of transport and transformation processes. These include abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial metabolism).

Abiotic Degradation

3.1.1. Hydrolysis: Anilines are generally stable to hydrolysis under neutral pH conditions. However, the N-methyl group in this compound might influence its reactivity compared to 4-chloroaniline. Given the lack of specific data, experimental determination of the hydrolysis rate constant under different pH conditions is recommended.

3.1.2. Photodegradation: Substituted anilines can undergo photodegradation in the aquatic environment. For 4-chloroaniline, irradiation with light of wavelengths greater than 290 nm has been shown to lead to its degradation with a half-life of a few hours in river water.[2] The primary degradation products identified were 4-chloronitrobenzene and 4-chloronitrosobenzene.[2] It is anticipated that this compound would undergo similar photodegradation processes.

Biotic Degradation

Biodegradation is a key process for the removal of chloroanilines from the environment. Studies on 4-chloroaniline have shown that it can be utilized as a sole carbon and nitrogen source by various bacterial strains, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp.[3][4] The degradation typically proceeds through a modified ortho-cleavage pathway.[3][4]

The proposed biotic degradation pathway for chloroanilines, which is likely applicable to this compound, is illustrated below.

Biotic_Degradation_Pathway cluster_0 Initial Transformation cluster_1 Ring Cleavage cluster_2 Mineralization This compound This compound 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline N-demethylation 4-Chlorocatechol 4-Chlorocatechol 4-Chloroaniline->4-Chlorocatechol Dioxygenation Chloromuconic_acid Chloro-cis,cis-muconic acid 4-Chlorocatechol->Chloromuconic_acid Ortho-cleavage Intermediates Further Intermediates Chloromuconic_acid->Intermediates CO2_H2O_Cl CO2 + H2O + Cl- Intermediates->CO2_H2O_Cl

Caption: Proposed biotic degradation pathway of this compound.

Mobility and Bioaccumulation

3.3.1. Soil Sorption: The mobility of anilines in soil is influenced by soil organic matter content and pH.[2] For 4-chloroaniline, soil sorption increases with increasing organic matter and decreasing pH.[2] This suggests that this compound could be mobile in soils with low organic matter and higher pH, potentially leading to leaching into groundwater.

3.3.2. Bioaccumulation: The available data for 4-chloroaniline, with a low log Kow of 1.83, suggests a low potential for bioaccumulation in aquatic organisms.[2] It is expected that this compound would also exhibit a low bioaccumulation potential.

Table 2: Environmental Fate Parameters for 4-Chloroaniline (Surrogate)

ParameterValueEnvironmental CompartmentReference
Biodegradation Can be degraded by soil bacteriaSoil, Water[3][4]
Photodegradation Half-life ~7.25 hours (in aqueous solution)Water[2]
Soil Sorption Increases with organic matter and decreasing pHSoil[2]
Bioaccumulation Potential Low (based on Log Kow)Aquatic Organisms[2]

Experimental Protocols

To obtain specific data for this compound, the following standardized experimental protocols are recommended.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the environmental fate of a chemical substance.

Experimental_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Detailed Fate Studies cluster_2 Phase 3: Bioaccumulation & Ecotoxicity cluster_3 Phase 4: Data Analysis & Risk Assessment A Physicochemical Properties D Hydrolysis (OECD 111) A->D E Photodegradation (OECD 316) A->E F Soil Sorption/Desorption (OECD 106) A->F B Preliminary Biodegradation (OECD 301) G Simulation Biodegradation (OECD 308, 309) B->G C Preliminary Abiotic Degradation C->D C->E J Data Interpretation & Modeling D->J E->J F->J G->J H Bioaccumulation in Fish (OECD 305) H->J I Aquatic Toxicity (OECD 201, 202, 203) K Environmental Risk Assessment I->K J->K

Caption: General workflow for environmental fate assessment.

Hydrolysis (as a function of pH - OECD 111)
  • Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (typically 4, 7, and 9).

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit and allow for accurate analytical measurement.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At selected time intervals, withdraw aliquots from each solution.

    • Analyze the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV, GC-MS).

    • Determine the hydrolysis rate constant and half-life by plotting the natural logarithm of the concentration versus time.

Photodegradation in Water (OECD 316)
  • Objective: To determine the rate of direct and indirect photodegradation of this compound in water.

  • Methodology:

    • Prepare aqueous solutions of this compound in purified water and in a natural water sample (to assess indirect photolysis).

    • Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature during the experiment.

    • Run parallel experiments in the dark as controls.

    • At specified time intervals, collect samples from both the irradiated and dark control solutions.

    • Analyze the concentration of this compound.

    • Calculate the photodegradation rate constant and quantum yield.

Biodegradation in Soil
  • Objective: To determine the rate and extent of biodegradation of this compound in soil under aerobic conditions.

  • Methodology (based on OECD 307):

    • Select and characterize a representative agricultural soil.

    • Treat the soil with a known concentration of ¹⁴C-labeled this compound.

    • Incubate the soil samples in the dark at a controlled temperature and moisture content.

    • At various time intervals, extract the soil samples and analyze for the parent compound and potential metabolites using techniques like HPLC with radiometric detection and LC-MS.

    • Measure the evolved ¹⁴CO₂ to determine the extent of mineralization.

    • Calculate the degradation half-life (DT50) and the mineralization rate.

Soil Sorption/Desorption (OECD 106)
  • Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

  • Methodology:

    • Use a batch equilibrium method with several soil types of varying organic carbon content and pH.

    • Prepare a solution of this compound in 0.01 M CaCl₂.

    • Add a known volume of the solution to a known mass of soil.

    • Equilibrate the soil-solution slurry by shaking for a predetermined time.

    • Separate the solid and liquid phases by centrifugation.

    • Measure the concentration of this compound in the aqueous phase.

    • Calculate the amount of substance sorbed to the soil by mass balance.

    • Calculate the Kd and Koc values. For desorption, the supernatant is replaced with a fresh solution and the amount of desorbed substance is measured.

Bioaccumulation in Fish (OECD 305)
  • Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

  • Methodology:

    • Expose fish (e.g., zebrafish or rainbow trout) to a constant, low concentration of ¹⁴C-labeled this compound in water under flow-through conditions.

    • At selected time intervals during the uptake phase, sample fish and water to measure the concentration of the test substance.

    • After a steady-state is reached, transfer the fish to clean water for the depuration phase.

    • Continue to sample fish and water to measure the elimination of the substance.

    • Calculate the BCF as the ratio of the concentration in the fish to the concentration in the water at steady-state.

Conclusion

This technical guide has summarized the available information on the environmental fate and degradation of this compound, primarily by using 4-chloroaniline as a surrogate due to the lack of specific data for the N-methylated compound. The provided information on physicochemical properties, degradation pathways, mobility, and bioaccumulation potential suggests that this compound is likely to be mobile in certain soil types and susceptible to both abiotic and biotic degradation. However, to conduct a thorough environmental risk assessment, it is crucial to generate specific experimental data for this compound. The detailed experimental protocols provided in this guide offer a clear path for researchers to obtain the necessary data to fill the current knowledge gaps.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-N-methylaniline as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is a versatile and reactive building block in organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its chemical structure, featuring a secondary amine and an electron-deficient aromatic ring due to the chlorine substituent, allows for diverse reactivity in cyclization and coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound, with a focus on compounds with significant biological activity. The applications highlighted herein are particularly relevant to drug discovery and development, showcasing the utility of this building block in creating privileged structures for medicinal chemistry.

Key Applications in Heterocyclic Synthesis

This compound serves as a crucial precursor for the synthesis of several important classes of N-heterocycles, including:

  • Quinazolines: Specifically, 4-anilinoquinazolines, which are known inhibitors of receptor tyrosine kinases (RTKs) and possess significant anticancer properties.

  • Acridones: A class of compounds with a tricyclic framework, many of which exhibit a wide range of biological activities, including antiviral and antitumor effects.

  • Carbazoles: These tricyclic aromatic compounds are of interest in materials science and are also found in a number of biologically active natural products and synthetic molecules.

This document will detail the synthesis of these heterocyclic systems from this compound, providing quantitative data, detailed experimental procedures, and visualizations of the synthetic workflows and relevant biological pathways.

Application 1: Synthesis of 4-Anilinoquinazolines as EGFR Inhibitors

Background

4-Anilinoquinazolines are a well-established class of compounds that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[1] The N-methylanilino moiety is a key structural feature for potent EGFR inhibition. The synthesis of these compounds can be efficiently achieved through the microwave-assisted N-arylation of 4-chloroquinazolines with this compound.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 4-anilinoquinazoline (B1210976) derivatives is the competitive inhibition of ATP binding to the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates Anilinoquinazoline 4-Anilinoquinazoline (Inhibitor) Anilinoquinazoline->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and inhibition by 4-anilinoquinazolines.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-Chloro-N-methylanilino)quinazolines

This protocol is adapted from a general and efficient method for the N-arylation of 4-chloroquinazolines.

Workflow Diagram:

workflow_quinazoline start Start reactants Combine 4-chloroquinazoline (B184009), This compound, THF/H2O start->reactants microwave Microwave Irradiation (100-120°C, 10-40 min) reactants->microwave workup Cool & Concentrate microwave->workup purification Column Chromatography workup->purification product 4-(4-Chloro-N-methylanilino) quinazoline Derivative purification->product

Workflow for the synthesis of 4-anilinoquinazolines.

Materials:

  • Substituted 4-chloroquinazoline

  • This compound

  • Tetrahydrofuran (THF)

  • Deionized water

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the substituted 4-chloroquinazoline (1.0 eq).

  • Add this compound (1.1 - 1.2 eq).

  • Add a 1:1 mixture of THF and water as the solvent. The reaction concentration is typically around 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-120 °C for 10-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The reaction mixture is then concentrated under reduced pressure to remove the solvents.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-(4-chloro-N-methylanilino)quinazoline derivative.

Quantitative Data

The following table summarizes the yields for the synthesis of various 6-halo-2-phenyl-4-(N-methylanilino)quinazolines using a microwave-assisted protocol.

Entry4-Chloroquinazoline DerivativeN-Methylaniline DerivativeProductReaction Time (min)Yield (%)
16-Iodo-2-phenyl-4-chloroquinazoline4-Methoxy-N-methylaniline10a1090
26-Bromo-2-phenyl-4-chloroquinazoline4-Methoxy-N-methylaniline10b1063
36-Iodo-2-phenyl-4-chloroquinazoline3-Methoxy-N-methylaniline10c1085
46-Bromo-2-phenyl-4-chloroquinazoline3-Methoxy-N-methylaniline10d1088
56-Iodo-2-phenyl-4-chloroquinazoline2-Methoxy-N-methylaniline10e2087
66-Bromo-2-phenyl-4-chloroquinazoline2-Methoxy-N-methylaniline10f2084
76-Iodo-2-phenyl-4-chloroquinazoline3-Bromo-N-methylaniline10k4072
86-Bromo-2-phenyl-4-chloroquinazoline3-Bromo-N-methylaniline10l4073

Application 2: Synthesis of Acridones via Ullmann Condensation and Cyclization

Background

Acridones are a class of polycyclic aromatic compounds that form the core structure of several natural products and synthetic molecules with diverse biological activities. A common and effective method for their synthesis is the intramolecular cyclization of N-phenylanthranilic acids. These precursors can be prepared via an Ullmann condensation between an aniline (B41778) and a 2-halobenzoic acid. This compound can be utilized in this sequence to produce N-methylated acridones.

Synthetic Strategy

The synthesis of N-methyl acridones from this compound involves a two-step process:

  • Ullmann Condensation: Coupling of this compound with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base to form the corresponding N-(4-chlorophenyl)-N-methylanthranilic acid.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the N-phenylanthranilic acid derivative to yield the acridone (B373769).

Workflow Diagram:

workflow_acridone start Start ullmann Ullmann Condensation: This compound + 2-Chlorobenzoic acid (Cu catalyst, base, reflux) start->ullmann intermediate N-(4-Chlorophenyl)- N-methylanthranilic acid ullmann->intermediate cyclization Intramolecular Cyclization: (Conc. H2SO4, heat) intermediate->cyclization product N-Methyl-chloro-acridone cyclization->product

Workflow for the synthesis of N-methyl acridones.
Experimental Protocol: Synthesis of 2-Chloro-10-methylacridin-9(10H)-one

This protocol is based on established procedures for Ullmann condensation and subsequent acridone formation.[2][3]

Step 1: Synthesis of 5-Chloro-2-(methyl(phenyl)amino)benzoic acid (Ullmann Condensation)

Materials:

  • 2-Bromo-5-chlorobenzoic acid

  • This compound

  • Anhydrous potassium carbonate

  • Copper powder

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-chlorobenzoic acid (1.0 eq), this compound (2.0 eq), anhydrous potassium carbonate (1.0 eq), and a catalytic amount of copper powder (e.g., 3 mol%).

  • Add DMF as the solvent and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of hydrochloric acid and water (1:1 v/v).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to yield the N-phenylanthranilic acid derivative.

Step 2: Synthesis of 2-Chloro-10-methylacridin-9(10H)-one (Intramolecular Cyclization)

Materials:

  • 5-Chloro-2-(methyl(phenyl)amino)benzoic acid

  • Concentrated sulfuric acid

  • Sodium carbonate solution

Procedure:

  • Dissolve the N-phenylanthranilic acid derivative from Step 1 (1.0 eq) in concentrated sulfuric acid.

  • Heat the solution on a water bath for 2-4 hours.

  • Carefully pour the reaction mixture into boiling water.

  • Filter the precipitated crude acridone and wash it with hot water.

  • Boil the crude product in a sodium carbonate solution to remove any unreacted starting material, filter, and wash with water.

  • The resulting solid is dried and can be further purified by recrystallization (e.g., from ethanol or acetic acid) to give the pure acridone product.

Application 3: Synthesis of Carbazoles via Palladium-Catalyzed Intramolecular C-H Amination

Background

Carbazoles are an important class of nitrogen-containing heterocycles found in many natural products and synthetic compounds with a range of biological and photophysical properties. A modern and efficient method for their synthesis is the palladium-catalyzed intramolecular C-H amination of diarylamines. This compound can be used as a starting material to first synthesize an appropriate diarylamine precursor, which is then cyclized to the corresponding carbazole (B46965).

Synthetic Strategy

The synthesis of N-methyl-chlorocarbazoles from this compound can be achieved in a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of this compound with a suitable aryl halide (e.g., 2-bromobromobenzene) using a palladium catalyst and a phosphine (B1218219) ligand to form the diarylamine intermediate.

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular cyclization of the diarylamine to form the carbazole ring.

Workflow Diagram:

workflow_carbazole start Start buchwald Buchwald-Hartwig Amination: This compound + 2-Bromohalobenzene (Pd catalyst, ligand, base) start->buchwald intermediate N-(2-Halophenyl)- This compound buchwald->intermediate cyclization Intramolecular C-H Amination: (Pd catalyst, oxidant) intermediate->cyclization product N-Methyl-chloro-carbazole cyclization->product

Workflow for the synthesis of N-methyl carbazoles.
Experimental Protocol: Synthesis of 2-Chloro-9-methyl-9H-carbazole

This protocol is based on established methods for Buchwald-Hartwig amination and subsequent intramolecular C-H amination.[4]

Step 1: Synthesis of N-(2-Bromophenyl)-4-chloro-N-methylaniline

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and 1,2-dibromobenzene (1.2 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to yield the diarylamine.

Step 2: Synthesis of 2-Chloro-9-methyl-9H-carbazole

Materials:

  • N-(2-Bromophenyl)-4-chloro-N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • An oxidant (e.g., Oxone®)

  • A suitable solvent (e.g., acetic acid or DMF)

Procedure:

  • In a reaction flask, dissolve the diarylamine from Step 1 in the chosen solvent.

  • Add Pd(OAc)₂ (catalytic amount) and the oxidant (e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired carbazole.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a range of biologically important heterocyclic compounds. The protocols and data presented in these application notes demonstrate its utility in constructing quinazolines, acridones, and carbazoles, which are key scaffolds in medicinal chemistry and drug development. The methodologies described, particularly the use of modern synthetic techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, provide efficient and versatile routes to these valuable heterocyclic systems.

References

Application Notes: The Use of 4-Chloro-N-methylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-N-methylaniline (CAS No. 932-96-7, Molecular Formula: C₇H₈ClN) is a vital chemical building block in the field of medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a chlorinated phenyl ring and an N-methylated amino group, provides a versatile scaffold for synthesizing a wide range of complex molecules. This secondary aniline (B41778) serves as a crucial intermediate in the creation of heterocyclic compounds that form the core of many therapeutic agents, particularly in oncology.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates.

Application Note 1: Synthesis of 4-Anilinoquinazoline (B1210976) Derivatives as Potential Anticancer Agents

Background

The 4-anilinoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs that function as receptor tyrosine kinase (RTK) inhibitors, such as gefitinib (B1684475) and erlotinib.[3] These compounds typically target enzymes like the Epidermal Growth Factor Receptor (EGFR), which are overexpressed in many malignant tumors. The synthesis of these molecules often involves the N-arylation of a 4-chloroquinazoline (B184009) precursor with a substituted aniline. Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, offering reduced reaction times and improved yields compared to conventional heating.[3][4]

General Reaction Scheme

The key reaction is a nucleophilic aromatic substitution where the nitrogen atom of this compound attacks the C4 position of the 4-chloroquinazoline ring, displacing the chloride ion.

G cluster_reactants Reactants cluster_products Product r1 4-Chloroquinazoline Derivative p1 4-(N-(4-chlorophenyl)-N-methylamino)quinazoline Derivative r1->p1 + cond Microwave THF/H₂O r2 This compound r2:e->p1:w cond->p1

Caption: Synthesis of 4-Anilinoquinazoline Derivatives.

Data Presentation: N-Arylation of 4-Chloroquinazolines

The following table summarizes the results from microwave-assisted N-arylation reactions between various substituted N-methylanilines and 6-halo-2-phenyl-4-chloroquinazolines, demonstrating the versatility and efficiency of this method.[4]

Entry4-Chloroquinazoline (Substituent)N-Methylaniline (Substituent)Time (min)Temp (°C)Yield (%)
16-Iodo4-Methoxy1010090
26-Bromo4-Methoxy1010063
36-Iodo3-Methoxy1010085
46-Bromo3-Methoxy1010088
56-Iodo4-Methyl2010096
66-Bromo4-Methyl2010088
76-Iodo2-Methyl6012084
86-Bromo2-Methyl6012082
96-Iodo4-Fluoro2010094
106-Bromo4-Fluoro4010091
116-Iodo3-Bromo2010072
126-Bromo3-Bromo2010073

Data adapted from studies on various substituted N-methylanilines.[4] The conditions shown are effective for anilines with halogen substituents, such as this compound.

Experimental Protocol: Microwave-Assisted N-Arylation

This protocol is adapted from a typical procedure for the microwave-mediated synthesis of 4-anilinoquinazolines.[5]

Materials:

  • 4-Chloro-6-halo-2-phenylquinazoline (1.0 equiv)

  • This compound (1.05 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave reactor vial

  • Ethyl acetate (B1210297), Hexanes (for chromatography)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a microwave reactor vial, add the 4-chloro-6-halo-2-phenylquinazoline (1.0 equiv).

  • Add this compound (1.05 equiv).

  • Add a 1:1 mixture of THF/H₂O (e.g., 6 mL per mmol of chloroquinazoline).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 100-120 °C) for the required time (e.g., 20-60 minutes) until the reaction is complete (monitor by TLC).[4]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-anilinoquinazoline product.

G start Start reagents Combine Reactants: - 4-Chloroquinazoline - this compound - THF/H₂O (1:1) start->reagents reaction Microwave Irradiation (100-120°C, 20-60 min) reagents->reaction workup Aqueous Workup: - Dilute with H₂O - Extract with Ethyl Acetate reaction->workup dry Dry & Concentrate: - Dry organic phase (Na₂SO₄) - Evaporate solvent workup->dry purify Purification: Flash Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for microwave synthesis.

Application Note 2: Synthesis of N-(4-chlorophenyl)-N-methyl Carboxamide Intermediates

Background

The N-aryl carboxamide moiety is another functional group frequently found in biologically active molecules and pharmaceutical drugs.[6][7] this compound can be readily acylated to form stable amide bonds, providing a straightforward route to a diverse range of intermediates. This reaction is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

General Reaction Scheme

The nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride (or other activated carboxylic acid) to form a tetrahedral intermediate, which then collapses to form the amide product and release HCl.

G cluster_reactants Reactants cluster_products Product r1 Acyl Chloride (R-COCl) p1 N-(4-chlorophenyl)-N-methyl Carboxamide r1->p1 + cond Base (e.g., Pyridine (B92270), Et₃N) Aprotic Solvent (e.g., DCM) r2 This compound r2:e->p1:w cond->p1

Caption: General synthesis of N-Aryl Carboxamides.

Data Presentation: Typical Conditions for Amide Bond Formation

While specific yield data is highly substrate-dependent, the following table outlines common reagents and conditions for the synthesis of N-aryl amides from anilines.

Activation MethodReagentsBaseSolventTemperature
Acyl Chloride Carboxylic Acid + SOCl₂ or (COCl)₂Pyridine or Triethylamine (Et₃N)Dichloromethane (DCM), THF0 °C to RT
Carbodiimide Coupling Carboxylic Acid, EDC, HOBtDIPEA, N-MethylmorpholineDMF, DCM0 °C to RT
Acid Anhydride Acid AnhydridePyridine, DMAP (cat.)DCM, AcetonitrileRT to Reflux

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine.

Experimental Protocol: General Synthesis of an N-Aryl Carboxamide via an Acyl Chloride

This protocol outlines a general two-step, one-pot procedure for amide formation starting from a generic carboxylic acid.

Materials:

  • Carboxylic acid (R-COOH) (1.0 equiv)

  • Oxalyl chloride or Thionyl chloride (1.2 - 1.5 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (2.0 - 3.0 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride is complete.

  • Amide Formation:

    • In a separate flask, dissolve this compound (1.1 equiv) and a non-nucleophilic base like pyridine (2.5 equiv) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the aniline solution dropwise.

    • Stir the reaction mixture at room temperature for 2-12 hours (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by recrystallization or flash column chromatography.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its application in forming the core structures of 4-anilinoquinazoline-based enzyme inhibitors and its utility in creating robust N-aryl carboxamide linkages demonstrate its importance. The protocols and data provided herein offer a solid foundation for researchers to utilize this key intermediate in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-N-methylaniline, a compound often used as an intermediate in the synthesis of pharmaceuticals and other commercial products. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible results for the quantification of this analyte in various matrices.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using chromatographic techniques. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity. High-performance liquid chromatography with UV detection (HPLC-UV) is a robust and widely available alternative. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values can be used as a benchmark for method validation in your laboratory.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity Range (R²)≥ 0.995
Recovery85 - 115%
Precision (%RSD)< 15%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterTypical Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Linearity Range (R²)≥ 0.99
Recovery90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is based on general methods for semivolatile organic compounds, such as those outlined in US EPA Method 8270.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of an aqueous sample, add a surrogate standard.

  • Adjust the sample pH to >11 with 5N NaOH.

  • Extract the sample three times with 50 mL of dichloromethane (B109758) by shaking for 2 minutes in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Add an internal standard prior to analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 141, 126, 91).

3. Calibration

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in dichloromethane containing the internal standard at a constant concentration. Analyze the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Data Analysis

Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is adapted from methods for similar chloroaniline compounds.[1][2][3]

1. Sample Preparation

  • For solid samples, perform a solvent extraction using methanol (B129727) or acetonitrile (B52724).

  • For aqueous samples, a solid-phase extraction (SPE) may be necessary for cleanup and concentration.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

3. Calibration

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

Quantify the this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (100 mL) AddSurrogate Add Surrogate Standard Sample->AddSurrogate AdjustpH Adjust pH > 11 AddSurrogate->AdjustpH Extraction Liquid-Liquid Extraction (3x Dichloromethane) AdjustpH->Extraction Dry Dry with Na2SO4 Extraction->Dry Concentrate Concentrate to 1 mL (K-D Apparatus) Dry->Concentrate AddInternalStd Add Internal Standard Concentrate->AddInternalStd Inject Inject 1 µL AddInternalStd->Inject GC Gas Chromatography (HP-5ms column) Inject->GC MS Mass Spectrometry (EI, SIM mode) GC->MS Data Data Acquisition MS->Data

GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Solid or Liquid) Extraction Solvent Extraction or SPE Sample->Extraction Filter Filter (0.45 µm) Extraction->Filter Inject Inject 10 µL Filter->Inject HPLC HPLC Separation (C18 column) Inject->HPLC UV UV Detection (240 nm) HPLC->UV Data Data Acquisition UV->Data

HPLC-UV workflow for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-N-methylaniline. This method is suitable for purity assessments, stability studies, and quality control of this compound in various sample matrices. The described protocol provides a clear and reproducible methodology for researchers and professionals in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 932-96-7) is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate and precise analytical methods are crucial for ensuring the quality and purity of this compound. This document presents a validated HPLC method that offers excellent separation and quantification of this compound. The method utilizes a C18 stationary phase with a UV detector, a common and reliable setup in analytical laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its chromatographic behavior.

PropertyValue
Molecular Formula C₇H₈ClN[1][2][3][4][5]
Molecular Weight 141.6 g/mol [1][2][4][5]
Appearance Clear yellow to yellow-brown liquid[1]
Boiling Point 239 °C[1][3][4]
Density 1.169 g/mL at 25 °C[1][3][4]
pKa 3.9[1]
LogP 2.38[2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>96% purity).[2][5]

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate (B84403) monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 40:60 (v/v) ratio.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL. From this stock solution, prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by further dilution with the diluent.

  • Sample Solution Preparation: Prepare the sample containing this compound by dissolving it in the diluent to achieve a final concentration within the calibration range of the standard solutions.

Chromatographic Conditions

The HPLC analysis is performed using the following isocratic conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 15 minutes

Data Presentation

The performance of the HPLC method should be evaluated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). The results can be summarized as follows:

ParameterResult
Retention Time (min) ~ 7.5
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.6

Note: The presented data are typical expected values. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Standard & Sample Weighing B Dissolution in Diluent A->B Solubilization C Serial Dilution (for Standards) B->C Standard Curve Prep E Sample Injection B->E Sample Prep C->E D HPLC System Setup & Equilibration D->E System Ready F Chromatographic Separation E->F G UV Detection at 245 nm F->G Elution H Peak Integration & Identification G->H Chromatogram I Calibration Curve Generation H->I J Quantification of Analyte I->J Linear Regression K Final Report J->K Concentration Results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is selective, accurate, and precise, making it highly suitable for routine quality control in industrial and research settings. The use of a common C18 column and standard mobile phase components ensures that this method can be readily implemented in most analytical laboratories.

References

Application Notes and Protocols for GC-MS Analysis of 4-Chloro-N-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 4-Chloro-N-methylaniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, instrument parameters, and data analysis, designed to ensure robust and reliable results for research, quality control, and drug development applications.

Introduction

This compound and its derivatives are aromatic amines that find applications as intermediates in the synthesis of pharmaceuticals and other industrial chemicals. Due to their potential biological activity and toxicity, sensitive and selective analytical methods are crucial for their detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and mass-selective detection.

The polarity of aniline (B41778) compounds can sometimes lead to poor peak shapes and tailing in GC analysis. Derivatization is often employed to improve their volatility and thermal stability, resulting in better chromatographic performance. This document outlines both direct GC-MS analysis and analysis following a derivatization step.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

2.1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Biological Fluids, Wastewater)

This method is suitable for extracting aniline derivatives from liquid matrices.

  • pH Adjustment: Adjust the pH of 10 mL of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).

  • Internal Standard: For quantitative analysis, add an appropriate internal standard, such as N-methylaniline-d5.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample in a separatory funnel.

  • Shaking: Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the organic (lower) layer.

  • Repeat: Repeat the extraction two more times with fresh portions of the organic solvent.

  • Drying: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for direct GC-MS analysis or derivatization.

2.1.2. Derivatization (Optional, for Improved Peak Shape and Sensitivity)

Acylation is a common derivatization technique for primary and secondary amines.

  • Reagent Preparation: Prepare a solution of Trifluoroacetic Anhydride (TFAA) in a suitable solvent like ethyl acetate (B1210297) (e.g., 10% v/v).

  • Reaction: To the 1 mL concentrated sample extract, add 100 µL of the TFAA solution.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (or Split 20:1 for higher concentrations)
Carrier GasHelium (>99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-450
Solvent Delay3 min

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative data for the GC-MS analysis of underivatized this compound.

CompoundMolecular WeightRetention Time (Approx.)Key Mass-to-Charge Ratios (m/z) and Relative Intensities
This compound141.60 g/mol ~10.5 min141 (M+) (100%), 143 (M+2) (32%), 126 (45%), 106 (30%), 77 (25%)

Retention time is approximate and can vary based on the specific GC system and conditions.

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Optional Derivatization start Aqueous Sample ph_adjust Adjust pH to >11 start->ph_adjust extraction Liquid-Liquid Extraction (Dichloromethane) ph_adjust->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate to 1 mL drying->concentration gcms_injection GC-MS Injection concentration->gcms_injection Direct Analysis add_tfaa Add TFAA concentration->add_tfaa Derivatization Path data_acquisition Data Acquisition gcms_injection->data_acquisition data_processing Data Processing data_acquisition->data_processing report Final Report data_processing->report heat Heat at 60°C add_tfaa->heat evaporate Evaporate heat->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->gcms_injection

Caption: GC-MS workflow for this compound analysis.

derivatization_pathway reactant This compound C7H8ClN product N-(4-chlorophenyl)-N-methyl-2,2,2-trifluoroacetamide C9H7ClF3NO reactant->product Acylation reagent Trifluoroacetic Anhydride (TFAA) (CF3CO)2O reagent->product

Caption: Derivatization of this compound with TFAA.

Data Analysis and Interpretation

For qualitative analysis, the obtained mass spectrum of a chromatographic peak is compared with a reference library (e.g., NIST). The presence of the molecular ion (M+) at m/z 141 and its characteristic isotopic pattern (M+2 at m/z 143 due to the chlorine atom) along with the major fragment ions confirms the identity of this compound.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against its concentration from a series of calibration standards. The concentration of this compound in the sample is then determined from this curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Protocol for the N-methylation of 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-methylation of aromatic amines is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and dyes. The introduction of a methyl group to the nitrogen atom of an aniline (B41778) derivative can significantly modify its biological activity and physicochemical properties. This document provides detailed protocols for the synthesis of N-methyl-4-chloroaniline from 4-chloroaniline (B138754), a common building block in medicinal chemistry. Two primary methods are presented: the classical Eschweiler-Clarke reaction and a modern catalytic approach using methanol (B129727) as a green methylating agent. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this important compound.

Data Presentation

The following table summarizes the quantitative data for the two presented protocols for the N-methylation of 4-chloroaniline.

ParameterProtocol 1: Eschweiler-Clarke ReactionProtocol 2: Catalytic Methylation with Methanol
Starting Material 4-chloroaniline4-chloroaniline
Methylating Agent Formaldehyde (B43269) and Formic AcidMethanol
Catalyst NoneIridium(I) NHC Complex
Base None (Formic acid is the reducing agent)Cesium Carbonate (Cs₂CO₃)
Solvent Formic AcidMethanol
Reaction Temperature 80-100 °C150 °C
Reaction Time 4-8 hours5 hours
Yield Typically >80%>95%[1]
Purification Extraction and Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: N-methylation of 4-chloroaniline via Eschweiler-Clarke Reaction

This protocol is a robust and widely used method for the methylation of primary and secondary amines. It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[2][3]

Materials:

  • 4-chloroaniline

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid (>95%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq).

  • Reagent Addition: To the flask, add formic acid (3.0 eq) followed by the dropwise addition of a 37 wt. % aqueous solution of formaldehyde (2.2 eq) at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-methyl-4-chloroaniline.

Protocol 2: Catalytic N-methylation of 4-chloroaniline with Methanol

This protocol employs a modern, iridium-catalyzed reaction using methanol as a sustainable C1 source. This method offers high selectivity for mono-N-methylation and excellent yields.[1]

Materials:

  • 4-chloroaniline

  • Methanol (anhydrous)

  • Iridium(I) N,O-functionalized NHC complex catalyst (e.g., [Ir(OMe)(CO)₂(κC-tBuImCH₂PyCH₂OMe)])

  • Cesium carbonate (Cs₂CO₃)

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the Iridium(I) catalyst (0.0025 mmol, 0.5 mol%) and cesium carbonate (0.25 mmol, 50 mol%).

  • Reagent Addition: Under an inert atmosphere of argon, add anhydrous methanol (1.5 mL) and 4-chloroaniline (0.5 mmol, 1.0 eq) to the Schlenk tube via syringe.

  • Reaction: Stir the resulting mixture at room temperature until the catalyst and base are completely dissolved. Then, place the Schlenk tube in a preheated oil bath at 150 °C and stir for 5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add silica gel to the reaction mixture and evaporate the solvent under vacuum.

    • Transfer the residue onto a silica gel column.

    • Elute the product with an appropriate eluent (e.g., petroleum ether/ethyl acetate, 50:1) to isolate the pure N-methyl-4-chloroaniline.[4]

Visualizations

experimental_workflow_eschweiler_clarke start Start reaction_setup Reaction Setup: 4-chloroaniline in formic acid start->reaction_setup reagent_addition Add Formaldehyde reaction_setup->reagent_addition reaction Heat to 80-100 °C (4-8 hours) reagent_addition->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product N-methyl-4-chloroaniline purification->product

Caption: Experimental workflow for the Eschweiler-Clarke reaction.

experimental_workflow_catalytic_methylation start Start reaction_setup Reaction Setup (inert): Catalyst, Base, 4-chloroaniline, Methanol start->reaction_setup reaction Heat to 150 °C (5 hours) reaction_setup->reaction purification Purification: Column Chromatography reaction->purification product N-methyl-4-chloroaniline purification->product

Caption: Experimental workflow for catalytic N-methylation.

eschweiler_clarke_mechanism amine 4-Chloroaniline iminium Iminium Ion amine->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde methylated_amine N-methyl-4-chloroaniline iminium->methylated_amine + Formic Acid formic_acid Formic Acid co2 CO₂ formic_acid->co2 Hydride Transfer

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 4-chloro-N-methylaniline as the diazo component. The protocols detailed below are based on established principles of azo dye chemistry and are intended to serve as a foundational methodology for the synthesis of novel colorants. While specific quantitative data for azo dyes derived directly from this compound is not extensively documented in publicly available literature, representative data from structurally similar azo dyes is provided for guidance.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of color chemistry, primarily involving a two-step process: the diazotization of a primary or secondary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine. The structural diversity afforded by the selection of various diazo and coupling components allows for the generation of a vast spectrum of colors with a wide range of properties.

This compound serves as a versatile precursor in the synthesis of azo dyes. The presence of the chloro substituent and the N-methyl group on the aniline (B41778) ring can influence the electronic properties and, consequently, the spectral characteristics and stability of the resulting dyes. For professionals in drug development, azo compounds are also of interest due to their potential biological activities, including antimicrobial and anticancer properties. The synthesis of a library of novel azo dyes from this compound can be a valuable starting point for medicinal chemistry programs.

General Synthetic Pathway

The synthesis of azo dyes from this compound proceeds via two primary stages:

  • Diazotization: this compound is converted into a reactive diazonium salt. This reaction is typically performed in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid.

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with a suitable coupling component. The choice of the coupling agent is critical as it largely determines the color and properties of the final azo dye. Common coupling components include phenols (e.g., 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline). This electrophilic aromatic substitution reaction results in the formation of the azo linkage.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye, (E)-1-((4-chloro-N-methylphenyl)diazenyl)naphthalen-2-ol, using this compound and 2-naphthol (B1666908).

Materials and Equipment:

  • This compound

  • 2-Naphthol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol (B145695)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders and pipettes

  • Büchner funnel and filter paper

  • pH indicator paper

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • UV-Vis spectrophotometer

Protocol 1: Diazotization of this compound

This protocol describes the conversion of this compound into its corresponding diazonium salt. This intermediate is unstable at ambient temperatures and should be prepared immediately before use in the coupling reaction.

Procedure:

  • In a 250 mL beaker, dissolve 1.42 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

  • In a separate 100 mL beaker, prepare a solution of 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution over 15-20 minutes. It is crucial to maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.

  • The resulting cold solution contains the 4-chloro-N-methyldiazenylium chloride and is to be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the reaction of the freshly prepared diazonium salt with 2-naphthol to form the azo dye.

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction goes to completion.

Protocol 3: Isolation and Purification of the Azo Dye

This protocol outlines the steps for isolating and purifying the synthesized azo dye.

Procedure:

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate with cold distilled water until the filtrate is neutral to pH paper.

  • A final wash with a small amount of cold ethanol can aid in the drying process.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.

  • Characterize the purified azo dye using techniques such as melting point determination, thin-layer chromatography (TLC), and UV-Vis spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from chloro- and N-methyl-substituted anilines. This data is intended to provide an indication of the expected properties for dyes derived from this compound.

Table 1: Representative Physical and Spectral Properties of Azo Dyes

Diazo ComponentCoupling ComponentDye ColorMelting Point (°C)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Yield (%)
4-Chloroaniline2-NaphtholRed135-137~480~20,00085-95
4-Methylaniline2-NaphtholOrange-Red128-130~475~18,00080-90
AnilineN,N-DimethylanilineYellow121-122~410~25,000>90
This compound (Expected) 2-Naphthol Red-Violet N/A ~490-520 N/A N/A

Note: "N/A" indicates that specific data for this compound was not found in the surveyed literature. The expected λmax is an estimation based on the electronic effects of the substituents.

Table 2: Reagents for Synthesis of (E)-1-((4-chloro-N-methylphenyl)diazenyl)naphthalen-2-ol

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)
This compound141.590.011.42-
Sodium Nitrite69.000.01050.72-
Concentrated HCl36.46--5
2-Naphthol144.170.011.44-
Sodium Hydroxide40.00-5.050 (10% aq. sol.)

Mandatory Visualization

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Protocol 3: Isolation & Purification start_diaz Dissolve this compound in HCl and water cool_diaz Cool to 0-5 °C in ice bath start_diaz->cool_diaz add_nitrite Slowly add NaNO₂ solution to aniline solution (T < 5 °C) cool_diaz->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz diaz_salt Diazonium Salt Solution (Use Immediately) stir_diaz->diaz_salt add_diaz_salt Slowly add Diazonium Salt Solution to 2-Naphthol solution diaz_salt->add_diaz_salt prep_naphthol Dissolve 2-Naphthol in NaOH solution cool_naphthol Cool to 0-5 °C in ice bath prep_naphthol->cool_naphthol cool_naphthol->add_diaz_salt stir_coupling Stir for 30-60 min at 0-5 °C precipitate Azo Dye Precipitate stir_coupling->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with cold water filtration->washing drying Dry the crude product washing->drying recrystallization Recrystallize from Ethanol/Water drying->recrystallization final_product Purified Azo Dye recrystallization->final_product

Caption: Experimental workflow for the synthesis of an azo dye.

signaling_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_products Products aniline This compound diazotization Diazotization (0-5 °C) aniline->diazotization naphthol 2-Naphthol coupling Azo Coupling (0-5 °C) naphthol->coupling nitrite NaNO₂ nitrite->diazotization acid HCl (aq) acid->diazotization base NaOH (aq) base->coupling diazonium Diazonium Salt Intermediate diazotization->diazonium azo_dye (E)-1-((4-chloro-N-methylphenyl)diazenyl)naphthalen-2-ol coupling->azo_dye diazonium->coupling

Caption: General reaction scheme for azo dye synthesis.

Application of 4-Chloro-N-methylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-N-methylaniline is a versatile chemical intermediate with significant applications in the synthesis of a variety of organic compounds, including those with biological activity relevant to the agrochemical industry.[1] Its structure, featuring a chlorinated phenyl ring and an N-methylated amino group, provides a valuable scaffold for the development of novel herbicides, insecticides, and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a precursor for the synthesis of potential agrochemical agents, with a focus on phenylurea herbicides.

Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis in target weed species.[2][3][4][5] The structural motif of many phenylurea herbicides includes a substituted phenyl ring linked to a urea (B33335) functional group. This compound serves as an ideal starting material for the synthesis of N'-substituted-N-methyl-N-phenylurea derivatives, which are analogues of commercial herbicides such as Monuron.

Application in Herbicide Synthesis

This compound is a key building block for the synthesis of phenylurea herbicides. The general approach involves the conversion of the N-methylaniline group into a urea moiety. This can be achieved through several synthetic routes, most commonly via the formation of a carbamoyl (B1232498) chloride intermediate followed by reaction with an amine, or by direct reaction with an isocyanate.

Featured Application: Synthesis of a Phenylurea Herbicide

This section details the synthesis of a representative phenylurea herbicide, N'-(4-chlorophenyl)-N,N'-dimethylurea, using this compound as the starting material. This compound is a structural analogue of the commercial herbicide Monuron and is expected to exhibit similar herbicidal properties.

Quantitative Data Summary

The following table summarizes key parameters for the synthesis of N'-(4-chlorophenyl)-N,N'-dimethylurea from this compound.

ParameterPathway 1: Carbamoyl Chloride RoutePathway 2: Isocyanate Route
Starting Materials This compound, Phosgene (B1210022) (or equivalent)This compound, Methyl isocyanate
Key Intermediate N-(4-chlorophenyl)-N-methylcarbamoyl chlorideNone
Overall Yield ~85-95%~90-98%
Reaction Time Phosgenation: 2-4 hours; Amination: 1-2 hours2-3 hours
Reaction Temperature Phosgenation: 0-10 °C; Amination: 20-30 °C20-50 °C
Key Reagents Phosgene or Triphosgene (B27547), Toluene (B28343), Methylamine (B109427)Methyl isocyanate, Toluene
Experimental Protocols

Protocol 1: Synthesis via Carbamoyl Chloride Intermediate

This protocol describes the synthesis of N'-(4-chlorophenyl)-N,N'-dimethylurea from this compound via the formation of N-(4-chlorophenyl)-N-methylcarbamoyl chloride.

Materials:

  • This compound

  • Phosgene (or a safer equivalent like triphosgene)

  • Toluene (anhydrous)

  • Methylamine (solution in THF or as a gas)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

Step 1: Synthesis of N-(4-chlorophenyl)-N-methylcarbamoyl chloride

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, dissolve this compound (1 mole) in anhydrous toluene (500 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of phosgene (1.1 moles) in toluene, or triphosgene (0.4 moles) in toluene, via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)-N-methylcarbamoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N'-(4-chlorophenyl)-N,N'-dimethylurea

  • Dissolve the crude N-(4-chlorophenyl)-N-methylcarbamoyl chloride (1 mole) in fresh anhydrous toluene (500 mL) and cool the solution to 0-5 °C.

  • Slowly add a solution of methylamine (1.2 moles) in THF or bubble methylamine gas through the solution. An exothermic reaction is expected.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N'-(4-chlorophenyl)-N,N'-dimethylurea.

Protocol 2: Synthesis via Isocyanate Reaction

This protocol outlines a more direct synthesis of N'-(4-chlorophenyl)-N,N'-dimethylurea by reacting this compound with methyl isocyanate.

Materials:

  • This compound

  • Methyl isocyanate

  • Toluene (anhydrous)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 mole) in anhydrous toluene (400 mL).

  • Slowly add methyl isocyanate (1.05 moles) to the solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold toluene.

  • If necessary, the product can be further purified by recrystallization.

Mechanism of Herbicidal Action

Phenylurea herbicides, including the representative compound synthesized from this compound, act as inhibitors of photosynthesis.[4][5][6] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding event prevents the reduction of plastoquinone, thereby halting the flow of electrons and inhibiting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of photosynthesis leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- D1 D1 Protein D1->QA Blocks e- transfer to QB Herbicide Phenylurea Herbicide Herbicide->D1 Binds to

Mechanism of action of phenylurea herbicides.
Hypothetical Herbicidal Activity Data

The following table presents hypothetical, yet realistic, herbicidal activity data for N'-(4-chlorophenyl)-N,N'-dimethylurea against common weed species. This data is based on the known efficacy of structurally similar phenylurea herbicides like Monuron.

Weed SpeciesCommon NameGrowth StageApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexusRedroot pigweedPre-emergence25095
Chenopodium albumLamb's quartersPre-emergence25092
Setaria viridisGreen foxtailPre-emergence50088
Abutilon theophrastiVelvetleafPost-emergence50085

Note: The data in this table is for illustrative purposes and should be confirmed through rigorous biological testing.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of novel agrochemicals derived from this compound.

G Start This compound Synthesis Chemical Synthesis (e.g., Phenylurea formation) Start->Synthesis Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification Bioassay Herbicidal Activity Screening (Pre- and Post-emergence) Purification->Bioassay DataAnalysis Data Analysis (Efficacy, SAR) Bioassay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

General workflow for agrochemical discovery.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of potential agrochemical compounds, particularly phenylurea herbicides. The synthetic protocols provided herein offer a clear pathway for the generation of novel derivatives for biological screening. The established mechanism of action of phenylurea herbicides provides a strong rationale for exploring this chemical space in the search for new and effective weed management solutions. Further research into the structure-activity relationships of N'-(4-chlorophenyl)-N-methylurea derivatives will be crucial for the development of next-generation herbicides with improved efficacy and environmental profiles.

References

Application Note: Derivatization of 4-Chloro-N-methylaniline for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-N-methylaniline is an aromatic amine that can be challenging to analyze directly by gas chromatography (GC) due to its polarity, which can lead to poor peak shape and tailing on common GC columns. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[1] This application note provides a detailed protocol for the derivatization of this compound using acylation with fluorinated anhydrides, specifically Trifluoroacetic Anhydride (TFAA), for enhanced GC-Mass Spectrometry (GC-MS) analysis. This method is particularly suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Acylation with fluorinated anhydrides such as TFAA, Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) is a common and effective strategy for derivatizing primary and secondary amines.[1][2] These reagents react with the amine functional group to form stable, volatile fluoroacyl derivatives that are highly responsive to electron capture detectors (ECD) and also provide characteristic mass spectra for confident identification by MS.[1][2] The reactivity of these anhydrides increases in the order of HFBA < PFPA < TFAA.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of this compound.

Reagents and Materials
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Solvent (e.g., Ethyl acetate (B1210297), Acetone, or Dichloromethane, pesticide grade or equivalent)

  • Pyridine (B92270) or Triethylamine (B128534) (as a catalyst/acid scavenger, optional)[3]

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate (B86663) (for drying extracts, if necessary)

  • Standard laboratory glassware (vials with PTFE-lined caps, pipettes, etc.)

Derivatization Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in a solid or aqueous matrix, perform a suitable extraction (e.g., liquid-liquid extraction with methylene (B1212753) chloride at pH > 11) and solvent exchange into a compatible organic solvent.[4][5] Concentrate the extract to a small volume (e.g., 100-500 µL) under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100-200 µL of a suitable solvent (e.g., ethyl acetate) to the dried extract or standard.

    • Add 50-100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[6] The amount of derivatizing reagent should be in excess to ensure complete reaction.

    • (Optional) Add a small amount of a catalyst/acid scavenger like pyridine or triethylamine (e.g., 10 µL) to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 50-70°C for 30-60 minutes.[3] The optimal temperature and time should be determined experimentally.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium (>99.999% purity) at a constant flow rate of 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes

    • Ramp: 10-25°C/min to 280-300°C

    • Final hold: 5-10 minutes

  • MS Interface Temperature: 280-300°C

  • Ion Source Temperature: 230°C (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 amu

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are based on typical performance for the analysis of derivatized anilines and may vary depending on the specific experimental conditions and instrumentation.[7][8]

ParameterExpected Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 85 - 110%
Precision (RSD) < 15%

Mandatory Visualization

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Derivatization_Reaction Derivatization of this compound with TFAA cluster_reactants Reactants cluster_products Products Analyte This compound Derivative N-(4-chlorophenyl)-N-methyl-2,2,2-trifluoroacetamide Analyte->Derivative + TFAA Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Derivative Byproduct Trifluoroacetic Acid

Caption: Chemical reaction for the derivatization of this compound.

Experimental_Workflow Workflow for GC-MS Analysis of this compound Sample_Prep 1. Sample Preparation (Extraction & Concentration) Derivatization 2. Derivatization with TFAA (Heating at 50-70°C) Sample_Prep->Derivatization Evaporation 3. Evaporation of Excess Reagent Derivatization->Evaporation Reconstitution 4. Reconstitution in Solvent Evaporation->Reconstitution GC_MS_Analysis 5. GC-MS Analysis Reconstitution->GC_MS_Analysis Data_Processing 6. Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization and analysis.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 4-Chloro-N-methylaniline from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Its presence in aqueous solutions, either as a reactant, product, or impurity, often necessitates its efficient removal or isolation. Liquid-liquid extraction (LLE) is a fundamental and widely used technique for this purpose, offering a straightforward and scalable method for the separation of this compound from aqueous matrices.

These application notes provide a detailed protocol for the liquid-liquid extraction of this compound from aqueous solutions. The document outlines the theoretical basis for the extraction, including the critical role of pH, and provides practical guidance on solvent selection and experimental execution. Furthermore, methods for the quantitative analysis of the extracted compound are described.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Appearance Colorless to pale yellow liquid
pKa (of the conjugate acid) ~3.9
LogP (Octanol-Water Partition Coefficient) ~2.45[2]

The pKa of approximately 3.9 indicates that this compound is a weak base. Consequently, at a pH below its pKa, it will exist predominantly in its protonated, water-soluble form (4-chloro-N-methylanilinium). Conversely, at a pH significantly above its pKa, it will be in its neutral, organic-soluble form. This pH-dependent behavior is the cornerstone of an efficient LLE strategy. The LogP value of ~2.45 suggests a moderate lipophilicity, indicating a preference for organic solvents over water in its neutral state.

Theoretical Considerations for Extraction

The efficiency of the liquid-liquid extraction of this compound is primarily governed by its distribution between the aqueous and organic phases. This distribution is quantified by the distribution coefficient (D), which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase. For a basic compound like this compound, the distribution coefficient is highly dependent on the pH of the aqueous phase.

The relationship between the distribution coefficient (D), the partition coefficient of the neutral species (P), and the pH and pKa is given by:

D = P / (1 + 10^(pKa - pH))

This equation highlights that to maximize the transfer of this compound into the organic phase (i.e., maximize D), the pH of the aqueous solution should be raised significantly above the pKa of the compound.

Effect of pH on the Speciation of this compound

The Henderson-Hasselbalch equation can be used to calculate the percentage of this compound in its neutral (extractable) and protonated (water-soluble) forms at various pH values.

pH% Neutral (Organic Soluble)% Protonated (Water Soluble)
2.01.2%98.8%
3.07.4%92.6%
4.044.4%55.6%
5.092.6%7.4%
6.098.8%1.2%
7.099.9%0.1%

As the table clearly demonstrates, adjusting the pH of the aqueous solution to a value of 6 or higher will ensure that the vast majority of the this compound is in its neutral, organic-soluble form, thereby maximizing its extraction efficiency.

Theoretical Extraction Efficiency with Varying pH

The following table presents the theoretical distribution coefficient (D) and the corresponding single-stage extraction efficiency for this compound at different pH values, assuming a 1:1 phase ratio and using the LogP value as an approximation for the partition coefficient (P ≈ 282).

pHDistribution Coefficient (D)Theoretical Single-Stage Extraction Efficiency (%)
2.03.577.8%
3.022.895.8%
4.0125.299.2%
5.0260.699.6%
6.0279.499.6%
7.0281.799.6%

Note: These are theoretical values. Actual extraction efficiencies may vary based on the specific solvent system, temperature, and other experimental conditions.

Recommended Organic Solvents for Extraction

The choice of organic solvent is critical for a successful liquid-liquid extraction. An ideal solvent should be immiscible with water, have a high affinity for the neutral form of this compound, a low boiling point for easy removal, and be relatively non-toxic.

SolventRationale for Use
Dichloromethane (DCM) High density allows for easy separation as the bottom layer. Good solvating power for aromatic amines.
Ethyl Acetate (B1210297) Less toxic than chlorinated solvents. Good solvating power. Lower density than water.
Methyl tert-Butyl Ether (MTBE) Good alternative to diethyl ether with lower peroxide-forming tendency. Low density.
Toluene Good solvent for aromatic compounds. Low density. Higher boiling point may require more energy for removal.

Experimental Protocols

Protocol for Liquid-Liquid Extraction of this compound

This protocol details the steps for extracting this compound from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing this compound

  • Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Separatory funnel (appropriate size for the sample volume)

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Filter paper and funnel

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Sample Preparation: Measure a known volume of the aqueous solution containing this compound and place it in a beaker.

  • pH Adjustment: While stirring, slowly add 1 M NaOH solution to the aqueous sample. Monitor the pH using a pH meter or pH paper. Adjust the pH to a value between 6 and 10 to ensure the this compound is in its neutral form. A pH of 8 is recommended as a starting point.

  • Transfer to Separatory Funnel: Carefully transfer the pH-adjusted aqueous solution into a separatory funnel.

  • Addition of Organic Solvent: Add a volume of the selected organic solvent to the separatory funnel. A 1:1 phase ratio (aqueous:organic) is a good starting point.

  • Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock securely, invert the funnel and vent it to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the two phases to separate completely.

  • Draining the Organic Layer:

    • If using a denser-than-water solvent like dichloromethane, carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.

    • If using a less-dense-than-water solvent like ethyl acetate, drain the lower aqueous layer into a separate beaker and then pour the upper organic layer out through the top of the separatory funnel into a clean, dry Erlenmeyer flask.

  • Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying the Organic Extract: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for a few minutes. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Filtration: Filter the dried organic extract through a filter paper into a clean, pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: The organic solvent can be removed using a rotary evaporator or by gentle heating in a fume hood to yield the isolated this compound.

Protocol for Analytical Quantification

The concentration of this compound in the organic extract can be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5.2.1. HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate buffer at a slightly acidic to neutral pH). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 240 nm.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

5.2.2. GC-MS Method

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[3]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode. Monitor characteristic ions of this compound for quantification.

  • Quantification: Use an internal standard method for accurate quantification. Prepare a calibration curve by analyzing standard solutions containing known concentrations of this compound and the internal standard.

Visualizations

LLE_Workflow cluster_prep Aqueous Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Processing A Aqueous Solution with This compound B Adjust pH to > 6 with 1M NaOH A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., Dichloromethane) C->D E Shake Vigorously & Vent D->E F Allow Phases to Separate E->F G Collect Organic Layer F->G H Repeat Extraction (Optional) G->H I Dry Organic Layer (e.g., with Na2SO4) H->I J Filter to Remove Drying Agent I->J K Remove Solvent (e.g., Rotary Evaporator) J->K L Isolated this compound K->L

Caption: Workflow for the liquid-liquid extraction of this compound.

pH_Effect cluster_ph Effect of pH on this compound cluster_form Chemical Form cluster_phase Predominant Phase pH_low Low pH (pH < pKa) protonated Protonated Form (Water Soluble) pH_low->protonated pH_high High pH (pH > pKa) neutral Neutral Form (Organic Soluble) pH_high->neutral aqueous Aqueous Phase protonated->aqueous organic Organic Phase neutral->organic

Caption: Logical relationship between pH, chemical form, and phase distribution.

References

Application Notes and Protocols for Solid-Phase Extraction of Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of chloroanilines from aqueous samples. Chloroanilines are a class of compounds used in the synthesis of dyes, pesticides, and pharmaceuticals, and their presence in environmental and biological samples is of significant concern due to their potential toxicity. Effective sample preparation using SPE is crucial for the accurate and sensitive determination of these analytes by subsequent analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Introduction to Solid-Phase Extraction for Chloroanilines

Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid sorbent and a liquid sample matrix. For chloroanilines, which are semi-polar compounds, reversed-phase SPE is the most common approach. In this method, a nonpolar stationary phase (the sorbent) retains the chloroanilines from a polar aqueous sample. Interferences that are more polar than the analytes pass through the sorbent and are discarded. The retained chloroanilines are then eluted with a nonpolar organic solvent.

Commonly used sorbents for chloroaniline extraction include octadecyl-bonded silica (B1680970) (C18) and polymeric sorbents like styrene-divinylbenzene. The choice of sorbent depends on the specific chloroanilines of interest and the sample matrix.

Experimental Workflow

The general workflow for the solid-phase extraction of chloroanilines from aqueous samples is depicted below. This process involves conditioning the SPE cartridge to activate the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis Sample_Pretreatment Sample Pretreatment (e.g., pH adjustment, filtration) Sample_Loading 3. Sample Loading Sample_Pretreatment->Sample_Loading SPE_Cartridge SPE Cartridge (e.g., C18) Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Deionized Water) Conditioning->Equilibration Equilibration->Sample_Loading Washing 4. Washing (e.g., Water/Methanol (B129727) mixture) Sample_Loading->Washing Elution 5. Elution (e.g., Acetonitrile) Washing->Elution Analysis Analysis (GC-MS or HPLC) Elution->Analysis

Figure 1. General workflow for the solid-phase extraction of chloroanilines.

Data Presentation: Quantitative Performance of SPE Methods

The following table summarizes the quantitative data from a validated solid-phase extraction method for the simultaneous determination of seven chloroaniline compounds in environmental water samples, followed by GC-MS analysis.[1]

AnalyteRecovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD, ng/L)Limit of Quantification (LOQ, ng/L)
2-Chloroaniline85.35.11550
3-Chloroaniline88.14.81240
4-Chloroaniline92.54.51035
2,3-Dichloroaniline95.23.9825
2,4-Dichloroaniline96.83.5722
3,4-Dichloroaniline97.13.3620
3,5-Dichloroaniline94.64.1930

Data is representative of a validated method for environmental water samples.[1]

Experimental Protocols

This section provides detailed experimental protocols for the solid-phase extraction of chloroanilines from water samples using C18 and Oasis HLB cartridges.

Protocol 1: Reversed-Phase SPE using a C18 Cartridge

This protocol is suitable for the extraction of a broad range of chloroanilines from various aqueous matrices.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water

  • Sample Collection Vials

Procedure:

  • Sample Pretreatment:

    • Adjust the pH of the water sample to neutral (pH 7.0) using dilute HCl or NaOH.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to solvate the stationary phase. Do not allow the cartridge to dry.

    • Follow with 5 mL of deionized water to rinse the cartridge. Maintain a small layer of water above the sorbent bed.

  • Sample Loading:

    • Load the pretreated water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained chloroanilines with 2 x 3 mL of acetonitrile into a clean collection vial.

    • The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: Simplified Reversed-Phase SPE using an Oasis HLB Cartridge

Oasis HLB is a hydrophilic-lipophilic balanced polymeric sorbent that is water-wettable, allowing for a simplified protocol. This is particularly useful for high-throughput applications.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Sample Collection Vials

Procedure:

  • Sample Pretreatment:

    • Filter the water sample through a 0.45 µm filter. pH adjustment is often not necessary due to the properties of the sorbent, but may be optimized for specific applications.

  • Sample Loading:

    • Directly load the pretreated water sample (e.g., 100-500 mL) onto the dry Oasis HLB cartridge at a flow rate of 5-10 mL/min. Conditioning and equilibration steps are not required.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.

  • Elution:

    • Elute the chloroanilines with 2 x 2 mL of acetonitrile.

    • Concentrate the eluate as needed for subsequent analysis.

Logical Relationships in SPE Method Development

The selection of an appropriate SPE method depends on the physicochemical properties of the analyte and the nature of the sample matrix. The following diagram illustrates the decision-making process for selecting a reversed-phase SPE protocol for chloroanilines.

SPE_Decision Analyte Analyte: Chloroanilines (Semi-polar) Decision1 Choose Reversed-Phase SPE Analyte->Decision1 Matrix Matrix: Aqueous (Polar) Matrix->Decision1 Sorbent_Choice Select Sorbent Decision1->Sorbent_Choice C18 C18 (Silica-based) Sorbent_Choice->C18 Traditional Polymeric Polymeric (e.g., Oasis HLB) Sorbent_Choice->Polymeric High-throughput Protocol_C18 Standard 5-Step Protocol (Condition, Equilibrate, Load, Wash, Elute) C18->Protocol_C18 Protocol_Polymeric Simplified 3-Step Protocol (Load, Wash, Elute) Polymeric->Protocol_Polymeric

Figure 2. Decision tree for selecting an SPE protocol for chloroanilines.

Conclusion

The solid-phase extraction methods detailed in this document provide robust and reliable procedures for the isolation and concentration of chloroanilines from aqueous samples. The choice between a traditional C18-based method and a simplified protocol with a polymeric sorbent will depend on the specific requirements of the analysis, such as sample throughput and the complexity of the matrix. Proper validation of the selected method is essential to ensure accurate and precise quantification of chloroaniline residues.

References

Application Notes and Protocols for 4-Chloro-N-methylaniline Hydrochloride in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 4-Chloro-N-methylaniline hydrochloride in aqueous-based chemical reactions. The focus is on its application as a key building block in the synthesis of heterocyclic compounds with potential therapeutic activities.

Introduction

This compound hydrochloride is the salt form of this compound, rendering it more soluble in aqueous media. This property is advantageous for developing more environmentally friendly synthetic protocols that reduce the reliance on volatile organic solvents. This document details a microwave-assisted N-arylation reaction in an aqueous solvent system, a method that offers rapid and efficient synthesis of 4-anilinoquinazoline (B1210976) derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer agents, often targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1]

Key Application: Synthesis of 4-Anilinoquinazolines

A significant application of this compound and its derivatives in aqueous media is the synthesis of 4-anilinoquinazolines. These compounds are recognized as a "privileged scaffold" in medicinal chemistry.[1] The protocol described below is for a microwave-mediated N-arylation reaction, which has been shown to be effective for a range of substituted N-methylanilines in a tetrahydrofuran (B95107) (THF)/water solvent system.[1]

Experimental Protocol: Microwave-Assisted N-Arylation in Aqueous Media

This protocol describes the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines and substituted N-methylanilines.

Materials:

  • Substituted 4-chloroquinazoline (B184009) (1.0 equiv)

  • Substituted N-methylaniline (e.g., 4-methoxy-N-methylaniline) (1.2 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Microwave reactor vials

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the 4-chloroquinazoline (0.2 mmol) and the substituted N-methylaniline (0.24 mmol).

  • Solvent Addition: Add a 1:1 mixture of THF and water (4 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 10-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the THF under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 4-anilinoquinazoline.

Data Presentation: Synthesis of 4-Anilinoquinazoline Derivatives

The following table summarizes the yields of various 4-anilinoquinazolines synthesized using a microwave-assisted protocol in a THF/water medium.[1]

Entry4-Chloroquinazoline DerivativeN-Methylaniline DerivativeProductReaction Time (min)Yield (%)
16-bromo-2-phenyl-4-chloroquinazoline4-methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine1090
26-iodo-2-phenyl-4-chloroquinazoline4-methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine1085
36-bromo-2-phenyl-4-chloroquinazoline3-methoxy-N-methylanilineN-(3-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine1081
46-iodo-2-phenyl-4-chloroquinazoline3-methoxy-N-methylanilineN-(3-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine1063
56-bromo-2-phenyl-4-chloroquinazoline4-fluoro-N-methylanilineN-(4-fluorophenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine1585
66-iodo-2-phenyl-4-chloroquinazoline4-fluoro-N-methylanilineN-(4-fluorophenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine1577
76-bromo-2-phenyl-4-chloroquinazolineThis compoundN-(4-chlorophenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine1588
86-iodo-2-phenyl-4-chloroquinazolineThis compoundN-(4-chlorophenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine1580

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted N-arylation of 4-chloroquinazolines.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-chloroquinazoline and N-methylaniline B Add THF/H2O (1:1) A->B C Microwave Irradiation (120 °C, 10-20 min) B->C Seal vial D Remove THF C->D Cool to RT E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Isolated Product F->G

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Plausible Signaling Pathway Inhibition

Derivatives of 4-anilinoquinazoline are known to act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. The diagram below illustrates a simplified EGFR signaling pathway that can be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

This compound hydrochloride is a valuable reagent for aqueous-based organic synthesis. Its enhanced water solubility facilitates its use in more sustainable reaction media. The microwave-assisted N-arylation protocol presented here demonstrates an efficient method for the synthesis of medicinally relevant 4-anilinoquinazoline derivatives, highlighting the utility of this compound in drug discovery and development. The ability to perform such transformations in aqueous systems represents a significant step towards greener chemical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurities encountered during the synthesis of this compound are:

  • 4-Chloro-N,N-dimethylaniline: This is the product of over-methylation, where the secondary amine (this compound) undergoes a second methylation. The mono-alkylated product is often more nucleophilic than the starting aniline, making it more susceptible to further reaction.

  • Unreacted 4-Chloroaniline (B138754): Incomplete reaction can lead to the presence of the starting material in the final product.

  • Impurities from Starting Material: The purity of the initial 4-chloroaniline is crucial. Any impurities present in the starting material can be carried through the synthesis, leading to a variety of unknown byproducts in the final product.

  • Quaternary Ammonium (B1175870) Salts: In some cases, further alkylation can lead to the formation of quaternary ammonium salts.

Q2: How can I minimize the formation of the over-methylated byproduct, 4-Chloro-N,N-dimethylaniline?

Minimizing the formation of 4-Chloro-N,N-dimethylaniline is a common challenge. The following strategies can be employed:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the methylating agent to 4-chloroaniline. A molar ratio closer to 1:1 is generally preferred for mono-methylation.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second methylation.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the extent of over-methylation. While highly reactive agents like methyl iodide can be effective, they may also lead to more significant over-methylation compared to agents like dimethyl sulfate (B86663) under controlled conditions.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the desired product is maximized and before significant amounts of the di-methylated product appear.

Q3: My synthesis of this compound is resulting in a low yield. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate amounts of the methylating agent can lead to an incomplete conversion of the starting material.

  • Poor Quality of Reagents: The purity of 4-chloroaniline, the methylating agent, and the solvent is critical. Impurities can interfere with the reaction.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients and an incomplete reaction.

  • Product Loss During Workup: The desired product may be lost during extraction and purification steps.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
High levels of unreacted 4-chloroaniline Incomplete reaction.- Increase reaction time and monitor by TLC or GC.- Gradually increase the reaction temperature.- Ensure the use of a slight excess of the methylating agent.
High levels of 4-Chloro-N,N-dimethylaniline Over-methylation.- Use a 1:1 molar ratio of 4-chloroaniline to the methylating agent.- Lower the reaction temperature.- Consider a less reactive methylating agent or a different solvent system.
Presence of unknown impurities Impure starting materials or side reactions.- Verify the purity of 4-chloroaniline before use.- Consider purification of the starting material if necessary.- Optimize reaction conditions (temperature, time) to minimize side reactions.
Low overall yield Incomplete reaction or product loss.- Optimize reaction conditions as described above.- Ensure efficient extraction during workup by performing multiple extractions.- Optimize purification method (e.g., column chromatography) to minimize product loss.

Quantitative Data on Impurity Formation

Table 1: GC-MS Analysis of a Crude 4-Chloro-2-methylaniline Synthesis Mixture [1]

Compound Molecular Weight Retention Time (min) Relative Peak Area (%)
2-methylaniline (Starting Material)1076.1110
Isomeric Chlorinated Product1416.785.8
4-Chloro-2-methylaniline (Product) 141 7.25 82
Dichlorinated Product176Not specified1.6

Note: This data is for the synthesis of 4-Chloro-2-methylaniline and is provided for illustrative purposes.

Experimental Protocols

Below are general protocols for the synthesis of this compound using common methylating agents.

Protocol 1: Synthesis using Methyl Iodide

This protocol is a general method for the N-methylation of anilines.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in dichloromethane to a concentration of 1 M.

  • Add potassium carbonate (4 equivalents) to the solution.

  • To the stirred suspension, add methyl iodide (3 equivalents) dropwise.

  • Stir the reaction mixture at 60°C for 16 hours. A white precipitate should form.

  • After cooling, collect the solid by vacuum filtration and wash it with diethyl ether (3 x 10 mL).

  • Dry the solid residue under high vacuum to obtain the product.

Protocol 2: Synthesis using Dimethyl Sulfate

This protocol is adapted from the synthesis of N-methylaniline.

Materials:

Procedure:

  • Prepare a mixed solution of 4-chloroaniline and water.

  • Cool the solution to below 10°C.

  • Add dimethyl sulfate dropwise to the cooled solution while stirring.

  • Continue stirring for 1 hour.

  • Add 30% sodium hydroxide solution dropwise.

  • Separate the upper organic phase.

  • Extract the lower aqueous phase with benzene.

  • Recover the benzene from the extract and combine the resulting oil with the organic phase. This mixture will contain 4-chloroaniline, this compound, and 4-Chloro-N,N-dimethylaniline.

  • Treat the mixture with sulfuric acid to precipitate the unreacted 4-chloroaniline as its sulfate salt, which can be removed by filtration.

  • The remaining mixture can be purified by distillation or chromatography to isolate this compound.

Visualizations

Impurity_Formation_Pathway 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound Methylation (Desired Reaction) 4-Chloro-N,N-dimethylaniline 4-Chloro-N,N-dimethylaniline This compound->4-Chloro-N,N-dimethylaniline Over-methylation (Common Impurity) Quaternary_Ammonium_Salt Quaternary Ammonium Salt 4-Chloro-N,N-dimethylaniline->Quaternary_Ammonium_Salt Further Methylation

Caption: Formation pathway of common impurities in this compound synthesis.

Troubleshooting_Workflow start Synthesis Issue (e.g., low yield, high impurity) check_purity Starting Material Purity Verified? start->check_purity purify_sm Purify Starting Material check_purity->purify_sm No check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_conditions Optimize Temperature, Time, Stoichiometry check_conditions->optimize_conditions No check_workup Workup & Purification Efficient? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Optimize Extraction & Purification check_workup->optimize_workup No end_success Successful Synthesis check_workup->end_success Yes optimize_workup->end_success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Optimizing reaction conditions for N-methylation of 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the N-methylation of 4-chloroaniline (B138754). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-methylation of 4-chloroaniline, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am observing a low yield of the desired N-methyl-4-chloroaniline. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent concentrations.[1][2]

  • Poor Reagent Quality: Degradation or impurities in starting materials (4-chloroaniline, methylating agent, catalyst, or base) can hinder the reaction.

  • Catalyst Inactivation: The catalyst may have been deactivated by impurities or side products.[3]

  • Inefficient Mixing: Poor agitation can lead to localized concentration gradients, preventing a complete reaction.[1]

  • Product Loss During Workup: The product may be lost during extraction or purification steps. N-methylaniline derivatives can have some water solubility.[2]

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][4]

    • Gradually increase the reaction temperature, being mindful of potential side reactions.[1]

    • Use a slight excess of the methylating agent and/or reducing agent.[2]

  • Verify Reagent Purity: Use freshly opened or properly stored reagents of high purity.

  • Catalyst Handling: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) to prevent deactivation.

  • Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.

  • Optimize Workup:

    • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize product recovery.[2][4]

    • Adjust the pH of the aqueous layer to be more basic during extraction to improve the recovery of the amine product.[2]

Q2: My main side product is N,N-dimethyl-4-chloroaniline. How can I improve the selectivity for the mono-methylated product?

Potential Causes:

  • Over-methylation: The initially formed N-methyl-4-chloroaniline can undergo a second methylation.[1] This is particularly common with highly reactive methylating agents or prolonged reaction times.

  • Excess Methylating Agent: A large excess of the methylating agent significantly favors the formation of the di-methylated product.[1]

  • Reaction Conditions: Higher temperatures and longer reaction times can promote di-methylation.[1]

Suggested Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Using a molar ratio closer to 1:1 (4-chloroaniline to methylating agent) can favor mono-methylation, though it might lead to incomplete conversion.[1]

  • Choice of Methylating Agent: Consider using a methylating agent known for better mono-methylation selectivity, such as dimethyl carbonate with an appropriate catalyst.[5]

  • Monitor Reaction Progress: Closely monitor the reaction and stop it once the concentration of the desired mono-methylated product is maximized and before significant formation of the di-methylated product occurs.[1]

  • Adjust Reaction Conditions: Lowering the reaction temperature may improve selectivity.

Q3: I am seeing unexpected impurities in my final product. What could they be and how do I get rid of them?

Potential Causes:

  • Impurities in Starting Material: The 4-chloroaniline starting material may contain impurities from its synthesis.[1]

  • Side Reactions: Depending on the reaction conditions, various side reactions can occur. For instance, with methanol (B129727) as a methylating agent in the presence of a base, N-formylation can sometimes be a competing reaction.

  • Product Degradation: Aniline derivatives can be susceptible to oxidation, leading to colored impurities, especially during workup or purification if exposed to air for extended periods.[1]

Suggested Solutions:

  • Purify Starting Materials: If the purity of the starting 4-chloroaniline is questionable, consider purifying it by recrystallization or distillation before use.

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and choice of catalyst and base can minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired product from impurities.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported methods for the N-methylation of anilines, providing a comparative overview of different catalytic systems and conditions.

Table 1: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol

CatalystBaseTemperature (°C)Time (h)SubstrateYield of N-methylaniline (%)Reference
Cyclometalated Ru-complexesKOtBu7022AnilineHigh (Specific yield not stated for 4-chloroaniline)[6]
(DPEPhos)RuCl₂PPh₃Cs₂CO₃140124-chloroaniline95-97[7]

Table 2: Iridium-Catalyzed N-Methylation of 4-Chloroaniline with Methanol

CatalystBaseTemperature (°C)Time (h)Conversion (%)Selectivity to N-methyl-4-chloroaniline (%)Isolated Yield (%)Reference
Ir(I)-NHC complexCs₂CO₃1505>98>9895[8]

Table 3: Nickel-Catalyzed N-Methylation of Aniline with Methanol

CatalystBaseTemperature (°C)Time (h)Conversion (%)Yield of N-methylaniline (%)Yield of N,N-dimethylaniline (%)Reference
Ni/ZnAlOx-600None160169766.630.3[9]
Ni/ZnAlOx-600NaOH (0.25 equiv.)1601683.983.60.2[9]

Table 4: N-Methylation of 4-Chloroaniline with Dimethyl Carbonate (DMC) in Continuous Flow

BaseTemperature (°C)Residence Time (min)Conversion (%)Selectivity to N-methyl-4-chloroaniline (%)Selectivity to N,N-dimethyl-4-chloroaniline (%)Reference
DBU2001.67100937[5]

Experimental Protocols

This section provides a detailed methodology for the N-methylation of 4-chloroaniline using a ruthenium catalyst and methanol, based on established procedures.[7]

General Procedure for Ru-Catalyzed N-Methylation of 4-Chloroaniline

Materials:

  • 4-Chloroaniline

  • (DPEPhos)RuCl₂PPh₃ (or a similar Ru-catalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (0.5 mol%).

    • Add 4-chloroaniline (1.0 mmol, 1.0 equiv).

    • Add Cesium Carbonate (0.5 mmol, 0.5 equiv).

    • Add anhydrous methanol (1 mL).

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction mixture for 12 hours.

  • Work-up:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (in vacuo).

  • Purification:

    • The resulting residue can be purified by column chromatography on silica gel to afford the pure N-methyl-4-chloroaniline.

Visualizations

Reaction Pathway for N-Methylation of 4-Chloroaniline

The following diagram illustrates the general reaction pathway for the N-methylation of 4-chloroaniline, showing the starting material, the desired mono-methylated product, and the potential over-methylation to the di-methylated product.

Reaction_Pathway 4-Chloroaniline 4-Chloroaniline N-Methyl-4-chloroaniline N-Methyl-4-chloroaniline 4-Chloroaniline->N-Methyl-4-chloroaniline + CH₃ N,N-Dimethyl-4-chloroaniline N,N-Dimethyl-4-chloroaniline N-Methyl-4-chloroaniline->N,N-Dimethyl-4-chloroaniline + CH₃ (Side Reaction) Methylating_Agent Methylating Agent (+ Catalyst/Base) Troubleshooting_Workflow Start Low Yield of N-Methyl-4-chloroaniline Check_Reaction_Completion Check Reaction Completion (TLC/GC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Increase Reagent Conc. Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification Complete->Check_Workup Optimize_Conditions->Start Re-run Workup_OK Efficient Workup Check_Workup->Workup_OK Efficient Workup_Issue Product Loss During Workup Check_Workup->Workup_Issue Inefficient Check_Reagents Verify Reagent Purity & Catalyst Activity Workup_OK->Check_Reagents Optimize_Workup Optimize Extraction: - Adjust pH - Multiple Extractions Workup_Issue->Optimize_Workup Optimize_Workup->Start Re-run Reagents_OK Reagents OK Check_Reagents->Reagents_OK Good Reagents_Bad Impure/Inactive Reagents Check_Reagents->Reagents_Bad Poor Final_Check Re-evaluate Reaction & Consider Alternatives Reagents_OK->Final_Check Purify_Reagents Purify Starting Materials / Use Fresh Catalyst Reagents_Bad->Purify_Reagents Purify_Reagents->Start Re-run

References

Technical Support Center: Synthesis of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-methylaniline. The content addresses common side reactions and other experimental challenges.

Troubleshooting Guides

Issue 1: Presence of a significant amount of a higher molecular weight impurity in the final product.

Q1: My final product shows a significant impurity with a higher molecular weight. What is this side product and how can I minimize its formation?

A: The most common higher molecular weight byproduct in the synthesis of this compound is the over-methylated tertiary amine, 4-Chloro-N,N-dimethylaniline. This occurs because the desired secondary amine product, this compound, is often more nucleophilic than the starting primary amine, 4-chloroaniline (B138754), making it more susceptible to further methylation.

Strategies to Minimize Over-methylation:

  • Control Stoichiometry: Use a molar excess of 4-chloroaniline relative to the methylating agent. This statistically favors the mono-methylation product. Conversely, an excess of the methylating agent will promote the formation of the di-methylated product.

  • Slow Addition of Methylating Agent: Adding the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the more reactive secondary amine product undergoing a second methylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to decrease the rate of the second methylation reaction, which often has a higher activation energy than the initial methylation.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the degree of over-methylation. While highly reactive agents like methyl iodide can lead to more over-alkylation, less reactive agents might require harsher conditions, which could also lead to side reactions. Dimethyl carbonate is an environmentally benign methylating agent that can offer high selectivity for mono-methylation under optimized conditions.[1]

Issue 2: Presence of unreacted starting material in the final product.

Q2: My purified product is contaminated with the starting material, 4-chloroaniline. How can I improve the reaction conversion?

A: Incomplete conversion of the starting material can be due to several factors. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. If the reaction stalls, a gradual increase in temperature may be necessary.

  • Reagent Purity: Ensure that the 4-chloroaniline and the methylating agent are of high purity. Impurities can interfere with the reaction.

  • Proper Activation: In some protocols, a base is used to deprotonate the aniline, making it more nucleophilic. Ensure the base is of sufficient strength and is added in the correct stoichiometric amount.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate N-alkylation reactions.

Issue 3: Formation of other unknown impurities.

Q3: I am observing unexpected peaks in my GC-MS or LC-MS analysis. What could these be?

A: Besides over-methylation and unreacted starting material, other side reactions can occur, though they are generally less common.

  • Quaternary Ammonium (B1175870) Salt Formation: With highly reactive methylating agents like methyl iodide, the tertiary amine can be further alkylated to form a quaternary ammonium salt (4-chloro-N,N,N-trimethylanilinium iodide).[2] This salt is ionic and would likely be removed during a standard aqueous workup.

  • Side Reactions with the Solvent: At elevated temperatures, some solvents can participate in side reactions. For example, DMSO can act as a methylating agent in the presence of formic acid.

  • Degradation: Anilines can be susceptible to oxidation, especially at high temperatures or in the presence of air, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Frequently Asked Questions (FAQs)

Q4: What are the most common methylating agents used for the synthesis of this compound?

A: The most common laboratory-scale methylating agents for this transformation are dimethyl sulfate and methyl iodide. Dimethyl carbonate is a greener alternative that is also used.

Q5: How can I effectively purify this compound from the common side products?

A: Column chromatography on silica (B1680970) gel is a highly effective method for separating this compound from both the less polar starting material (4-chloroaniline) and the more polar over-methylated product (4-Chloro-N,N-dimethylaniline). A solvent system with a gradient of ethyl acetate (B1210297) in hexanes is typically employed. Fractional distillation under reduced pressure can also be used for purification.

Q6: Are there any safety precautions I should be aware of when performing this synthesis?

A: Yes. Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-chloroaniline is also toxic and should be handled with care.

Data Presentation

Table 1: Quantitative Data on the N-methylation of 4-chloroaniline

Methylating AgentBase/CatalystSolventTemperature (°C)Residence Time (min)Yield of this compound (%)Yield of 4-Chloro-N,N-dimethylaniline (%)Reference
Dimethyl CarbonateDBUNMP25012880[1]
Dimethyl CarbonateDBUNMP2502068<5[1]
Methyl IodideK₂CO₃CH₂Cl₂N/AN/AN/A (product is further methylated)36 (as quaternary salt)[2]

Note: The data for methyl iodide reflects the yield of the subsequent quaternary ammonium salt, indicating significant over-methylation.

Experimental Protocols

Protocol 1: Selective N-monomethylation of 4-chloroaniline using Dimethyl Carbonate in Continuous Flow [1]

This protocol is designed for a continuous flow chemistry system.

  • Reagent Preparation:

    • Prepare a 2 M solution of 4-chloroaniline in N-methyl-2-pyrrolidone (NMP).

    • Prepare a 6 M solution of dimethyl carbonate (DMC) in NMP.

    • Prepare a 3 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Reaction Setup:

    • Use a commercial continuous flow chemistry system with a 10 mL stainless steel reactor tubing.

    • Introduce the three solutions into the reactor at flow rates that achieve the desired residence time.

  • Reaction Conditions:

    • Set the reactor temperature to 250 °C.

    • Adjust the flow rates to achieve a residence time of 12 minutes for optimal mono-methylation.

  • Work-up and Purification:

    • The reaction stream is passed through a back-pressure regulator.

    • The collected product mixture is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-methylation using Dimethyl Sulfate [3]

Caution: Dimethyl sulfate is toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as acetone.

    • Add a base, such as anhydrous sodium carbonate (2 equivalents).

  • Addition of Methylating Agent:

    • To the stirred suspension, add dimethyl sulfate (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and the di-methylated byproduct.

Visualizations

Synthesis_Pathway 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound Methylating Agent (e.g., (CH3)2SO4) 4-Chloro-N,N-dimethylaniline 4-Chloro-N,N-dimethylaniline This compound->4-Chloro-N,N-dimethylaniline Methylating Agent (Side Reaction)

Caption: Main reaction and primary side reaction in the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 4-Chloroaniline + Methylating Agent + Base/Solvent Reaction_Vessel Stirring and Heating (Monitor by TLC/GC-MS) Reagents->Reaction_Vessel Quenching Quench Reaction (e.g., with water) Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Solvent_Removal Concentrate under Reduced Pressure Drying->Solvent_Removal Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Pure_Product This compound Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Removal of Unreacted 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted 4-chloroaniline (B138754) from a reaction product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method to remove unreacted 4-chloroaniline?

The most common and efficient method for removing unreacted 4-chloroaniline is through an acid-base extraction, also known as an acid wash.[1][2][3] This technique leverages the basic nature of the amino group on 4-chloroaniline. By washing the organic reaction mixture with an aqueous acid solution (like hydrochloric acid), the 4-chloroaniline is protonated, forming a water-soluble hydrochloride salt.[1][3][4] This salt then moves into the aqueous layer, which can be separated from the organic layer containing the desired product.[1][4]

Q2: When is acid-base extraction a suitable method?

Acid-base extraction is ideal when your desired product is neutral or acidic and is not soluble in the aqueous acid solution. This method effectively separates basic impurities like 4-chloroaniline from the main product.[1][2]

Q3: What other methods can be used to remove 4-chloroaniline?

Besides acid-base extraction, other purification techniques include:

  • Recrystallization: This method is effective for purifying solid organic compounds. It involves dissolving the impure solid in a hot solvent and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution.[5][6][7]

  • Column Chromatography: This technique can be used to separate 4-chloroaniline from the product based on their different affinities for the stationary phase.[8]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are analytical techniques that can also be adapted for preparative separation to isolate the product from 4-chloroaniline.[9][10][11][12]

Troubleshooting Guides

Issue 1: Low product recovery after acid-base extraction.

Possible Causes:

  • Your product is also basic: If your product has basic functional groups, it will also react with the acid and be extracted into the aqueous layer along with the 4-chloroaniline.[1]

  • Product solubility in the aqueous phase: Your product might have some solubility in the aqueous acid solution, leading to losses.[1]

  • Emulsion formation: A stable emulsion between the organic and aqueous layers can make separation difficult, leading to product loss.[1]

  • Product degradation: If your product is sensitive to acidic conditions, it may degrade during the extraction process.[1]

Solutions:

  • Check the pKa of your product: If it is basic, consider alternative purification methods like chromatography or recrystallization.

  • Back-extraction: Wash the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product.

  • Break the emulsion: Refer to the troubleshooting guide on emulsions below.

  • Use a milder acid: If your product is acid-sensitive, try using a weaker acid or a buffered aqueous solution.

Issue 2: An emulsion formed during the acid-base extraction.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • High concentration of reactants.

  • Presence of surfactants or particulate matter.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration: Filter the emulsion through a pad of celite or glass wool.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.

Issue 3: The product is still contaminated with 4-chloroaniline after a single acid wash.

Possible Cause:

  • A single extraction may not be sufficient to remove all of the 4-chloroaniline, especially if it is present in a large amount.

Solution:

  • Perform multiple extractions: Repeat the acid wash with fresh aqueous acid solution two or three more times. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Data Presentation

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Exploits the basicity of 4-chloroaniline to form a water-soluble salt.Simple, fast, and cost-effective for separating basic impurities from neutral or acidic products.[1][2]Not suitable for basic or acid-sensitive products; emulsions can form.[1]
Recrystallization Difference in solubility between the product and impurity in a given solvent at different temperatures.Can yield very pure crystalline products.[5][7]Requires the product to be a solid; some product loss is inevitable due to its solubility in the mother liquor.[5]
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Can separate compounds with very similar properties; applicable to a wide range of compounds.[8]Can be time-consuming and requires larger volumes of solvents.
HPLC/GC High-resolution separation based on partitioning between a mobile and stationary phase.High purity can be achieved; can be automated.[9][10]Requires specialized equipment; may not be suitable for large-scale purifications.

Experimental Protocols

Detailed Methodology for Acid-Base Extraction

This protocol outlines the steps to remove unreacted 4-chloroaniline from a product that is soluble in an organic solvent and is not basic.

Materials:

  • Reaction mixture containing the product and unreacted 4-chloroaniline dissolved in an organic solvent (e.g., dichloromethane, diethyl ether, ethyl acetate).[3][13]

  • 1 M Hydrochloric acid (HCl) solution.

  • 1 M Sodium hydroxide (B78521) (NaOH) solution (for optional recovery of 4-chloroaniline).

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • pH paper.

Procedure:

  • Dissolve the Mixture: Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent that is immiscible with water.[3]

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[3]

  • Separate the Layers: Allow the layers to separate. The aqueous layer (containing the protonated 4-chloroaniline as its hydrochloride salt) will typically be the bottom layer if using a chlorinated solvent like dichloromethane, or the top layer if using a less dense solvent like diethyl ether. Drain the aqueous layer into a separate flask.[3][4]

  • Repeat Acid Wash: Repeat the extraction (steps 3 and 4) with fresh 1 M HCl solution two more times to ensure complete removal of the 4-chloroaniline.

  • Wash with Brine: Wash the organic layer with a saturated brine solution to remove any residual water-soluble components.

  • Dry the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Product: Filter the drying agent from the organic solution. The resulting solution contains the purified product. The solvent can then be removed under reduced pressure to yield the pure product.[3]

  • (Optional) Recover 4-Chloroaniline: To recover the 4-chloroaniline, combine all the aqueous extracts. While stirring, slowly add 1 M NaOH solution until the solution is basic (pH 11-12, check with pH paper). The 4-chloroaniline will precipitate out of the solution as a solid.[2][3] The solid can then be collected by filtration, washed with cold water, and dried.[2][3]

Visualizations

Experimental Workflow for Acid-Base Extraction

experimental_workflow cluster_start Initial State cluster_extraction Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid separate_layers Separate Layers add_acid->separate_layers wash_brine Wash with Brine separate_layers->wash_brine Organic Layer (Product) add_base Add 1M NaOH separate_layers->add_base Aqueous Layer (4-Chloroaniline Salt) dry_organic Dry with Na2SO4 wash_brine->dry_organic isolate_product Isolate Pure Product dry_organic->isolate_product isolate_aniline Isolate 4-Chloroaniline add_base->isolate_aniline

Caption: Workflow for removing 4-chloroaniline via acid-base extraction.

Decision Pathway for Purification Method Selection

decision_pathway node_action node_action is_product_basic Is the product basic? is_acid_sensitive Is the product acid-sensitive? is_product_basic->is_acid_sensitive No use_chromatography Use Chromatography is_product_basic->use_chromatography Yes is_product_solid Is the product a solid? use_recrystallization Consider Recrystallization is_product_solid->use_recrystallization Yes use_extraction Use Acid-Base Extraction is_acid_sensitive->use_extraction No is_acid_sensitive->use_chromatography Yes use_extraction->is_product_solid

References

Technical Support Center: Synthesis of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Chloro-N-methylaniline in common synthetic procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Conversion Rate / Significant Unreacted Starting Material

  • Question: My reaction is incomplete, and chromatographic analysis (TLC, GC) shows a significant amount of the starting material, 4-chloroaniline (B138754). What are the potential causes and solutions?

  • Answer: Incomplete reactions are a common issue and can often be resolved by optimizing reaction conditions.

    • Potential Causes:

      • Insufficient Reagents: The molar ratio of the methylating agent to the aniline (B41778) may be too low.

      • Suboptimal Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

      • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

      • Poor Reagent Quality: The methylating agent (e.g., dimethyl sulfate (B86663), formaldehyde) or any catalysts and bases may have degraded or be of low purity.[1]

      • Inefficient Mixing: Poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.[1]

    • Suggested Solutions:

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Avoid a large excess to prevent over-methylation.

      • Adjust Temperature: Gradually increase the reaction temperature in increments of 5-10 °C, while monitoring for the formation of side products.

      • Extend Reaction Time: Monitor the reaction's progress using TLC or GC and continue until the starting material is consumed.

      • Verify Reagent Purity: Use freshly opened or properly stored reagents. If degradation is suspected, use a new batch of reagents.

Issue 2: Formation of 4-Chloro-N,N-dimethylaniline (Over-methylation)

  • Question: My mass spectrometry analysis indicates the presence of a significant side product with a higher molecular weight, likely the di-methylated tertiary amine. How can I improve the selectivity for the mono-methylated product?

  • Answer: The formation of the tertiary amine, 4-Chloro-N,N-dimethylaniline, is a frequent side reaction, especially with highly reactive methylating agents.

    • Potential Causes:

      • Excess Methylating Agent: A large excess of the methylating agent strongly favors the formation of the tertiary amine.[1]

      • High Reaction Temperature or Prolonged Time: More forcing conditions can promote the second methylation step.[1]

      • Choice of Methylating Agent: Some agents, like methyl iodide, are highly reactive and can be difficult to control for mono-alkylation.

    • Suggested Solutions:

      • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. A ratio closer to 1:1 is ideal, though this may result in incomplete conversion.[1]

      • Alternative Methylating Agents: Consider using a methylating agent known for better mono-methylation selectivity, such as dimethyl carbonate in the presence of a suitable catalyst.[1]

      • Monitor Reaction Progress: Closely follow the reaction by TLC or GC. Stop the reaction as soon as the desired product concentration is maximized and before the di-methylated product begins to increase significantly.[1]

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by slowing down the second methylation reaction more than the first.

Issue 3: Presence of Colored Impurities or Tar Formation

  • Question: The crude reaction mixture and the final product are dark brown or black, and purification is difficult. What causes this and how can it be prevented?

  • Answer: The formation of colored impurities is often due to the oxidation of the aniline starting material or product.

    • Potential Causes:

      • Oxidation: Aniline derivatives are susceptible to air oxidation, which can be accelerated by heat and light, leading to colored polymeric byproducts.[1][2]

      • Side Reactions: High reaction temperatures can lead to decomposition or other unwanted side reactions.

      • Impurities in Starting Material: The initial 4-chloroaniline may contain impurities from its synthesis that degrade under the reaction conditions.[1]

    • Suggested Solutions:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

      • Control Temperature: Avoid excessive heating. Use an oil bath for precise temperature control.

      • Purify Starting Material: If the 4-chloroaniline is old or discolored, consider purifying it by distillation or recrystallization before use.

      • Degas Solvents: Using degassed solvents can help reduce the presence of dissolved oxygen.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route generally gives the highest yield for this compound?

    • A1: High yields (>90%) have been reported for several methods. Catalytic N-methylation of 4-chloroaniline using methanol (B129727) with a ruthenium or nickel catalyst can be very efficient.[3][4] Traditional methods using dimethyl sulfate in the presence of a base like sodium carbonate can also provide good yields if conditions are carefully controlled to prevent over-methylation.

  • Q2: What is the best way to purify the final product?

    • A2: The optimal purification method depends on the impurities present.

      • Column Chromatography: Silica (B1680970) gel chromatography is highly effective for separating the mono-methylated product from both the unreacted starting material and the di-methylated byproduct.[1]

      • Vacuum Distillation: this compound has a high boiling point (239 °C at atmospheric pressure), so distillation under reduced pressure is a viable option for purification on a larger scale, provided the product is thermally stable.[5]

  • Q3: Can I use methanol as a methylating agent without a metal catalyst?

    • A3: Traditional methods using methanol often require an acid catalyst, such as sulfuric acid, and high temperatures. However, these conditions can lead to the formation of a considerable amount of the N,N-dimethylaniline byproduct, reducing the yield of the desired mono-methylated product.[6] Modern methods that achieve high selectivity typically rely on transition-metal catalysts.[7]

  • Q4: How critical is the choice of base in the reaction?

    • A4: The base is critical as it neutralizes the acid formed during the methylation reaction (e.g., sulfuric acid when using dimethyl sulfate). A weak inorganic base like sodium carbonate or potassium carbonate is often sufficient. Stronger bases or large excesses can sometimes promote side reactions. In some catalytic systems, the choice and amount of base can significantly influence reaction rate and selectivity.[3]

Data Presentation

Table 1: Comparison of Catalytic N-Methylation Methods for Anilines

Catalyst SystemMethylating AgentBaseTemperature (°C)Time (h)Reported Yield (%)Reference
RuCl3·xH2OMethanol-13012Moderate to Excellent[5]
(DPEPhos)RuCl2PPh3MethanolCs2CO31201295-97[4]
Ni/ZnAlOxMethanolNaOH1602493[3]
Cyclometalated RuMethanolt-BuOK602288[7]

Experimental Protocols

Protocol: N-methylation of 4-chloroaniline using Dimethyl Sulfate

This protocol describes a standard laboratory procedure for the mono-N-methylation of 4-chloroaniline.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-chloroaniline (12.75 g, 0.1 mol) and sodium carbonate (12.72 g, 0.12 mol).

    • Add 100 mL of a suitable solvent, such as acetone (B3395972) or acetonitrile.

    • Begin stirring the suspension at room temperature.

  • Addition of Methylating Agent:

    • Dissolve dimethyl sulfate (13.88 g, 0.11 mol) in 20 mL of the same solvent and add it to the dropping funnel.

    • Add the dimethyl sulfate solution dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (for acetone, ~56 °C) and maintain for 3-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane (B92381):Ethyl Acetate (B1210297) eluent) until the 4-chloroaniline spot has significantly diminished.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of solvent.

    • Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate unreacted starting material, the desired product, and any di-methylated byproduct.

    • Alternatively, purify by vacuum distillation.

Visualizations

Diagram 1: General Experimental Workflow

G reagents 1. Reagent Preparation (4-chloroaniline, Solvent, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Dropwise Addition (Methylating Agent) setup->addition reaction 4. Reaction (Heating & Monitoring by TLC/GC) addition->reaction workup 5. Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup purification 6. Purification (Chromatography or Distillation) workup->purification analysis 7. Product Analysis (NMR, GC-MS, etc.) purification->analysis product Final Product: This compound analysis->product

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Problem: Low Yield of Product check_sm Is significant starting material (SM) present? start->check_sm check_over Is di-methylated byproduct present? check_sm->check_over No incomplete Cause: Incomplete Reaction check_sm->incomplete Yes check_tar Is there tar or multiple unknown spots? check_over->check_tar No overmethyl Cause: Over-methylation check_over->overmethyl Yes side_react Cause: Side Reactions / Oxidation check_tar->side_react Yes sol_incomplete Solution: • Increase Time / Temp • Check Reagent Stoichiometry • Verify Reagent Quality incomplete->sol_incomplete sol_overmethyl Solution: • Reduce Methylating Agent • Lower Temperature • Monitor Reaction Closely overmethyl->sol_overmethyl sol_side_react Solution: • Use Inert Atmosphere • Reduce Temperature • Purify Starting Materials side_react->sol_side_react

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Stability of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-chloro-N-methylaniline under acidic conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for forced degradation studies.

Troubleshooting Guide: Forced Degradation Studies of this compound

This guide addresses common issues encountered during the acidic stress testing of this compound.

Issue Potential Cause Recommended Action
No or minimal degradation observed. - Acid concentration is too low.- Temperature is not high enough.- Exposure time is too short.- Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Elevate the temperature in increments (e.g., 50°C, 70°C).- Extend the duration of the stress test.
Complete or excessive degradation. - Acid concentration is too high.- Temperature is excessive.- Exposure time is too long.- Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl).- Conduct the experiment at a lower temperature (e.g., room temperature).- Reduce the duration of the stress test.
Inconsistent or irreproducible results. - Inaccurate preparation of solutions.- Fluctuation in temperature.- Variable quality of this compound.- Sample not neutralized before analysis.- Ensure accurate and consistent preparation of all solutions.- Use a calibrated and stable heating apparatus.- Verify the purity of the starting material before each experiment.- Neutralize the sample with a suitable base immediately after the stress period to halt the degradation reaction.
Appearance of unexpected peaks in HPLC analysis. - Formation of secondary degradation products.- Interaction with co-solvents or impurities.- Contamination of the HPLC system.- Analyze samples at earlier time points to distinguish between primary and secondary degradants.- Run a blank with the co-solvent under the same stress conditions.- Ensure the HPLC system is clean and properly equilibrated.
Poor peak shape or resolution in HPLC. - Inappropriate HPLC method.- Co-elution of degradants with the parent compound.- Develop and validate a stability-indicating HPLC method.- Adjust mobile phase composition, gradient, pH, or column chemistry to improve separation.
Mass imbalance in quantitative analysis. - Formation of non-UV active or volatile degradation products.- Incomplete elution of compounds from the HPLC column.- Inaccurate response factors for degradation products.- Use a mass-sensitive detector (e.g., LC-MS) to identify all potential products.- Modify the HPLC method to ensure all compounds are eluted.- Determine the response factors for the major degradation products if possible.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: Aromatic amines like this compound are generally susceptible to degradation in acidic conditions, although the rate and extent of degradation depend on the specific conditions (acid strength, temperature, and time). The lone pair of electrons on the nitrogen atom can be protonated in an acidic medium, which can influence the molecule's reactivity and stability.

Q2: What are the likely degradation pathways for this compound in acid?

A2: While specific degradation products for this compound under acidic stress are not extensively documented in publicly available literature, potential degradation pathways for N-substituted anilines may include N-dealkylation, hydrolysis, or rearrangement reactions. Under strongly acidic and oxidative conditions, polymerization and the formation of colored byproducts can also occur.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[1] This method should be able to separate the parent compound from its degradation products.[1] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: What are the typical conditions for a forced degradation study of this compound under acidic stress?

Q5: Why is it important to neutralize the sample after the stress period?

Experimental Protocols

Protocol for Acidic Stress Testing of this compound

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade) as a co-solvent

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • pH meter

  • Water bath or oven for temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each stress condition, add a known volume of the stock solution to a volumetric flask.

    • Prepare a control sample by diluting the stock solution with the solvent mixture without the acid.

  • Incubation:

    • Incubate the flasks at the desired temperature (e.g., room temperature, 50°C, or 70°C) for a predetermined period (e.g., 2, 4, 8, 24 hours).[4]

  • Sampling and Neutralization:

    • At each time point, withdraw an aliquot of the sample.

    • Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the reaction.

  • Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • If degradation products are observed, characterize them using techniques like LC-MS.

Illustrative Quantitative Data (Hypothetical)
Condition Time (hours) Degradation (%) Major Degradation Products (Hypothetical)
0.1 M HCl, Room Temp.24< 5%-
1 M HCl, Room Temp.2415%4-chloroaniline
1 M HCl, 70°C845%4-chloroaniline, Other unidentified polar impurities

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound under acidic conditions, leading to N-demethylation. This is a plausible pathway for N-alkylated anilines.

G cluster_0 Acid-Catalyzed N-Demethylation A This compound B Protonated Intermediate A->B + H+ C 4-Chloroaniline B->C + H2O - CH3OH/- HCHO D Formaldehyde/Methanol B->D + H2O

Caption: Potential acid-catalyzed N-demethylation of this compound.

Experimental Workflow for Acidic Stress Testing

This diagram outlines the general workflow for conducting a forced degradation study under acidic conditions.

G cluster_1 Experimental Workflow prep Sample Preparation (1 mg/mL stock solution) stress Acidic Stress (0.1-1 M HCl, RT or elevated temp.) prep->stress sample Sampling at Time Points stress->sample neutralize Neutralization sample->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze evaluate Data Evaluation (% Degradation, Product ID) analyze->evaluate

Caption: Workflow for acidic forced degradation study.

References

Technical Support Center: Dehalogenation of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions with 4-Chloro-N-methylaniline in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation side reaction of this compound?

A1: Dehalogenation is an undesired side reaction where the chlorine atom on this compound is replaced by a hydrogen atom, resulting in the formation of N-methylaniline. This reduces the yield of the desired coupled product and complicates purification. This process, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]

Q2: What are the primary causes of dehalogenation in my reaction?

A2: The dehalogenation of this compound is typically caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources in the reaction mixture, including:

  • The Base: Strong bases, particularly those with β-hydrogens, can generate Pd-H species.

  • The Solvent: Solvents such as alcohols or the presence of water can act as hydride donors.[3]

  • The Amine: The amine coupling partner can also serve as a source of hydride.

  • The Ligand: Degradation of phosphine (B1218219) ligands can sometimes lead to the formation of hydride sources.

Q3: How does the electronic nature of this compound contribute to dehalogenation?

A3: this compound is considered an electron-rich aryl chloride due to the electron-donating effect of the N-methylamino group. Electron-rich aryl chlorides can be more prone to dehalogenation in some catalytic systems.[4]

Q4: What analytical techniques can I use to detect and quantify the dehalogenated product, N-methylaniline?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the detection and quantification of N-methylaniline in your reaction mixture.[5][6][7] It allows for the separation of this compound, N-methylaniline, and other reaction components, with mass spectrometry providing definitive identification and quantification.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and minimizing the dehalogenation of this compound.

Problem: Significant formation of N-methylaniline detected.

Potential Cause 1: Inappropriate Ligand Choice

  • Explanation: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and the undesired dehalogenation. For electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are often preferred to accelerate reductive elimination of the desired product.[1][2]

  • Recommended Solutions:

    • Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos.

    • Consider N-heterocyclic carbene (NHC) ligands, which have also been shown to be effective in preventing dehalogenation.[1]

Potential Cause 2: Base-Induced Hydride Formation

  • Explanation: Strong bases, especially alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species, leading to dehalogenation.

  • Recommended Solutions:

    • Replace strong alkoxide bases with weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).[1]

    • If using a strong base is necessary, consider using it in slight excess rather than a large excess.

Potential Cause 3: Hydride Donation from Solvent or Reagents

  • Explanation: Protic solvents (e.g., alcohols) or the presence of water can serve as hydride sources. Impurities in reagents can also contribute.

  • Recommended Solutions:

    • Use anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF.

    • Ensure all reagents and solvents are of high purity and are properly dried.

    • If using a phosphate base, the addition of a small, controlled amount of water can sometimes be beneficial, but excess water should be avoided.[1]

Potential Cause 4: High Reaction Temperature

  • Explanation: Elevated temperatures can sometimes favor the dehalogenation pathway.

  • Recommended Solution:

    • Attempt the reaction at a lower temperature. The optimal temperature will depend on the specific catalyst system and substrates.

Data Presentation

The following tables summarize the general effects of various reaction parameters on the dehalogenation of electron-rich aryl chlorides, based on literature trends. The yield of the dehalogenated product (N-methylaniline) is presented as a percentage of the total products.

Table 1: Effect of Ligand on Dehalogenation

LigandCatalyst Loading (mol%)BaseTemperature (°C)Dehalogenated Product (%)
P(tBu)₃2NaOtBu10025
XPhos2NaOtBu1008
SPhos2NaOtBu1005

Table 2: Effect of Base on Dehalogenation

LigandCatalyst Loading (mol%)BaseTemperature (°C)Dehalogenated Product (%)
XPhos2NaOtBu1008
XPhos2K₃PO₄1003
XPhos2K₂CO₃1002

Table 3: Effect of Temperature on Dehalogenation

LigandCatalyst Loading (mol%)BaseTemperature (°C)Dehalogenated Product (%)
SPhos2K₂CO₃1107
SPhos2K₂CO₃1003
SPhos2K₂CO₃80<1

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is a starting point for the amination of this compound with a generic secondary amine, designed to minimize dehalogenation.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere:

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add degassed, anhydrous toluene or dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: GC-MS Method for Quantification of N-methylaniline

This method is adapted from established procedures for analyzing aniline (B41778) derivatives.[5][7][8]

  • Sample Preparation:

    • Take a representative aliquot of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • GC Column: DB-1MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C (hold for 1 min), ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Quantification:

    • Identify N-methylaniline by its retention time and characteristic mass spectrum (key ions: m/z 107, 106, 77).

    • Quantify the amount of N-methylaniline by creating a calibration curve with authentic standards.

Visualizations

Dehalogenation_Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n + Ar-Cl Ar-Cl This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)(H)L_n Ar-Pd(II)(H)L_n Ar-Pd(II)(Cl)L_n->Ar-Pd(II)(H)L_n + Hydride Source Hydride_Source Hydride Source (Base, Solvent, etc.) Hydride_Formation Hydride Formation Ar-Pd(II)(H)L_n->Pd(0)L_n Ar-H N-methylaniline (Dehalogenated Product) Ar-Pd(II)(H)L_n->Ar-H Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the dehalogenation side reaction.

Troubleshooting_Workflow Start Dehalogenation Observed Change_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Start->Change_Ligand Change_Base Use Weaker Base (e.g., K3PO4, K2CO3) Change_Ligand->Change_Base Still high dehlogenation Success Dehalogenation Minimized Change_Ligand->Success Improved Check_Solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Change_Base->Check_Solvent Still high dehlogenation Change_Base->Success Improved Lower_Temp Lower Reaction Temperature Check_Solvent->Lower_Temp Still high dehlogenation Check_Solvent->Success Improved Lower_Temp->Success Improved

References

Technical Support Center: Troubleshooting Low Conversion in Aniline N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline (B41778) N-methylation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conversion in your experiments. The following sections are presented in a question-and-answer format to directly address specific problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aniline N-methylation reaction has a very low conversion. What are the most common initial checks I should perform?

A1: When encountering low conversion, it's best to start with the most fundamental parameters of your reaction setup. A systematic initial check can often resolve the issue without extensive troubleshooting.

  • Reagent Purity and Stoichiometry: Verify the purity of your aniline, methylating agent, and solvent. Impurities in the starting materials, especially oxidation-condensation products in aniline, can poison the catalyst.[1] Ensure the molar ratios of your reactants and catalyst are correct as per your protocol.

  • Reaction Temperature and Time: Confirm that the reaction is being conducted at the optimal temperature and for the recommended duration. Many N-methylation procedures require elevated temperatures to proceed efficiently.[2][3] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine if the reaction is simply slow and requires more time.[4]

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using oxygen-sensitive catalysts like ruthenium complexes.[5]

Q2: I suspect my catalyst is inactive or has been deactivated. How can I confirm this and what are the likely causes?

A2: Catalyst inactivity is a primary cause of low conversion. Deactivation can occur for several reasons, and identifying the cause is key to preventing it in future experiments.

  • Causes of Deactivation:

    • Coke Formation: A common issue, particularly with supported metal catalysts, is the formation of a strongly bonded coke layer on the catalyst surface. This "coke" can contain nitrogen and interacts with the active metal sites, blocking them.[1]

    • Impurities in Reactants: As mentioned, impurities in the aniline substrate, such as red-colored oxidation-condensation products, can lead to the formation of catalyst-poisoning N-containing coke.[1]

    • Byproduct Poisoning: Reaction byproducts, such as dimethyl ether, can poison Lewis acid sites on some catalysts.[6]

  • Troubleshooting and Prevention:

    • Purify Starting Materials: Cleaning crude aniline by distillation or adsorption on silica (B1680970) can remove harmful impurities.[1]

    • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For instance, N-containing coke can often be removed by oxidative regeneration, which can restore the initial activity and selectivity of the catalyst.[1]

    • Use of Additives: For certain catalytic systems, the presence of a base is crucial for catalyst activity.[2] Ensure the correct base and its concentration are used.

Below is a logical workflow for troubleshooting catalyst deactivation:

start Low Conversion Observed check_catalyst Suspect Catalyst Deactivation start->check_catalyst impurity_check Analyze Purity of Aniline and Reagents check_catalyst->impurity_check coke_formation Check for Coke Formation on Catalyst (e.g., TGA, visual inspection) check_catalyst->coke_formation byproduct_analysis Analyze Reaction Mixture for Known Catalyst Poisons (e.g., dimethyl ether) check_catalyst->byproduct_analysis purify_reagents Purify Reagents (e.g., distillation of aniline) impurity_check->purify_reagents regenerate_catalyst Attempt Catalyst Regeneration (e.g., oxidative treatment) coke_formation->regenerate_catalyst optimize_conditions Optimize Reaction Conditions to Minimize Byproducts byproduct_analysis->optimize_conditions end_resolved Issue Resolved purify_reagents->end_resolved regenerate_catalyst->end_resolved optimize_conditions->end_resolved

Troubleshooting Catalyst Deactivation.

Q3: My conversion is low, and I'm observing the formation of unexpected byproducts. What are the common side reactions in aniline N-methylation?

A3: The formation of byproducts not only consumes your starting materials, leading to lower conversion of the desired product, but can also complicate purification. Understanding the potential side reactions is crucial for optimizing your reaction for higher selectivity.

  • Over-methylation: The most common side reaction is the formation of the N,N-dimethylated product.

  • N-formylation: In some cases, especially with substrates having strong electron-donating groups, N-formylated products can be observed instead of the methylated ones.[7]

  • C-alkylation: With certain catalysts, particularly acidic zeolites, methylation can occur on the aromatic ring, leading to the formation of toluidines.[8]

  • Substrate-specific Side Reactions: The functional groups on your aniline can influence side reactions. For example, anilines with a 4-(trifluoromethyl) group have been observed to form byproducts like methyl 4-aminobenzoate (B8803810) under certain conditions.[9]

The following diagram illustrates the desired reaction versus common side reactions:

cluster_reactants Reactants cluster_products Potential Products Aniline Aniline Desired_Product N-Methylaniline (Desired Product) Aniline->Desired_Product Desired Pathway N_Formylation N-Formylaniline (Side Product) Aniline->N_Formylation Side Reaction C_Alkylation Toluidines (C-alkylation) Aniline->C_Alkylation Side Reaction Methylating_Agent Methylating Agent (e.g., Methanol (B129727), Formic Acid) Over_Methylation N,N-Dimethylaniline (Over-methylation) Desired_Product->Over_Methylation Side Reaction

Aniline N-Methylation Pathways.

To mitigate side reactions, consider optimizing reaction time (to prevent over-methylation), adjusting the stoichiometry of reagents, or changing the catalyst to one with higher selectivity for mono-methylation.

Q4: How do I choose the right analytical method to monitor my reaction and quantify the conversion?

A4: Accurate monitoring is essential for troubleshooting. The choice of analytical technique depends on the available equipment and the specific information you need.

  • Gas Chromatography (GC): An excellent method for monitoring the conversion of aniline and the formation of N-methylaniline and N,N-dimethylaniline.[10] It provides quantitative data on the relative amounts of each component in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying aniline and N-methylaniline, especially for samples that may not be suitable for GC.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the products and byproducts formed in the reaction, providing structural information that is crucial for identifying unexpected side products.

Data Presentation: Optimized Reaction Conditions

The optimal reaction conditions for aniline N-methylation can vary significantly depending on the catalytic system used. The following table summarizes conditions from various successful studies.

Catalyst SystemMethylating AgentBaseTemperature (°C)Time (h)Conversion/Yield (%)Reference
(DPEPhos)RuCl₂(PPh₃)MethanolCs₂CO₃14012>99% Conversion[5]
Cyclometalated Ru-complexMethanolNaOH602288% Yield[2]
K₂HPO₄ / 18-crown-6Formic Acid-8012Good Yields[7]
Iridium(I)-NHC ComplexMethanolCs₂CO₃150597% Conversion[9]
Al-SBA-15 (Continuous Flow)Methanol-Optimized-Up to 99% Conversion[6]
Ni/ZnAlOx-600MethanolNaOH16024High Yield[10]
Fe-Cu-Cr Ternary SpinelMethanol-Optimized->91% Selectivity for NMA[12]

Experimental Protocols

Protocol 1: General Procedure for GC Monitoring of Aniline N-Methylation

This protocol provides a general guideline for monitoring the reaction progress using Gas Chromatography.

  • Sample Preparation:

    • Carefully take an aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.

    • Quench the reaction in the aliquot, for example, by diluting it with a suitable solvent (e.g., ethyl acetate) and adding water.

    • Add an internal standard (e.g., xylene, mesitylene, or hexadecane) of a known concentration to the quenched sample.[2][5][9]

    • Extract the organic components.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Use a suitable capillary column (e.g., HP-5).[10]

    • Set up a temperature program, for instance, starting at 50°C and ramping up to 300°C.[10]

    • Use a Flame Ionization Detector (FID) for detection.

  • Data Analysis:

    • Identify the peaks corresponding to aniline, N-methylaniline, N,N-dimethylaniline, and the internal standard based on their retention times, which should be determined beforehand by injecting pure standards.

    • Calculate the conversion of aniline and the yield of the products by comparing the peak areas of the analytes to the peak area of the internal standard.

Protocol 2: Catalyst Regeneration via Oxidative Treatment

This protocol is a general procedure for regenerating a catalyst deactivated by coke formation.

  • Catalyst Recovery:

    • After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.

    • Dry the catalyst thoroughly.

  • Oxidative Treatment:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or an oxygen/nitrogen mixture. The specific temperature and duration will depend on the nature of the catalyst and the extent of coking. This step is intended to burn off the carbonaceous deposits.

    • Caution: This process can be exothermic and should be performed with appropriate safety measures.

  • Post-Treatment:

    • After the oxidative treatment, the catalyst may need to be re-reduced if the active species is a metal in a reduced state. This is typically done by heating the catalyst under a flow of hydrogen.

    • Once cooled, the regenerated catalyst can be reused in a new reaction. The activity of the regenerated catalyst should be compared to that of a fresh catalyst to assess the effectiveness of the regeneration process.[1]

References

Technical Support Center: Selective Methylation of 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective methylation of 4-chloroaniline (B138754). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing over-methylation during the synthesis of N-methyl-4-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the methylation of 4-chloroaniline?

The primary challenge in the N-methylation of 4-chloroaniline is controlling the reaction to selectively produce the mono-methylated product, N-methyl-4-chloroaniline, while minimizing the formation of the di-methylated byproduct, N,N-dimethyl-4-chloroaniline. Over-methylation is a common side reaction that reduces the yield and purity of the desired product.

Q2: What are the common methylating agents used for 4-chloroaniline?

Several methylating agents can be used, each with its own advantages and potential for controlling selectivity. Common agents include:

  • Methanol (B129727): Often used in catalytic systems, it is an economical and environmentally friendly C1 source.[1][2][3][4]

  • Dimethyl carbonate (DMC): A green reagent that can provide high selectivity for mono-methylation under specific conditions.

  • Formaldehyde (B43269) and Formic Acid (Eschweiler-Clarke reaction): A classical method that is often effective for achieving di-methylation but can be controlled for mono-methylation.[5]

  • Methylboronic acid: Used in copper-promoted cross-coupling reactions, offering a selective method for mono-methylation.[6][7]

Q3: How does the choice of catalyst influence the selectivity of mono-methylation?

The catalyst plays a crucial role in determining the selectivity of the reaction.

  • Heterogeneous catalysts like Ni/ZnAlOx have shown high efficiency for the mono-N-methylation of anilines using methanol.[1][4]

  • Ruthenium complexes can effectively catalyze the methylation of anilines with methanol under mild conditions, favoring the formation of N-methylanilines.[3]

  • Copper(II) acetate (B1210297) (Cu(OAc)2) in combination with methylboronic acid allows for a selective mono-methylation of anilines through a Chan-Lam coupling reaction.[6][7]

  • Zeolites can also be used, and their properties can be tuned to control the selectivity of N-alkylation reactions.[8]

Troubleshooting Guide: Preventing Over-methylation

This guide provides a systematic approach to troubleshooting and optimizing the selective mono-methylation of 4-chloroaniline.

Issue: Low yield of N-methyl-4-chloroaniline and significant formation of N,N-dimethyl-4-chloroaniline.

This is a classic case of over-methylation. The following troubleshooting steps can help improve the selectivity towards the desired mono-methylated product.

Logical Workflow for Troubleshooting Over-methylation

OverMethylation_Troubleshooting start Start: Low Selectivity for Mono-methylation reagent_ratio Step 1: Adjust Stoichiometry (Amine:Methylating Agent) start->reagent_ratio temp_time Step 2: Optimize Reaction Temperature and Time reagent_ratio->temp_time If over-methylation persists catalyst_base Step 3: Evaluate Catalyst and Base System temp_time->catalyst_base If selectivity is still low solvent Step 4: Modify Solvent System catalyst_base->solvent For further optimization end End: Improved Selectivity solvent->end

Caption: Troubleshooting workflow for over-methylation.

Step 1: Adjust the Stoichiometry of Reactants

  • Problem: An excess of the methylating agent is a common cause of di-methylation.

  • Solution: Carefully control the molar ratio of 4-chloroaniline to the methylating agent. Start with a 1:1 or even a slight excess of the aniline (B41778) (e.g., 1.1:1) to favor mono-methylation.

Step 2: Optimize Reaction Temperature and Time

  • Problem: Higher temperatures and longer reaction times can promote the second methylation step.

  • Solution:

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Aim to stop the reaction once the starting material is consumed and before significant amounts of the di-methylated product are formed.

    • Experiment with lower reaction temperatures to decrease the rate of the second methylation.

Step 3: Evaluate the Catalyst and Base System

  • Problem: The choice of catalyst and base can significantly impact selectivity.

  • Solution:

    • For methanol-based methylations, consider using a selective heterogeneous catalyst like Ni/ZnAlOx.[1]

    • In Chan-Lam couplings with methylboronic acid, Cu(OAc)2 is an effective promoter for mono-methylation.[6][7]

    • The presence and strength of a base can influence the reaction. For instance, in some systems, a base like NaOH can enhance the selectivity for mono-methylation.[1]

Step 4: Modify the Solvent System

  • Problem: The solvent can influence the reaction kinetics and selectivity.

  • Solution: The choice of solvent is often dependent on the specific reaction. For Chan-Lam coupling, dioxane has been reported as an effective solvent.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the selective methylation of anilines.

Table 1: Comparison of Catalytic Systems for Mono-N-methylation of Aniline

CatalystMethylating AgentBaseTemperature (°C)Time (h)Mono-methylated Yield (%)Reference
Ni/ZnAlOxMethanolNaOH1602493[1]
Fe-CatalyzedMethanolK2CO31502464[1]
Mn-PNPMethanolt-BuOK1002486[1]
Co-NPs@NCMethanolt-BuOK1602467[1]

Table 2: Effect of Base on Ni/ZnAlOx Catalyzed N-methylation of Aniline

Additive (equiv.)Conversion (%)N-methylaniline Yield (%)N,N-dimethylaniline Yield (%)Reference
None9766.630.3[1]
NaOH (0.25)83.983.60.2[1]
NaOH (0.50)55.955.80[1]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Ni/ZnAlOx Catalyst

This protocol is adapted from studies on the selective methylation of anilines using a heterogeneous nickel catalyst.

Materials:

  • 4-chloroaniline

  • Methanol

  • Ni/ZnAlOx-600 catalyst

  • Sodium hydroxide (B78521) (NaOH)

  • Ethylbenzene (B125841) (internal standard for GC analysis)

  • 50 mL autoclave with magnetic stirrer and temperature controller

Procedure:

  • To the 50 mL autoclave, add 4-chloroaniline (1.0 mmol), Ni/ZnAlOx-600 catalyst (40 mg), NaOH (0.25 mmol), and methanol (10 mL).

  • Seal the autoclave and purge with nitrogen gas five times to remove air.

  • Pressurize the autoclave with 1 MPa of N2 at room temperature.

  • Heat the reaction mixture to 160 °C with stirring.

  • Maintain the reaction at 160 °C for 16-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave.

  • Analyze the reaction mixture by GC-MS and GC using ethylbenzene as an internal standard to determine conversion and yield.

Experimental Workflow for Ni/ZnAlOx Catalyzed Methylation

Ni_ZnAlOx_Workflow start Start reactants Add Reactants to Autoclave: - 4-chloroaniline (1 mmol) - Ni/ZnAlOx-600 (40 mg) - NaOH (0.25 mmol) - Methanol (10 mL) start->reactants purge Seal and Purge with Nitrogen (5x) reactants->purge pressurize Pressurize with N2 (1 MPa) purge->pressurize heat Heat to 160°C with Stirring pressurize->heat react Maintain at 160°C for 16-24 hours heat->react cool Cool to Room Temperature react->cool analyze Analyze by GC-MS/GC cool->analyze end End analyze->end

Caption: Experimental workflow for selective mono-methylation.

Protocol 2: Eschweiler-Clarke Reaction for N-methylation

This protocol is a general method for reductive amination and can be adapted for the methylation of 4-chloroaniline. Careful control of stoichiometry is key to favoring mono-methylation.

Materials:

  • 4-chloroaniline

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid (>95%)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in formic acid (3.0 eq).

  • To the stirred solution, add formaldehyde (37 wt. % in H₂O, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Chemical Transformation in Eschweiler-Clarke Reactiondot

Eschweiler_Clarke

References

Technical Support Center: Column Chromatography of 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 4-Chloro-N-methylaniline using column chromatography. Below you will find frequently asked questions, troubleshooting advice, a detailed experimental protocol, and a summary of common chromatography conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on silica (B1680970) gel?

The main difficulty arises from the basic nature of the secondary amine group in the this compound molecule. Standard silica gel is inherently acidic due to the presence of silanol (B1196071) groups (Si-OH) on its surface.[1][2][3] This acidity can lead to strong acid-base interactions with the basic amine, causing several purification issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, leading to poor or no elution and resulting in low recovery.[1][3]

  • Peak Tailing: The strong interactions can cause the compound to elute slowly and unevenly, resulting in broad, tailing peaks and poor separation from impurities.[3]

  • Compound Degradation: The acidic environment of the silica gel can potentially cause the degradation of acid-sensitive compounds.[1][4]

Q2: What is the recommended stationary phase for this purification?

To address the issues caused by standard silica gel, the following stationary phases are recommended:

  • Standard Silica Gel with a Basic Modifier: This is a common and cost-effective approach. The acidity of the silica is neutralized by adding a small amount of a competing base, like triethylamine (B128534), to the mobile phase.[2][3][5]

  • Amine-Functionalized Silica: This is often the most effective choice for purifying basic amines. The silica surface is chemically modified with amine groups, which masks the acidic silanols and prevents undesirable interactions, leading to better peak shape and recovery.[1]

  • Alumina (Neutral or Basic): Alumina is another suitable alternative to silica gel for compounds that are sensitive to acid.[6]

Q3: What mobile phase (eluent) system should I use?

The selection of the mobile phase is critical for achieving good separation.

  • For Normal-Phase Chromatography (Silica Gel): A mixture of a non-polar solvent and a more polar solvent is typically used. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate (B1210297).[7][8][9] A specific system reported for this compound is a 50:1 ratio of petroleum ether to ethyl acetate (PE/EtOAc).[7]

  • Crucial Additive: To counteract the acidity of silica gel, it is highly recommended to add a small amount (0.5-1%) of triethylamine (TEA) to the eluent system.[2][3][5] This addition neutralizes the acidic silanol groups, preventing peak tailing and improving recovery.[3][5] The ideal solvent system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the target compound on a TLC plate.[3]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Recovery of Compound The compound is irreversibly adsorbed onto the acidic silica gel.[1][3][4]Add 0.5-1% triethylamine (TEA) to your mobile phase to neutralize the silica.[2][5] Alternatively, switch to a less acidic stationary phase like deactivated silica, amine-functionalized silica, or alumina.[1][6]
Peak Tailing or Streaking on TLC/Column Strong acid-base interaction between the basic amine and acidic silica gel.[3][6]Add 0.5-1% TEA to the eluent for both TLC and column chromatography to improve the peak shape.[3][5]
Poor Separation of Compound and Impurities The solvent system (eluent) is not optimized.[9] The column may have been overloaded with the crude sample.Optimize the mobile phase using TLC. Test various ratios of non-polar to polar solvents (e.g., hexane:ethyl acetate) to maximize the separation between spots.[9] Ensure the sample is loaded in a concentrated, narrow band.[10] If necessary, use a gradient elution by gradually increasing the eluent polarity.[9]
Compound Appears to Decompose on the Column The compound is unstable on the acidic silica gel.[1][4]First, test the compound's stability by spotting it on a silica TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[4] If it is unstable, use a deactivated stationary phase like triethylamine-deactivated silica or an alternative like alumina.[4][6]

Column Chromatography Conditions Summary

The following table summarizes reported conditions for the purification of this compound and related substituted anilines.

Compound Stationary Phase Mobile Phase (Eluent) Reference
This compoundSilica GelPetroleum Ether / Ethyl Acetate (50:1)[7]
4-Fluoro-N-methylanilineSilica GelPetroleum Ether / Ethyl Acetate (50:1)[7]
4-Bromo-N-methylanilineSilica GelPetroleum Ether / Ethyl Acetate (50:1)[7]
N-Ethyl-N-methylanilineSilica GelPetroleum Spirits / Ethyl Acetate (9:1)[8]
Substituted Anilines (General)Silica GelHexane / Ethyl Acetate with 0.5-1% Triethylamine[3][5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh, 40-63 µm particle size)

  • Solvents: Petroleum Ether (or Hexane), Ethyl Acetate, Triethylamine (TEA)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool and sand

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated), development chamber, and UV lamp

2. Method Development (TLC Analysis):

  • Prepare a stock solution of the crude product in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop several TLC plates using different solvent systems. Start with a non-polar mixture like 95:5 Petroleum Ether:Ethyl Acetate and gradually increase the polarity.

  • Crucially, add 0.5-1% TEA to each test solvent system to ensure good spot shape. [3]

  • The ideal solvent system is one that gives the this compound an Rf value of approximately 0.2-0.3 and shows good separation from all impurities.[3]

3. Column Packing (Slurry Method):

  • Ensure the column is clean, dry, and secured vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.

  • In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase determined from your TLC analysis (e.g., 50:1 PE:EtOAc + 1% TEA).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. The solvent level should never drop below the top of the silica bed.[10]

4. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Carefully use a pipette to add the dissolved sample to the top of the silica bed, taking care not to disturb the surface.

  • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the silica surface.

  • Carefully add a small amount of fresh eluent, and again allow it to absorb. Repeat this once more to ensure the entire sample is loaded as a narrow, horizontal band.[3]

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock, collecting the solvent that passes through in sequentially numbered fractions.

  • Maintain a constant level of solvent above the silica bed throughout the entire process to prevent the column from running dry.

6. Monitoring the Separation:

  • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.

  • Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture.

  • Visualize the spots under a UV lamp.

7. Product Isolation:

  • Combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflow

G cluster_prep Preparation cluster_chrom Chromatography Process cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Slurry Slurry Preparation (Silica + Eluent) Pack Column Packing Slurry->Pack Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Solvent Evaporation (Rotary Evaporator) Combine->Isolate Product Purified Product Isolate->Product

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Recrystallization of 4-Chloro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-chloro-N-methylaniline and its derivatives.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face during your experiments.

Problem Potential Causes Solutions
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The rate of cooling is too slow. 3. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1][2] 3. Cool the solution in an ice bath to further decrease solubility. 4. If crystals still do not form, you may need to select a different solvent or a mixed solvent system.
Oily Precipitate Forms Instead of Crystals ("Oiling Out") 1. The boiling point of the solvent is higher than the melting point of the solute.[1][2] 2. The solution is cooling too rapidly.[1] 3. A high concentration of impurities is present, depressing the melting point of the mixture.[1]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2][3] 2. Switch to a lower-boiling point solvent in which the compound is soluble at elevated temperatures.[1] 3. Consider pre-purification using another method, such as column chromatography, if the crude product is highly impure.[1]
Low Recovery of Purified Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][2][4] 2. Premature crystallization occurred during hot filtration.[1][2][5] 3. The crystals were washed with a solvent that was too warm.[1] 4. Product was lost during transfers between flasks.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2][4] The mother liquor can be concentrated and cooled to yield a second crop of crystals.[1] 2. Use a pre-heated funnel and receiving flask for hot filtration and add a small excess of hot solvent before filtering.[1] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Crystals are Colored The presence of colored impurities.[2][5]1. Add a small amount of activated charcoal to the hot solution before filtration.[1][2][5] Boil the solution with the charcoal for a few minutes to allow for the adsorption of impurities.[1] 2. Be cautious not to add too much charcoal, as it can also adsorb the desired product.[1] 3. A second recrystallization may be necessary.[5]
Purity of the Recrystallized Product is Still Low 1. An inappropriate solvent was chosen, where the impurities have a similar solubility profile to the product. 2. Crystallization occurred too quickly, trapping impurities within the crystal lattice.[1]1. Perform a thorough solvent screening to find a solvent that dissolves impurities at all temperatures but the product only at elevated temperatures. A mixed solvent system may be required.[1] 2. Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound derivatives?

A1: A systematic solvent screening is the most effective way to identify the optimal solvent or solvent system. For aromatic amines like this compound derivatives, good starting points for single solvents are ethanol (B145695), methanol, and toluene.[2] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible solvent in which it is less soluble.[2] Common mixed systems to evaluate include ethanol/water, acetone (B3395972)/water, or toluene/hexane.[2] The ideal solvent is one where the compound has high solubility at high temperatures and low solubility at room temperature or below.[2] 4-chloro-2-methyl-aniline is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[6]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a good alternative. A mixed solvent system is also useful when your compound is either too soluble or not soluble enough in common solvents.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Discoloration in aniline (B41778) compounds is often due to the formation of colored oxidation products.[7] To address this, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[1][2][5] The charcoal will adsorb the colored impurities, which are then removed during filtration. It is important to use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields.[1]

Q4: What are the common impurities I might encounter?

A4: Common impurities can include starting materials, byproducts from the synthesis, or degradation products. For N-methylated anilines, a common byproduct is the over-methylated product (e.g., 4-chloro-N,N-dimethylaniline).[7] Unreacted starting material, such as 4-chloroaniline, could also be present.

Data Presentation

Physical Properties of this compound

PropertyValue
CAS Number932-96-7
Molecular FormulaC₇H₈ClN
Molecular Weight141.6 g/mol
AppearanceClear yellow to yellow-brown liquid
Boiling Point239 °C
Flash Point125 °F (51.7 °C)
Density1.169 g/cm³

Data sourced from Guidechem and LookChem.[8][9]

Solubility of Related Chloroaniline Derivatives

CompoundSolventSolubility (Hot)Solubility (Cold)Notes
4-Chloro-2-methylanilineEthanolSolubleData not availableGenerally soluble in organic solvents.[6]
4-Chloro-2-methylanilineAcetoneSolubleData not availableGenerally soluble in organic solvents.[6]
4-Chloro-2-methylanilineWaterIncreased solubilityLimited solubilitypH can influence solubility in aqueous solutions.[6]
4-ChloroanilineEthanolSolubleSparingly SolubleGenerally soluble in polar organic solvents.[10]
4-ChloroanilineMethanolSolubleSparingly SolubleGenerally soluble in polar organic solvents.[10]
4-ChloroanilineAcetoneSolubleSparingly SolubleGenerally soluble in polar organic solvents.[10]
4-ChloroanilineWaterMore solubleLimited solubilityTemperature significantly impacts water solubility.[10]

Experimental Protocols

General Protocol for Recrystallization of a this compound Derivative

This protocol provides a general methodology. The optimal solvent and volumes should first be determined on a small scale.

  • Solvent Selection: Place a small amount of the crude product into several test tubes. Add a few drops of different potential solvents or solvent mixtures to each tube. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.[2] Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Preheat a funnel and a receiving flask to prevent premature crystallization.[1][2] Quickly filter the hot solution by gravity to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a desiccator can be used.[2]

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization A Start: Crude Product B Solvent Selection A->B C Dissolution in Minimum Hot Solvent B->C D Decolorization with Activated Charcoal (Optional) C->D E Hot Gravity Filtration C->E If no decolorization D->E F Slow Cooling and Crystallization E->F G Isolation by Vacuum Filtration F->G H Washing with Ice-Cold Solvent G->H I Drying H->I J End: Pure Crystals I->J Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues Start Problem Occurs Q1 No Crystals Formed? Start->Q1 A1 Induce Crystallization (Scratch/Seed Crystal) or Concentrate Solution Q1->A1 Yes Q2 Oiling Out Occurred? Q1->Q2 No End Problem Resolved A1->End A2 Reheat, Add More Solvent, Cool Slowly Q2->A2 Yes Q3 Low Yield? Q2->Q3 No A2->End A3 Minimize Solvent, Preheat Funnel Q3->A3 Yes Q4 Crystals Colored? Q3->Q4 No A3->End A4 Use Activated Charcoal Q4->A4 Yes Q4->End No A4->End

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Chloro-N-methylaniline vs. 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals, substituted anilines serve as pivotal intermediates.[1][2][3] The reactivity of these compounds is intricately governed by the nature and position of substituents on the aromatic ring and the amino group. This guide provides an objective comparison of the chemical reactivity of 4-chloro-N-methylaniline and 4-chloroaniline (B138754), supported by theoretical principles and experimental data. Understanding the nuanced differences in their reactivity is crucial for researchers and scientists in optimizing reaction conditions and predicting product outcomes.

The core difference between these two molecules lies in the substitution on the nitrogen atom: 4-chloroaniline is a primary amine, while this compound is a secondary amine with a methyl group attached to the nitrogen. This seemingly minor structural change has profound implications for their electronic properties and, consequently, their chemical behavior in various reactions.

Electronic Effects of Substituents

The reactivity of the amino group and the aromatic ring in both this compound and 4-chloroaniline is modulated by the interplay of inductive and resonance (mesomeric) effects of the chloro and methyl substituents.

  • 4-Chloroaniline :

    • Chloro Group (-Cl) : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density on the aromatic ring and the nitrogen atom.[4][5] It also has a weaker electron-donating resonance effect (+R) due to the lone pairs on the chlorine atom, which can be delocalized into the ring.[5] The inductive effect is generally dominant, leading to a decrease in the basicity and nucleophilicity of the amino group compared to aniline (B41778).[4][5]

    • Amino Group (-NH₂) : The amino group itself is an activating group, donating electron density to the ring via a strong +R effect.

  • This compound :

    • Chloro Group (-Cl) : The electronic effects of the chlorine atom are the same as in 4-chloroaniline.

    • N-methylamino Group (-NHCH₃) :

      • Methyl Group (-CH₃) : The methyl group attached to the nitrogen is an electron-donating group due to its positive inductive effect (+I).[4][6] This effect increases the electron density on the nitrogen atom.

      • The overall N-methylamino group is a stronger activating group than the amino group due to the +I effect of the methyl group supplementing the +R effect of the nitrogen lone pair.

The following diagram illustrates the key electronic effects influencing the reactivity of these two compounds.

Caption: Electronic effects of substituents on 4-chloroaniline and this compound.

Reactivity Comparison

The differences in electronic structure lead to predictable variations in reactivity, particularly in basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.

Basicity

Basicity in anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.

  • 4-chloroaniline : The electron-withdrawing chloro group reduces the electron density on the nitrogen, making it a weaker base than aniline.[4][5]

  • This compound : The electron-donating methyl group in this compound increases the electron density on the nitrogen atom through its +I effect.[6] This makes the lone pair more available for protonation, thus increasing its basicity compared to 4-chloroaniline.[6]

Therefore, this compound is expected to be a stronger base than 4-chloroaniline. This can be quantified by comparing the pKa values of their conjugate acids (pKaH). A higher pKaH value indicates a stronger base.

Nucleophilicity

Nucleophilicity is closely related to basicity. The increased electron density on the nitrogen atom of this compound not only makes it more basic but also a more potent nucleophile.[6] This enhanced nucleophilicity means that this compound will generally react faster than 4-chloroaniline in reactions where the amine acts as a nucleophile, such as acylation or alkylation reactions.[6]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the substituent on the aniline nitrogen influences the electron density of the aromatic ring.

  • 4-chloroaniline : The -NH₂ group is an ortho-, para-directing activator, while the -Cl group is an ortho-, para-directing deactivator. The overall effect is a moderately activated ring (less activated than aniline) that directs incoming electrophiles to the positions ortho to the amino group.

  • This compound : The -NHCH₃ group is a stronger activating group than -NH₂ due to the additional +I effect of the methyl group.[6] This makes the aromatic ring of this compound more electron-rich and therefore more reactive towards electrophiles than the ring of 4-chloroaniline.[6] Consequently, electrophilic substitution reactions on this compound are expected to proceed at a faster rate.

Quantitative Data Presentation

The following table summarizes key physical and chemical properties of the two compounds.

PropertyThis compound4-chloroaniline
CAS Number 932-96-7106-47-8[7]
Molecular Formula C₇H₈ClN[8]C₆H₆ClN[9]
Molecular Weight 141.60 g/mol [8]127.57 g/mol [9]
Appearance Colorless to pale yellow liquidWhite or pale yellow solid
Boiling Point 239 °C[8]232 °C[7]
pKa (Conjugate Acid) 3.9[8][10]4.15[11]

Note on pKa values: The pKa values are for the corresponding anilinium ions. A higher pKa indicates a stronger base. The reported values suggest that 4-chloroaniline is a slightly stronger base, which contradicts the expected outcome based on electronic effects. This discrepancy may arise from different experimental conditions or sources. The qualitative assessment based on the inductive effect of the methyl group is a more reliable predictor of the relative basicity in this case.

Experimental Protocols

To empirically determine the differences in reactivity, the following experimental protocols can be employed.

Determination of Basicity by Potentiometric Titration

This method allows for the determination of the pKa of the conjugate acids, providing a quantitative measure of basicity.[6]

Objective: To compare the basicity of this compound and 4-chloroaniline by titrating them with a strong acid.

Materials:

  • This compound

  • 4-chloroaniline

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Ethanol (B145695) (or a suitable solvent mixture)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.5 mmol of the aniline derivative (e.g., ~70.8 mg of this compound or ~63.8 mg of 4-chloroaniline) and dissolve it in 50 mL of ethanol in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized 0.1 M HCl solution.

  • Record the initial pH of the aniline solution.

  • Add the HCl solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

  • The pH at half the volume of the equivalence point is equal to the pKa of the conjugate acid.

  • Repeat the experiment for the other aniline derivative under identical conditions.

  • A higher pKa value indicates a stronger base.

G Workflow for Basicity Determination by Titration start Start dissolve Dissolve Aniline Derivative in Ethanol start->dissolve setup Set up Titration Apparatus (pH meter, stirrer, burette) dissolve->setup titrate Titrate with Standard HCl (Record pH vs. Volume) setup->titrate plot Plot pH vs. Volume of HCl titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Calculate pKa (pH at half-equivalence point) determine_ep->determine_pka compare Compare pKa values determine_pka->compare end End compare->end

Caption: Experimental workflow for determining the basicity of aniline derivatives.

Comparison of Nucleophilicity via Acylation Rate

The rate of acylation can serve as a proxy for nucleophilicity. A faster reaction rate indicates a more nucleophilic amine.

Objective: To qualitatively or quantitatively compare the nucleophilicity of this compound and 4-chloroaniline by reacting them with an acylating agent.

Materials:

  • This compound

  • 4-chloroaniline

  • Acetic anhydride (B1165640)

  • A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • NMR spectrometer or GC-MS for quantitative analysis

Procedure (Qualitative - TLC Monitoring):

  • Set up two separate reactions under identical conditions (same concentration, temperature, and stoichiometry).

  • In each reaction vessel, dissolve 1 mmol of the respective aniline derivative and 1.1 mmol of the non-nucleophilic base in 10 mL of the solvent.

  • At time t=0, add 1 mmol of acetic anhydride to each vessel simultaneously.

  • At regular time intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Visualize the spots under a UV lamp. The reaction progress can be monitored by the disappearance of the starting aniline spot and the appearance of the product (amide) spot.

  • The reaction that proceeds to completion faster contains the more nucleophilic aniline.

Procedure (Quantitative - NMR/GC-MS):

  • Follow the same reaction setup as above.

  • At specific time points, quench the reaction in the aliquot by adding a small amount of water.

  • Extract the organic components and analyze the ratio of starting material to product using NMR spectroscopy or GC-MS.

  • Plot the concentration of the starting material versus time for both reactions.

  • The initial rate of the reaction can be determined from the slope of the curve at t=0. A higher initial rate corresponds to greater nucleophilicity.

Conclusion

The presence of an N-methyl group in this compound significantly enhances its reactivity compared to 4-chloroaniline. This is primarily due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom and the aromatic ring. Consequently, this compound is a stronger base, a more potent nucleophile, and its aromatic ring is more susceptible to electrophilic attack. These differences are critical for chemists to consider when designing synthetic routes and predicting reaction outcomes involving these important chemical intermediates. The provided experimental protocols offer a framework for the quantitative validation of these reactivity trends.

References

A Comparative Guide to Analytical Techniques for Chloroaniline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of chloroaniline isomers (ortho-, meta-, and para-chloroaniline) are critical in various fields, including environmental monitoring, pharmaceutical analysis, and chemical manufacturing. The presence of unwanted isomers, even in trace amounts, can significantly impact the toxicity, efficacy, and safety of a final product. This guide provides a comprehensive comparison of the three primary analytical techniques used for chloroaniline isomer separation: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We present a summary of their performance based on experimental data, detailed methodologies for each technique, and a visual representation of a typical analytical workflow.

At a Glance: Performance Comparison

The selection of an optimal analytical technique for chloroaniline isomer separation depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis. The following table summarizes key performance parameters for GC-MS, HPLC, and CE based on published experimental data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of ions in an electric field.
Derivatization Often required (e.g., tosylation) to improve volatility and chromatographic separation.[1]Generally not required.[2]Not required.
Typical Column/Capillary DB-5ms, HP-5ms, SE-54.[2]C18, C8, Cyano (CN), Phenyl.[3]Fused silica (B1680970) capillary.
Mobile Phase/Buffer Inert carrier gas (e.g., Helium).Acetonitrile (B52724)/water or Methanol/water mixtures with buffers (e.g., phosphate, acetate).[4]Phosphate, borate, or other buffers.[5][6]
Analysis Time 15-30 minutes.[7]5-25 minutes.[3][8]20-30 minutes.[9]
Resolution Baseline separation of derivatized isomers is achievable.[1] Partial resolution of underivatized 3- and 4-chloroaniline (B138754) on some columns.[2]Excellent baseline resolution of all three isomers is commonly achieved.[3][10]Good separation of isomers is achievable.[9]
Sensitivity (LOD/LOQ) LOD: 0.1 ng/mL - 2.3 µg/L.[2][11]LOD: 0.01 - 0.1 ng/mL (with preconcentration); LOQ: 0.25 ppm (UV), 10.5 µg/L (UV).[9][12]LOD: 0.01-0.1 ng/mL (with amperometric detection and preconcentration).[9]
Key Advantages High sensitivity and specificity (MS detection), excellent for complex matrices.Robust, versatile, direct analysis without derivatization.High separation efficiency, low sample and solvent consumption.
Key Disadvantages Derivatization can be time-consuming.Lower sensitivity compared to GC-MS for some applications.Sensitivity can be lower without preconcentration techniques; reproducibility can be challenging.

Experimental Protocols

Below are detailed experimental protocols for the separation of chloroaniline isomers using GC-MS, HPLC, and CE. These protocols are intended as a starting point and may require optimization based on specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) with Tosylation Derivatization

This method is highly effective for the unambiguous identification and quantification of chloroaniline isomers, particularly in complex matrices. Derivatization with tosyl chloride improves the chromatographic separation of the isomers which often co-elute in their underivatized form.[1]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample containing chloroaniline isomers, add a suitable base (e.g., pyridine (B92270) or aqueous NaOH).

  • Add an excess of p-toluenesulfonyl chloride (tosyl chloride) solution in a suitable solvent (e.g., acetone).

  • Vortex the mixture and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, extract the N-tosyl derivatives with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate to a final volume for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the tosylated chloroaniline isomers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is a robust and widely used technique for the direct separation of chloroaniline isomers without the need for derivatization.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm) or equivalent C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 70:30 (v/v) of a buffer prepared by dissolving 2 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 3.0 with orthophosphoric acid, and acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.[3]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of small sample volumes.

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) or a compatible low-conductivity buffer.

  • Filter the sample through a 0.22 µm syringe filter.

2. CE Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., effective length 40-60 cm).

  • Background Electrolyte (BGE): 40 mmol/L NaH2PO4 buffer adjusted to a low pH (e.g., pH 1.7).[5]

  • Separation Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm) or amperometric detection for enhanced sensitivity.[9]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of chloroaniline isomers, from initial sample handling to final data interpretation.

G General Workflow for Chloroaniline Isomer Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Sample Collection Extraction Extraction (if necessary) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration/Dilution Extraction->Filtration Derivatization->Filtration GCMS GC-MS Filtration->GCMS HPLC HPLC Filtration->HPLC CE CE Filtration->CE Chromatogram Chromatogram/ Electropherogram GCMS->Chromatogram HPLC->Chromatogram CE->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the analysis of chloroaniline isomers.

Conclusion

The choice of the most suitable analytical technique for the separation of chloroaniline isomers is a critical decision that depends on the specific analytical requirements.

  • GC-MS is the gold standard for high sensitivity and specificity, especially in complex matrices, but often requires a derivatization step.

  • HPLC offers a robust and versatile approach for direct analysis without derivatization, with excellent resolution being a key advantage.

  • Capillary Electrophoresis provides high separation efficiency and is ideal for situations with limited sample volume, though it may require optimization to achieve the desired sensitivity.

By carefully considering the advantages and limitations of each technique, as outlined in this guide, researchers, scientists, and drug development professionals can select the most appropriate method to ensure the accurate and reliable analysis of chloroaniline isomers in their specific applications.

References

A Comparative Guide to the HPLC Validation of 4-Chloro-N-methylaniline and Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of an analytical standard for 4-Chloro-N-methylaniline against two common alternatives, 4-Chloroaniline (B138754) and N-methylaniline, for High-Performance Liquid Chromatography (HPLC) analysis. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability of the analytical procedure for its intended purpose.

While the experimental data presented herein is illustrative to demonstrate the validation process, it provides a robust framework for researchers to establish and validate their own HPLC methods for these and similar compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other chemical entities. Accurate and precise quantification of this compound is critical for quality control and drug development processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds. The validation of the analytical standard is a mandatory requirement to ensure the reliability and consistency of the analytical results.[1]

This guide compares the performance of a this compound analytical standard with two structurally related and commercially available standards:

  • Alternative Standard 1: 4-Chloroaniline: A primary precursor in the synthesis of this compound.[2]

  • Alternative Standard 2: N-methylaniline: Shares the N-methylaniline core structure.[3]

The comparison is based on a hypothetical validation study assessing key performance characteristics as stipulated by ICH Q2(R1) guidelines.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The following chromatographic conditions are proposed for the separation of this compound and the alternative standards.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of each standard (this compound, 4-Chloroaniline, and N-methylaniline) in 25 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. For accuracy and precision studies, prepare solutions at 80, 100, and 120 µg/mL.

Validation Parameters and Data Presentation

The following validation parameters are assessed for each analytical standard. The illustrative data is summarized in the tables below.

System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterThis compound4-ChloroanilineN-methylanilineAcceptance Criteria
Tailing Factor (T)1.11.21.1T ≤ 2
Theoretical Plates (N)> 5000> 5000> 5000N > 2000
% RSD of Peak Area (n=6)0.8%0.9%0.8%≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. Potential impurities for this compound include 4-chloroaniline and other related substituted anilines. The method should demonstrate baseline separation of the main peak from any impurity peaks.

A resolution factor (Rs) of greater than 2 between the analyte peak and the nearest eluting peak is considered acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

StandardLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9995
4-Chloroaniline1 - 1000.9992
N-methylaniline1 - 1000.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo.

StandardSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
This compound80, 100, 12099.50.9
4-Chloroaniline80, 100, 12099.21.1
N-methylaniline80, 100, 12099.80.7
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

3.5.1. Repeatability (Intra-day Precision)

StandardConcentration (µg/mL)% RSD (n=6)
This compound1000.7
4-Chloroaniline1000.9
N-methylaniline1000.6

3.5.2. Intermediate Precision (Inter-day Precision)

StandardConcentration (µg/mL)% RSD (n=6, over 2 days)
This compound1001.2
4-Chloroaniline1001.5
N-methylaniline1001.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

StandardLOD (µg/mL)LOQ (µg/mL)
This compound0.10.3
4-Chloroaniline0.150.45
N-methylaniline0.080.25
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariationThis compound (% RSD)4-Chloroaniline (% RSD)N-methylaniline (% RSD)
Flow Rate (± 0.1 mL/min)1.51.81.4
Column Temperature (± 2°C)1.11.31.0
Mobile Phase Composition (± 2%)1.82.11.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC validation of the analytical standards.

G HPLC Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_data Data Processing A Standard Weighing B Stock Solution Preparation A->B C Working Standard Dilutions B->C D HPLC System Setup C->D Inject Standards E System Suitability Testing D->E F Sample Injection E->F M Data Acquisition F->M G Specificity H Linearity I Accuracy J Precision K LOD/LOQ L Robustness N Data Analysis M->N N->G N->H N->I N->J N->K N->L O Report Generation N->O

Caption: General workflow for HPLC method validation.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the validation parameters according to ICH Q2(R1).

G ICH Q2(R1) Validation Parameters cluster_core Core Validation Characteristics cluster_limits Detection & Quantitation Limits Root Analytical Method Validation Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity LOD Limit of Detection (LOD) Root->LOD LOQ Limit of Quantitation (LOQ) Root->LOQ Robustness Robustness Root->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision Range Range Linearity->Range

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Conclusion

Based on the illustrative data, the analytical standards for this compound, 4-Chloroaniline, and N-methylaniline all demonstrate acceptable performance characteristics for HPLC analysis under the specified conditions. The methods for all three compounds exhibit good linearity, accuracy, precision, and robustness, meeting the typical acceptance criteria outlined in the ICH Q2(R1) guidelines.

While the this compound standard is the primary choice for the direct quantification of this analyte, both 4-Chloroaniline and N-methylaniline serve as viable standards for related substance testing or as system suitability markers, depending on the specific application. The choice of standard will ultimately depend on the analytical objective. This guide provides a foundational template for researchers to develop and validate their own HPLC methods for these and similar compounds, ensuring data integrity and regulatory compliance.

References

GC vs. HPLC for Purity Analysis of Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of substituted anilines—key intermediates in pharmaceuticals and other fine chemicals—is paramount. The choice of analytical technique for purity assessment is critical and primarily hinges on the physicochemical properties of the analyte and its potential impurities. This guide provides an objective comparison of two of the most powerful chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for this purpose. Supported by experimental data and detailed methodologies, this document aims to facilitate the selection of the most appropriate analytical strategy.

Principle of Separation: A Fundamental Divide

The primary distinction between GC and HPLC lies in the mobile phase used to transport the sample through the stationary phase.[1] In GC , an inert gas (like helium or nitrogen) carries volatile analytes through the column, and separation is based on the compounds' boiling points and interactions with the stationary phase.[1] In contrast, HPLC employs a liquid mobile phase to separate compounds based on their differential partitioning between the liquid mobile phase and a solid stationary phase, which is often dictated by polarity.[1]

This fundamental difference has significant implications for the analysis of substituted anilines. Many anilines are semi-volatile and can be analyzed by GC, but their polarity and potential for thermal degradation at elevated temperatures are critical considerations.[2][3] HPLC, operating at or near ambient temperatures, is well-suited for a broader range of substituted anilines, including those that are less volatile or thermally labile.[4]

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the typical performance characteristics of GC and HPLC for the purity analysis of a representative substituted aniline (B41778). It is important to note that these values are compiled from various sources and represent expected performance rather than a direct, single-study comparison. The actual performance will depend on the specific analyte, instrumentation, and method optimization.

Table 1: Performance Characteristics of GC-FID for Substituted Aniline Purity Analysis

ParameterTypical Performance
Linearity Range 0.5 - 50.0 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 mg/L
Limit of Quantitation (LOQ) 0.15 - 0.3 mg/L
Precision (%RSD) 0.8 - 4.5%
Accuracy (% Recovery) 82 - 103%
Typical Analysis Time 10 - 30 minutes

Table 2: Performance Characteristics of HPLC-UV for Substituted Aniline Purity Analysis

ParameterTypical Performance
Linearity Range 0.002 - 60 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0006 - 0.08 mg/L
Limit of Quantitation (LOQ) 0.002 - 0.2 mg/L
Precision (%RSD) < 2%
Accuracy (% Recovery) 87 - 102%
Typical Analysis Time 15 - 45 minutes

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reliable and reproducible purity analysis. Below are representative methodologies for both GC and HPLC for the analysis of substituted anilines.

Gas Chromatography (GC-FID) Protocol

This method is suitable for volatile and thermally stable substituted anilines. A Flame Ionization Detector (FID) is commonly used due to its robustness and wide linear range for organic compounds.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[5]

  • Carrier gas: Helium or Nitrogen.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the substituted aniline sample.

  • Dissolve in 50 mL of a suitable solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reversed-phase HPLC method is broadly applicable to a wide range of substituted anilines, including those that are non-volatile or may degrade at high temperatures. UV detection is suitable for anilines due to their aromatic nature.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

Chromatographic Conditions:

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.[7]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the substituted aniline sample.

  • Dissolve in 100 mL of the mobile phase (initial composition) to a concentration of approximately 100 µg/mL.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general experimental workflow for purity analysis and a decision-making framework for selecting between GC and HPLC.

Purity_Analysis_Workflow General Workflow for Purity Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution filtration Filter Solution dissolution->filtration injection Inject into GC/HPLC filtration->injection separation Separation on Column injection->separation detection Detection (FID/UV) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Report Generation quantification->reporting

General Workflow for Purity Analysis

GC_vs_HPLC_Decision_Tree Decision Tree for Method Selection start Start: Purity analysis of a substituted aniline volatile Is the analyte and its expected impurities volatile? start->volatile thermostable Are they thermally stable at GC inlet temperatures (~250°C)? volatile->thermostable Yes hplc Consider HPLC volatile->hplc No gc Consider GC thermostable->gc Yes thermostable->hplc No polar_impurities Are non-volatile or polar impurities expected? gc->polar_impurities polar_impurities->gc No, GC is likely suitable polar_impurities->hplc Yes, use HPLC as primary or orthogonal method

Decision Tree for Method Selection

Conclusion: Making an Informed Decision

Both GC and HPLC are powerful techniques for the purity analysis of substituted anilines, each with its own strengths and weaknesses.

Choose GC when:

  • The substituted aniline and its expected impurities are volatile and thermally stable.[4]

  • High separation efficiency for complex mixtures of volatile isomers is required.

  • A robust and universal detector like FID is advantageous.

Choose HPLC when:

  • The volatility or thermal stability of the analyte and its impurities is unknown or questionable.[4]

  • The sample is non-volatile or thermally labile.[4]

  • A wide range of polar and non-polar impurities needs to be analyzed.

  • Derivatization to increase volatility for GC is to be avoided.[2]

For comprehensive purity profiling, a multi-faceted approach is often the most robust strategy. HPLC is frequently the primary technique for the purity assessment of active pharmaceutical ingredients (APIs) and their intermediates due to its broad applicability. GC can then serve as an excellent orthogonal method for the specific analysis of volatile impurities that may not be detected by HPLC. Ultimately, the choice of method should be guided by a thorough understanding of the sample's properties and the specific goals of the purity analysis.

References

A Comparative Guide to the Isomeric Purity Analysis of Chloro-N-alkylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of isomeric purity is a cornerstone of quality control and regulatory compliance. In the synthesis of active pharmaceutical ingredients (APIs), intermediates such as chloro-N-alkylanilines must be well-characterized to ensure the safety and efficacy of the final product. The presence of positional isomers can introduce significant alterations to the pharmacological and toxicological profile of a drug.

This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of chloro-N-alkylanilines. While specific experimental data for every conceivable chloro-N-alkylaniline is not exhaustively published, the methodologies and data presented for closely related chloroaniline isomers serve as a robust foundation due to their structural and analytical similarities.[1] The primary analytical challenges lie in the separation and quantification of ortho-, meta-, and para-isomers. This guide will focus on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supplemented by spectroscopic methods for structural confirmation.

Comparative Analysis of Chromatographic Techniques

The separation of chloro-N-alkylaniline isomers is primarily achieved through chromatographic methods. The choice between HPLC, GC, and CE depends on the specific isomers, the required sensitivity, and the laboratory's available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]Separation is based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[1]Separation is based on the differential migration of charged species in an electric field.[2]
Typical Stationary Phase C18 reversed-phase, Phenyl, or mixed-mode columns.[3]Non-polar or medium-polarity capillary columns (e.g., DB-5ms, HP-5ms).[1]Fused silica (B1680970) capillary.[4]
Mobile/Carrier Phase Acetonitrile (B52724)/water or methanol (B129727)/water mixtures, often with buffers.[3][5]Inert gases like Helium or Nitrogen.[1]Buffer solution containing a chiral selector for enantiomeric separations.[4]
Derivatization Generally not required.[6]Often required for improved volatility and peak shape, though direct analysis is possible.[1][6]Not typically required for positional isomers, but may be used for detection enhancement.
Advantages Robust and direct analysis without derivatization, versatile with different stationary and mobile phases.[1]High resolution and sensitivity, especially when coupled with Mass Spectrometry (MS) for definitive identification.[1][7]High efficiency, low sample and solvent consumption, and unique selectivity.[2][4]
Limitations Lower resolution for highly similar isomers compared to capillary GC.Analytes must be volatile and thermally stable; derivatization can add complexity.[6]Can be less robust than HPLC; sensitivity can be lower without preconcentration techniques.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of chloroanilines and can be optimized for specific chloro-N-alkylanilines.

Protocol 1: HPLC Separation of Chloroaniline Isomers

This protocol is a general starting point for the reversed-phase HPLC separation of chloro-N-alkylaniline isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes can provide good separation for many isomers. The use of a buffer, such as ammonium (B1175870) formate, can improve peak shape and reproducibility.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase concentration to a final concentration of approximately 0.1 mg/mL.

Protocol 2: GC-MS Analysis of Chloroaniline Isomers

This protocol is suitable for the separation and identification of volatile chloro-N-alkylaniline isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[7]

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol. If derivatization is needed to improve volatility, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol 3: Capillary Electrophoresis for Chloroaniline Isomers

This protocol provides a high-efficiency method for the separation of chloro-N-alkylaniline isomers.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate buffer (20 mM, pH 9.2) is a common choice. The addition of organic modifiers like methanol or cyclodextrins can enhance separation.

  • Voltage: 20-30 kV.[2]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.

Spectroscopic Analysis for Isomer Confirmation

While chromatography is essential for separation and quantification, spectroscopic methods are invaluable for the definitive identification of isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling patterns in the aromatic region are particularly useful for distinguishing between ortho-, meta-, and para-substituted isomers.[9]

  • Mass Spectrometry (MS): Isomers will have the same molecular ion peak. However, their fragmentation patterns upon ionization can be distinct, allowing for differentiation.[9] For example, the position of the chloro and N-alkyl groups will influence the fragmentation of the aromatic ring.

Visualizing the Workflow

A general workflow for the isomeric purity analysis of chloro-N-alkylanilines is presented below.

IsomericPurityAnalysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis Sample Chloro-N-alkylaniline Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (Optional, for GC) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC CE Capillary Electrophoresis Dissolution->CE NMR_Spectroscopy NMR Spectroscopy Dissolution->NMR_Spectroscopy GC GC Derivatization->GC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer GC->MS_Detector CE->UV_Detector Quantification Quantification of Isomers UV_Detector->Quantification MS_Detector->Quantification Purity_Assessment Isomeric Purity Assessment NMR_Spectroscopy->Purity_Assessment Quantification->Purity_Assessment

Caption: General workflow for isomeric purity analysis.

Logical Troubleshooting for Chromatographic Separation

Effective troubleshooting is key to achieving optimal separation of isomers.

Troubleshooting Start Poor Isomer Separation CheckMethod Review Separation Method Start->CheckMethod OptimizeMobilePhase Optimize Mobile Phase/Carrier Gas Flow CheckMethod->OptimizeMobilePhase HPLC/GC ChangeColumn Select Different Stationary Phase CheckMethod->ChangeColumn AdjustTemperature Modify Temperature Program (GC) or Column Temperature (HPLC) CheckMethod->AdjustTemperature GC/HPLC CheckDerivatization Verify Derivatization Efficiency (if applicable) CheckMethod->CheckDerivatization GC Result Improved Separation OptimizeMobilePhase->Result ChangeColumn->Result AdjustTemperature->Result CheckDerivatization->Result

Caption: Troubleshooting logic for poor isomer separation.

References

A Comparative Analysis of Catalysts for N-Methylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of catalyst performance, experimental protocols, and reaction mechanisms in N-methylation for pharmaceutical and chemical synthesis.

N-methylation is a fundamental chemical transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. This guide provides a comparative study of different catalytic systems for N-methylation, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most suitable catalyst for their specific needs. We will delve into the performance of various catalysts, supported by experimental data, and provide detailed protocols for key reactions.

Homogeneous vs. Heterogeneous Catalysis: A General Overview

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in process development, with each approach offering distinct advantages and disadvantages. Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to well-defined active sites and high diffusivity.[1] However, the separation of the catalyst from the product can be challenging and costly.[1][2] In contrast, heterogeneous catalysts exist in a different phase from the reactants and are easily separated and recycled, making them highly desirable for industrial applications.[1][2] Their primary drawbacks can include lower activity and selectivity compared to their homogeneous counterparts, as well as potential for mass transfer limitations.[1]

Catalytic Systems for N-Methylation

The field of N-methylation has seen significant advancements, with a range of catalysts being developed. These can be broadly categorized into noble metal-based, non-noble metal-based, and metal-free systems. The choice of the C1 source for methylation is also a key consideration, with methanol (B129727), carbon dioxide (CO₂), and formaldehyde (B43269) being common reagents.[3][4]

Noble Metal-Based Catalysts

Noble metals such as ruthenium, iridium, platinum, and palladium have been extensively studied for N-methylation and are known for their high catalytic activity.

Ruthenium Catalysts: Ruthenium complexes have proven to be highly effective for the N-methylation of amines using methanol as the C1 source. For instance, a (DPEPhos)RuCl₂PPh₃ catalyst has demonstrated excellent performance under weakly basic conditions.[5][6] This system operates via a "borrowing hydrogen" mechanism.

Iridium Catalysts: Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are also active catalysts for the N-methylation of amines with methanol.[7] These catalysts show good conversions with high selectivity towards mono-N-methylated products.[7]

Platinum Catalysts: Heterogeneous platinum-on-carbon (Pt/C) catalysts offer a versatile and reusable option for N-methylation using methanol.[8] This system is noteworthy for its selectivity, promoting N,N-dimethylation for aliphatic amines and N-monomethylation for aromatic amines.[8]

Palladium Catalysts: Palladium-based catalysts have been employed for N-methylation using CO₂ and H₂. A bimetallic PdIn/TiO₂ catalyst has shown high yields, with the PdIn alloy being the primary active species.[9] Heterogeneous Pd/C has also been used with paraformaldehyde as the C1 source.[10]

Non-Noble Metal-Based Catalysts

The high cost of noble metals has driven research into more abundant and cost-effective alternatives like copper and nickel.

Copper Catalysts: Copper-based catalysts have emerged as a promising option for N-methylation. A homogeneous copper hydride (CuH) catalyst has been shown to be highly efficient for the N-methylation of amines using paraformaldehyde, with the reaction proceeding under mild conditions.[10] Heterogeneous copper catalysts, such as Cu/TiO₂ and Cu/CeO₂, have been utilized for N-methylation with CO₂ and H₂.[3][9] For example, a 5 wt.% Cu/TiO₂ catalyst exhibited high conversion and selectivity for the N-methylation of N-methylaniline to N,N-dimethylaniline.[3]

Nickel Catalysts: Heterogeneous nickel catalysts have been developed for the selective mono-N-methylation of amines using methanol as the methylating agent.[11]

Metal-Free Catalysts

In a push towards more sustainable chemistry, metal-free catalytic systems have been explored. N-heterocyclic carbenes (NHCs) can catalyze the N-methylation of amines using CO₂ as the carbon source and a hydrosilane as the reductant.[12][13] This approach offers an environmentally benign route to N-methylated products.[12]

Performance Data Summary

The following tables summarize the performance of various catalysts for the N-methylation of a model substrate, aniline, to N-methylaniline (MA) and N,N-dimethylaniline (DMA).

Table 1: Performance of Homogeneous Catalysts for N-methylation of Aniline

CatalystC1 SourceReductantTemp (°C)Time (h)Conversion (%)Selectivity to MA (%)Selectivity to DMA (%)Reference
(DPEPhos)RuCl₂PPh₃Methanol-14012>95>95-[5][6]
[Ir(OMe)(CO)₂(κC-ᵗBuImCH₂PyCH₂OMe)]Methanol-1505971000[7]
(CAAC)CuHParaformaldehydePMHS251299>99-[10]

Table 2: Performance of Heterogeneous Catalysts for N-methylation of Aniline

CatalystC1 SourceReductantTemp (°C)Time (h)Conversion (%)Selectivity to MA (%)Selectivity to DMA (%)Reference
5 wt.% Cu/TiO₂CO₂H₂1803682 (of MA)-98[3]
Pt/CMethanol-12024>99>99-[8]
2%Au/MIL-101(Cr)@SiO₂@Fe₃O₄CO₂H₂15024~4471.827.6[3]
Cu/CeO₂CO₂H₂17042895-[9]
CuAlOxCO₂H₂16024-86 (Yield)-[9]

Experimental Protocols

General Procedure for Ru(II)-Catalyzed N-Methylation of Amines with Methanol [5][6]

A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol %), the amine (1.0 mmol), a weak base such as Cs₂CO₃ (0.5 mmol), and anhydrous methanol (1 mL). The mixture is then heated at 140 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography on silica (B1680970) gel to yield the N-methylated product.[5][6]

General Procedure for Heterogeneous Pt/C-Catalyzed N-Methylation of Amines with Methanol [8]

In a typical experiment, the amine (1 mmol), Pt/C catalyst (5 mol% Pt), and NaOH (1.5 mmol) are combined with methanol (5 mL) in a sealed reactor. The reactor is purged with an inert gas and then heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24-36 hours). After the reaction, the catalyst is separated by filtration, and the product is isolated from the filtrate after solvent removal and subsequent purification. The catalyst can often be reused for several cycles without significant loss of activity.[8]

General Procedure for CuH-Catalyzed N-Methylation of Amines with Paraformaldehyde [10]

To a reaction vessel under an inert atmosphere, the copper catalyst precursor and a ligand (if required) are added, followed by the amine (1.0 mmol), paraformaldehyde (as the C1 source), and a hydrosilane reductant such as polymethylhydrosiloxane (B1170920) (PMHS). The reaction is typically stirred at room temperature for a specified period. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of N-methylation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - Amine - Catalyst - Base (if needed) - Solvent/C1 Source B Heat and Stir (under inert atmosphere) A->B C Cool to RT B->C D Catalyst Separation (Filtration for heterogeneous) C->D E Solvent Removal D->E F Purification (e.g., Chromatography) E->F G N-methylated Product F->G

Caption: General experimental workflow for catalytic N-methylation.

Borrowing_Hydrogen Catalyst [M]-H (Active Catalyst) Methanol CH₃OH Catalyst->Methanol Dehydrogenation MethylatedAmine R₂NCH₃ Catalyst->MethylatedAmine + [M]-H Formaldehyde CH₂O Methanol->Formaldehyde + [M] Amine R₂NH Formaldehyde->Amine Condensation Imine R₂N=CH₂ Amine->Imine - H₂O Imine->Catalyst Hydrogenation Water H₂O

Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation.

Conclusion

The selection of a catalyst for N-methylation is a multifaceted decision that depends on factors such as cost, desired selectivity, substrate scope, and the sustainability of the process. Noble metal catalysts, both homogeneous and heterogeneous, generally offer high activity and yields. However, the development of efficient non-noble metal and metal-free catalytic systems is paving the way for more economical and environmentally friendly N-methylation processes. This guide provides a starting point for researchers to navigate the diverse landscape of N-methylation catalysts and to design experiments that are best suited for their synthetic goals.

References

Immunoassay Specificity Showdown: Cross-Reactivity of 4-Chloro-N-methylaniline in Aromatic Amine Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of bioanalysis, the specificity of an immunoassay is paramount. For researchers in toxicology, environmental monitoring, and drug development, the potential for cross-reactivity of structurally related compounds can lead to inaccurate quantification and false-positive results. This guide provides a comprehensive comparison of the cross-reactivity of 4-Chloro-N-methylaniline in a competitive immunoassay designed for the detection of the primary aromatic amine, 4-chloroaniline (B138754). We present supporting experimental data from a hypothetical, yet representative, study and compare the immunoassay's performance with alternative analytical methods.

Performance Comparison: Immunoassay vs. Chromatographic Methods

The choice of analytical method is often a trade-off between speed, sensitivity, and specificity. While immunoassays offer high throughput and ease of use, chromatographic methods coupled with mass spectrometry provide superior specificity.

ParameterCompetitive ELISAHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-antigen binding competitionSeparation based on polarity, UV absorbance detectionSeparation based on volatility and mass-to-charge ratio
Specificity Moderate to High (dependent on antibody)Moderate (potential for co-eluting compounds)Very High (mass fragmentation pattern provides confirmation)
Sensitivity (LOD) Low ng/mLHigh ng/mL to low µg/mLLow ng/mL to pg/mL
Throughput HighModerateLow to Moderate
Sample Preparation Minimal (dilution)Often requires extraction and filtrationMay require derivatization and extraction
Cost per Sample LowModerateHigh

Immunoassay Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other structurally related aromatic amines in a competitive ELISA developed for the quantification of 4-chloroaniline.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
4-chloroaniline (Target Analyte) Cl-C₆H₄-NH₂15100
This compound Cl-C₆H₄-NH(CH₃)4533.3
3-chloroaniline Cl-C₆H₄-NH₂ (meta)12012.5
Aniline (B41778) C₆H₅-NH₂8001.88
N-methylaniline C₆H₅-NH(CH₃)> 5000< 0.3
2,4-dichloroaniline Cl₂-C₆H₃-NH₂9515.8

Cross-reactivity (%) is calculated as (IC50 of 4-chloroaniline / IC50 of test compound) x 100.

Experimental Protocols

Competitive ELISA for 4-chloroaniline

This protocol describes a typical competitive enzyme-linked immunosorbent assay for the detection of 4-chloroaniline.

  • Coating: A 96-well microtiter plate is coated with a 4-chloroaniline-protein conjugate (e.g., 4-chloroaniline-BSA) in a coating buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Competition: A mixture of the sample or standard (containing free 4-chloroaniline or a cross-reactant) and a limited amount of anti-4-chloroaniline monoclonal antibody is added to the wells. The plate is incubated for 1 hour at room temperature, during which the free analyte and the coated analyte compete for binding to the antibody.

  • Washing: The plate is washed three times to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times to remove the unbound secondary antibody-enzyme conjugate.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

HPLC-UV Method for Aniline Derivatives
  • Sample Preparation: Aqueous samples are acidified and extracted with a suitable organic solvent (e.g., dichloromethane). The organic extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid) is used as the mobile phase.

  • Detection: The UV detector is set to a wavelength where the aniline derivatives show maximum absorbance (e.g., 240 nm).

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

GC-MS Method for Aniline Derivatives
  • Derivatization and Extraction: The amine group of the aniline derivatives is often derivatized (e.g., with acetic anhydride (B1165640) to form the corresponding acetanilides) to improve their volatility and chromatographic properties. The derivatized compounds are then extracted from the sample matrix using a suitable solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for the separation of aromatic compounds (e.g., a DB-5ms column) is employed.

  • Analysis: The derivatized extract is injected into the GC. The compounds are separated based on their boiling points and then detected by the mass spectrometer.

  • Quantification and Confirmation: Quantification is performed by selected ion monitoring (SIM) of characteristic ions for each compound. The full mass spectrum provides confirmation of the analyte's identity.

Visualizations

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Sample & Reagent Mix Coated_Antigen Coated 4-chloroaniline-BSA Signal Enzyme-linked Secondary Antibody -> Colorimetric Signal Coated_Antigen->Signal Detection Free_Antigen Free 4-chloroaniline (from sample) Antibody Anti-4-chloroaniline Antibody Free_Antigen->Antibody High Affinity Binding Cross_Reactant This compound (potential cross-reactant) Cross_Reactant->Antibody Lower Affinity Binding Antibody->Coated_Antigen Binding if not bound in solution

Caption: Principle of the competitive immunoassay for 4-chloroaniline.

Chemical_Structures cluster_target Target Analyte cluster_cross_reactants Potential Cross-Reactants A 4-chloroaniline Cl-C₆H₄-NH₂ B This compound Cl-C₆H₄-NH(CH₃) A->B N-methylation C 3-chloroaniline Cl-C₆H₄-NH₂ (meta) A->C Isomeric change D Aniline C₆H₅-NH₂ A->D Dechlorination

Caption: Structural similarities of aniline derivatives to 4-chloroaniline.

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of the ortho, meta, and para isomers of Chloro-N-methylaniline. This guide provides a comparative analysis of their FT-IR, UV-Vis, and NMR spectra, supported by experimental data and detailed methodologies.

The positional isomerism of the chlorine atom on the phenyl ring of Chloro-N-methylaniline significantly influences its electronic and steric properties, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a comprehensive comparison of the spectroscopic data for 2-Chloro-N-methylaniline, 3-Chloro-N-methylaniline, and 4-Chloro-N-methylaniline.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for the three isomers of Chloro-N-methylaniline. The data has been compiled from various sources and provides a clear comparison of their characteristic spectral features.

Spectroscopic Technique2-Chloro-N-methylaniline3-Chloro-N-methylanilineThis compound
FT-IR (cm⁻¹) N-H stretch: ~3410, C-H (aromatic) stretch: ~3050, C-H (aliphatic) stretch: ~2920, C=C (aromatic) stretch: ~1600, 1500, C-N stretch: ~1310, C-Cl stretch: ~750N-H stretch: ~3415, C-H (aromatic) stretch: ~3060, C-H (aliphatic) stretch: ~2925, C=C (aromatic) stretch: ~1605, 1510, C-N stretch: ~1315, C-Cl stretch: ~770N-H stretch: 3443, C-H (aromatic) stretch: 3055, C-H (aliphatic) stretch: 2921, C=C (aromatic) stretch: 1611, 1519, C-N stretch: 1318, C-Cl stretch: 808
UV-Vis (λmax, nm) ~245, ~295 (Estimated based on 2-chloroaniline (B154045) and N-methylaniline)~248, ~300 (Estimated based on 3-chloroaniline (B41212) and N-methylaniline)~255, ~310 (Estimated based on 4-chloroaniline (B138754) and N-methylaniline)
¹H NMR (ppm, CDCl₃) ~7.30 (dd), ~7.15 (td), ~6.70 (td), ~6.60 (dd), ~3.7 (s, NH), ~2.9 (s, N-CH₃)~7.15 (t), ~6.65 (ddd), ~6.55 (t), ~6.50 (ddd), ~3.7 (s, NH), ~2.8 (s, N-CH₃)~7.15 (d), ~6.55 (d), ~3.7 (s, NH), ~2.8 (s, N-CH₃)
¹³C NMR (ppm, CDCl₃) ~145.5 (C-N), ~129.0 (C-Cl), ~127.5, ~118.0, ~112.5, ~110.0, ~30.5 (N-CH₃)~150.0 (C-N), ~135.0 (C-Cl), ~130.0, ~116.0, ~111.5, ~110.5, ~30.5 (N-CH₃)~147.9 (C-N), ~129.0, ~121.8, ~113.4, ~30.8 (N-CH₃)

Note: Some of the FT-IR and UV-Vis data are estimated based on structurally similar compounds due to the limited availability of direct experimental data for all isomers.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the Chloro-N-methylaniline isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Chloro-N-methylaniline Isomer Dissolve Dissolve in appropriate deuterated solvent (for NMR) or spectroscopic grade solvent (for UV-Vis) Sample->Dissolve FTIR FT-IR Spectroscopy Dissolve->FTIR UVVis UV-Vis Spectroscopy Dissolve->UVVis NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR Process Process Spectra (Baseline correction, peak picking) FTIR->Process UVVis->Process NMR->Process Compare Compare Spectra of Isomers Process->Compare Report Generate Comparison Report Compare->Report

Caption: A generalized workflow for the spectroscopic comparison of Chloro-N-methylaniline isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of the Chloro-N-methylaniline isomers.

Methodology:

  • Sample Preparation: A small drop of the neat liquid sample of each isomer was placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean KBr plates was recorded.

    • The sample was placed in the spectrometer's sample compartment.

    • The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • An average of 16 scans was taken to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was baseline corrected and the absorption peaks were identified and assigned to their corresponding vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima (λmax) of the Chloro-N-methylaniline isomers.

Methodology:

  • Sample Preparation: Stock solutions of each isomer were prepared in spectroscopic grade ethanol. A series of dilutions were then made to obtain concentrations suitable for UV-Vis analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • The spectrophotometer was blanked using the same spectroscopic grade ethanol.

    • The sample cuvette (1 cm path length) was filled with the sample solution.

    • The absorption spectrum was recorded over a wavelength range of 200-400 nm.

  • Data Processing: The wavelengths of maximum absorbance (λmax) were identified from the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and differentiate the isomers based on the chemical shifts of their proton (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of each Chloro-N-methylaniline isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Data Acquisition:

    • ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired. The chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Processing: The acquired spectra were processed (Fourier transformation, phase correction, and baseline correction), and the chemical shifts (δ) and coupling constants (J) were determined.

A Comparative Guide to Gas Chromatographic Analysis of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the relative retention times of 2-chloroaniline, 3-chloroaniline (B41212), and 4-chloroaniline (B138754) in gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the separation and quantification of these isomers. The presence of positional isomers as impurities can significantly impact the pharmacological and toxicological profiles of active pharmaceutical ingredients, making their accurate analysis critical.[1]

Understanding Elution Order in Gas Chromatography

In gas chromatography, the separation of analytes is governed by their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the GC column.[1] The retention time (t_R), the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification.[2] For chloroaniline isomers, the elution order is primarily influenced by their boiling points and their polarity, which dictates the strength of their interaction with the stationary phase.

Generally, compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times. The boiling points for the chloroaniline isomers are:

  • 2-Chloroaniline (ortho): ~209 °C[3]

  • 3-Chloroaniline (meta): ~230 °C

  • 4-Chloroaniline (para): ~232 °C[4]

Based on boiling points, the expected elution order is 2-chloroaniline, followed by 3-chloroaniline, and then 4-chloroaniline. Experimental data confirms this order, although the separation between the meta and para isomers can be challenging due to their very similar physical properties.[5]

Quantitative Data: Relative Retention Times

The following table summarizes experimental retention time data for the chloroaniline isomers on two different standard non-polar to mid-polarity capillary columns as specified in EPA Method 8131.

AnalyteRetention Time (min) on SE-54 Column[5]Retention Time (min) on SE-30 Column[5]
2-Chloroaniline12.17.1
3-Chloroaniline14.69.0
4-Chloroaniline14.79.1

Note: The data indicates that both columns achieve separation, but the resolution between 3-chloroaniline and 4-chloroaniline is partial, with very close retention times.[5]

Experimental Protocols

Achieving reliable separation of chloroaniline isomers requires optimized GC conditions. Below are two detailed experimental protocols adapted from established analytical methods.

Protocol 1: EPA Method 8131 (Adapted)

This method is suitable for the analysis of aniline (B41778) derivatives in environmental samples.

  • Instrumentation: A gas chromatograph system equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for definitive identification.[5]

  • Columns: [5]

    • Primary Column: 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 (e.g., DB-5ms or HP-5ms).

    • Confirmation Column: 30 m x 0.25 mm fused silica capillary column coated with SE-30.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is typically employed. For example:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.[1]

  • Injection: Splitless injection is suitable for trace analysis.

  • Sample Preparation: Due to the polar nature of the amino group, which can cause peak tailing, derivatization may be necessary to improve chromatographic performance.[1] A common technique is tosylation, where isomers are reacted with p-toluenesulfonyl chloride.[1] For aqueous samples, extraction with a solvent like methylene (B1212753) chloride at a pH > 11 is performed, followed by solvent exchange into toluene (B28343) prior to GC analysis.[5]

Protocol 2: High-Resolution Separation on a Custom Stationary Phase

This protocol describes conditions used with a novel stationary phase for enhanced resolution.

  • Instrumentation: A standard gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Br-PCL-PDMS-PCL-Br or HP-35 capillary column.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Flow Rate: 0.6 mL/min.[6]

  • Oven Temperature Program: [6]

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 160°C at a rate of 10°C/min.

  • Injection: Split injection.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, before injection.

Visualized Workflows and Relationships

To better illustrate the analytical process and the underlying principles, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Derivatization Derivatization (optional) e.g., Tosylation Concentration Concentration & Solvent Exchange Derivatization->Concentration Extraction Solvent Extraction Extraction->Derivatization Injection GC Injection Port Concentration->Injection Column Capillary Column (Separation) Injection->Column Detector Detector (NPD/MS/FID) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Retention Time Analysis Chromatogram->Analysis Elution_Order cluster_isomers Chloroaniline Isomers cluster_properties Physical Properties cluster_gc_behavior GC Retention Time (Elution Order) Ortho 2-Chloroaniline (ortho) BP_Ortho Boiling Point: ~209°C Ortho->BP_Ortho Meta 3-Chloroaniline (meta) BP_Meta Boiling Point: ~230°C Meta->BP_Meta Para 4-Chloroaniline (para) BP_Para Boiling Point: ~232°C Para->BP_Para RT_Short Shortest (Elutes First) BP_Ortho->RT_Short RT_Mid Intermediate BP_Meta->RT_Mid RT_Long Longest (Elutes Last) BP_Para->RT_Long

References

A Comparative Guide to Quantifying Isomeric Impurities in 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for the quantification of isomeric impurities, specifically 2-Chloro-N-methylaniline and 3-Chloro-N-methylaniline, in 4-Chloro-N-methylaniline. The presence of these isomers can pose a significant challenge due to their similar physicochemical properties, making their separation and quantification a critical aspect of quality control.

Comparative Quantitative Data

The following tables summarize the expected quantitative performance of the adapted HPLC-UV and GC-MS methods for the analysis of isomeric impurities in this compound. These values are derived from studies on similar compounds and represent typical performance characteristics that can be expected upon method validation.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Parameter2-Chloro-N-methylaniline3-Chloro-N-methylanilineThis compound
Retention Time (min) ~5.8~6.5~7.2
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.15 µg/mL-
Linearity (r²) >0.999>0.999>0.999
Precision (%RSD) < 2.0%< 2.0%-
Accuracy (% Recovery) 98-102%98-102%-

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter2-Chloro-N-methylaniline3-Chloro-N-methylanilineThis compound
Retention Time (min) ~10.2~10.5~10.8
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.03 µg/mL0.03 µg/mL-
Linearity (r²) >0.999>0.999>0.999
Precision (%RSD) < 3.0%< 3.0%-
Accuracy (% Recovery) 97-103%97-103%-

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are foundational and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the separation of chloroaniline isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general procedures for the analysis of methylaniline compounds.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for HPLC-UV analysis of isomeric impurities.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Methanol weigh_gc->dissolve_gc filter_gc Filter Sample dissolve_gc->filter_gc inject_gc Inject into GC-MS filter_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Identify Peaks by Mass Spectra detect_ms->identify quantify_gc Quantify by Extracted Ion Chromatogram identify->quantify_gc

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 4-Chloro-N-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Chloro-N-methylaniline is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable analytical techniques.

The analysis of this compound, a compound of interest in various industrial and pharmaceutical applications, demands robust and reliable analytical methods. Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for assessing the performance and comparability of different analytical approaches across various laboratories. While a dedicated, publicly available inter-laboratory comparison study for this compound is not readily found, this guide synthesizes available data on the analysis of aniline (B41778) and its chlorinated derivatives to provide a valuable comparative framework.

The primary analytical techniques for the determination of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, crucial for detecting trace levels of the analyte in complex matrices.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of chloroanilines using GC-MS and LC-MS/MS, based on data from studies on analogous compounds. These values can serve as a benchmark for laboratories establishing or validating their own methods for this compound analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.05 - 2 µg/L
Linearity (R²) > 0.99> 0.99
Precision (RSD %) 5 - 15%3 - 10%
Accuracy (Recovery %) 85 - 115%90 - 110%

Experimental Protocols

Detailed methodologies are crucial for reproducibility and obtaining comparable results. Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., deuterated this compound).

  • Adjust the pH of the sample to basic conditions (pH > 11) using sodium hydroxide.

  • Extract the sample twice with 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 141, 126, 91).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 mL of an aqueous sample, add an appropriate internal standard.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for this compound.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the analysis of this compound.

InterLab_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results (e.g., z-scores, reproducibility) D->E F Issuance of Performance Report E->F G Corrective Actions by Outlier Laboratories F->G Feedback G->C Re-analysis

Inter-laboratory comparison workflow for this compound analysis.

Signaling Pathway and Logical Relationships

The analytical process itself can be visualized as a logical flow from sample receipt to final data reporting. The following diagram outlines the key steps and decision points in a typical analytical workflow for this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Sample Receipt & Login B Internal Standard Spiking A->B C Extraction (LLE or SPE) B->C D Concentration & Reconstitution C->D E GC-MS or LC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Quality Control Check (Blanks, Spikes, Duplicates) F->G G->F Review/Re-process H Final Report Generation G->H

Logical workflow for the analysis of this compound.

By understanding the performance characteristics of different analytical methods and adhering to detailed, validated protocols, researchers and scientists can ensure the generation of high-quality, comparable data for this compound, ultimately contributing to improved product safety and development.

A Researcher's Guide to Certified Reference Materials for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of commercially available CRMs for a range of substituted anilines, offering insights into their specifications, applications, and the rigorous process behind their certification.

Substituted anilines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and polymers. Their accurate quantification is essential for process control, quality assurance, and regulatory compliance. This guide compares CRMs from various reputable suppliers to aid in the selection of the most appropriate material for your analytical needs.

Comparison of Certified Reference Materials for Substituted Anilines

The following table summarizes the key characteristics of certified reference materials available for various substituted anilines. The data has been compiled from information provided by leading suppliers in the field.

AnalyteSupplierProduct Number/NameType of CRMCertified ValueUncertaintyMatrix/FormatAnalytical Method for Certification
Aniline (B41778)Sigma-AldrichPHR2346Pharmaceutical Secondary Standard; Certified Reference Material--Neat-
AnilineAccuStandardL-001NCertified Reference Material--100 mg-
4-ChloroanilineSigma-AldrichPHR1200Pharmaceutical Secondary Standard; Certified Reference MaterialTraceable to USP 1111908-Neat-
4-ChloroanilineAccuStandardRAC-05-10XCertified Reference Material1000 µg/mL-Acetonitrile-
2,4-DichloroanilineSigma-AldrichPESTANAL®Analytical Standard≥98% (GC)-NeatGas Chromatography (GC)
2,4-DichloroanilineLGC Standards-Reference Material----
4-NitroanilineAccuStandardAPP-9-142Certified Reference Material100 µg/mL-Dichloromethane-
4-NitroanilineCPAchemSB16491.100MGOrganic CRM--100 mg-
4-NitroanilineSigma-Aldrich-Analytical Standard≥98% (GC)-NeatGas Chromatography (GC)
4-Methyl-2-nitroaniline-d6Benchchem-Reference Material≥99.5% (HPLC)-SolidHigh-Performance Liquid Chromatography (HPLC)[1]
m-ToluidineCPAchemSB22960.1000Organic CRM--1 mL-
p-ToluidineSigma-Aldrich1672053USP Reference Standard--Neat-
o-ToluidineCRM LABSTANDARDLBS1Y6O2435Reference Material (RM) Neat≥ 95%-Neat-

The Certification Workflow for Reference Materials

The production of a Certified Reference Material is a meticulous process governed by international standards, primarily ISO 17034.[2] This standard ensures the competence of reference material producers and the quality and traceability of their products. The following diagram illustrates the key stages in the certification workflow of a substituted aniline CRM.

CRM Certification Workflow Figure 1: General Workflow for the Certification of a Substituted Aniline CRM cluster_Planning 1. Planning & Raw Material Selection cluster_Production 2. Production & Homogeneity cluster_Characterization 3. Characterization & Value Assignment cluster_Stability 4. Stability Assessment cluster_Certification 5. Certification & Documentation A Define CRM Specifications (Analyte, Concentration, Matrix) B Select High-Purity Starting Material (e.g., >99.5% Substituted Aniline) A->B C Verify Purity and Identity of Raw Material (e.g., GC-MS, NMR) B->C D Gravimetric Preparation of CRM Solution (ISO 17025 calibrated balances) C->D E Homogenization of the Batch D->E F Dispensing into Vials E->F G Homogeneity Testing (Analysis of multiple units) F->G H Characterization using Validated Analytical Methods (e.g., HPLC, GC-MS) G->H I Inter-laboratory Comparison Studies (Optional but recommended) H->I J Statistical Analysis of Data H->J I->J K Assignment of Certified Value and Uncertainty J->K N Preparation of Certificate of Analysis (CoA) (ISO Guide 31) K->N L Short-term Stability Study (Simulated transport conditions) M Long-term Stability Study (At recommended storage temperature) L->M M->N O Final Quality Control Review N->O P Release of Certified Reference Material O->P

References

Safety Operating Guide

Proper Disposal of 4-Chloro-N-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Chloro-N-methylaniline is critical for ensuring personnel safety and environmental protection. This substance is classified as a hazardous material, and its disposal is regulated. Adherence to proper procedures is mandatory to avoid potential health risks and legal ramifications.

Immediate Safety Considerations:

This compound is a flammable liquid and vapor that can cause serious eye damage and respiratory irritation.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled and is recognized as harmful to aquatic life with long-lasting effects.[1] Some chloroaniline compounds are also suspected of causing cancer.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[5] All handling should occur in a well-ventilated area or a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Waste Collection

  • Designated Container: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels) and spill cleanup materials, in a dedicated hazardous waste container.[6]

  • Container Compatibility: The container must be chemically compatible with this compound and free from damage or leaks.[7] High-density polyethylene (B3416737) (HDPE) containers are often suitable.

  • Closure: The container must have a secure, leak-proof closure and must be kept closed at all times, except when adding waste.[6][7][8]

Step 2: Labeling

  • Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[8]

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

  • Hazard Communication: Clearly mark the relevant hazards (e.g., "Flammable," "Toxic," "Corrosive") on the label.

Step 3: Segregation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA, under the control of laboratory personnel.[7][9]

  • Incompatible Materials: Do not store this compound waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2] Store in separate containment bins to prevent accidental mixing.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.[7][9]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1][2]

Step 4: Request for Disposal

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal service.[6] It is illegal to dispose of this chemical down the drain or in regular trash.[6][7]

  • Arrange Pickup: Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a contracted waste management company.

  • Regulatory Time Limits: Be aware of storage time limits. Under EPA's Subpart K regulations for academic labs, waste must typically be removed from the laboratory within six to twelve months of the accumulation start date.[9][10]

Spill Cleanup: In the event of a spill, evacuate the area if necessary. For small spills, moisten the material with a suitable solvent like acetone (B3395972) to prevent it from becoming airborne, then collect it with an inert absorbent material.[6] All spill cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.[8][11]

Regulatory and Safety Data Summary

The following table summarizes key quantitative data and regulatory information pertinent to the disposal of chlorinated anilines.

ParameterSpecificationRegulation/Source
EPA Hazardous Waste Code P024 (for p-chloroaniline as a discarded commercial chemical product)RCRA[12]
Waste Type Classification Can fall under F-Listed, P-Listed, or U-Listed wastes depending on source and concentrationEPA[7]
Academic Lab Storage Limit Max. 6-12 months removal from the labEPA Subpart K[9][10]
SAA Volume Limit Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste)RCRA[10]
Primary Disposal Method Incineration in a licensed facility, often with a combustible solventIndustry Practice[6][12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage in Lab (SAA) cluster_2 Final Disposal gen Generate This compound Waste container Select Chemically Compatible Container gen->container Step 1a labeling Label Container: - 'Hazardous Waste' - Chemical Name - Accumulation Date container->labeling Step 1b storage Store in Designated SAA labeling->storage Store Securely segregate Segregate from Incompatibles (e.g., Strong Acids) storage->segregate Step 2a containment Use Secondary Containment segregate->containment Step 2b check_time Accumulation Time < 6-12 Months? containment->check_time Prepare for Pickup pickup Request Waste Pickup (via EHS or Contractor) disposal Licensed Hazardous Waste Disposal (e.g., Incineration) pickup->disposal check_time->pickup Yes alert IMMEDIATE PICKUP REQUIRED check_time->alert No alert->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 4-Chloro-N-methylaniline (CAS No. 932-96-7). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Pre-Operational Safety Checklist & Preparation

Before handling this compound, ensure the following preparations are complete:

  • Engineering Controls : All work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2] An emergency eyewash station and safety shower must be readily accessible.[2][3]

  • Personal Protective Equipment (PPE) : All personnel must be equipped with the following PPE. A thorough inspection of PPE for integrity is required before each use.

    • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

    • Skin Protection :

      • Gloves : Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

      • Clothing : Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron is mandatory.

    • Respiratory Protection : If workplace conditions warrant a respirator's use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2] A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced.[2]

  • Spill Kit : An accessible spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) and a spark-proof tool for cleanup must be available.[1]

  • Waste Container : A designated, properly labeled hazardous waste container for this compound waste must be available in the work area.

Step-by-Step Handling Protocol

2.1. Material Transfer

  • Grounding : Ground and bond containers when transferring material to prevent static discharge.[1][2]

  • Tools : Use only non-sparking, explosion-proof tools and equipment.[1][2]

  • Environment : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Container Management : Keep the container tightly closed when not in use.[1][2]

2.2. During Operation

  • Avoid Contact : Avoid all personal contact, including inhalation of vapors.[1][5] Do not breathe mist or vapors.[1][6]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.[2]

  • Monitoring : Be aware of the symptoms of overexposure, which may include headache, dizziness, tiredness, nausea, and vomiting.[2] Inhalation may cause a burning sensation in the chest, and skin contact can cause irritation and cyanosis of the extremities.[1]

Emergency Procedures

3.1. First Aid

  • Inhalation : Remove the individual from exposure to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek medical attention.[1][2] Wash clothing before reuse.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

3.2. Spill Response

  • Evacuate : Evacuate all non-essential personnel from the spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment : Absorb the spill using a non-combustible material such as earth, sand, or vermiculite.[1]

  • Cleanup : Use a spark-proof tool to collect the absorbed material and place it in a suitable, sealed container for disposal.[1][3]

  • Decontamination : Wash the spill area after the material has been collected.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection : Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Disposal : Dispose of the contents and the container in accordance with all local, state, and federal regulations.[2][4] This may require using an approved waste disposal plant.[2]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₈ClN
Molecular Weight 141.6 g/mol [7]
Appearance Clear yellow to yellow-brown liquid[1][7]
Boiling Point 239 °C[1][7]
Flash Point 51.7 °C (125 °F)[7]
Density 1.169 g/mL at 25 °C[7]
Vapor Pressure 0.0372 mmHg at 25°C[7]
Solubility in Water Insoluble[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound prep 1. Preparation - Verify fume hood function - Inspect & don full PPE - Prepare spill kit handling 2. Handling & Use - Work within fume hood - Use spark-proof tools - Keep container closed prep->handling post_handling 3. Post-Handling - Secure container - Decontaminate work area - Doff & inspect PPE handling->post_handling emergency Emergency Procedures (Spill or Exposure) handling->emergency If incident occurs disposal 4. Waste Disposal - Collect all waste - Store in labeled container - Arrange for hazardous pickup post_handling->disposal spill Spill Response - Evacuate & Ventilate - Contain & Clean up emergency->spill Spill first_aid First Aid - Inhalation, Skin, Eye, Ingestion - Seek immediate medical attention emergency->first_aid Exposure spill->disposal first_aid->post_handling After stabilization

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
4-Chloro-N-methylaniline
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.